2-Methyl-3-(4'-fluorobenzoyl)indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-10-15(13-4-2-3-5-14(13)18-10)16(19)11-6-8-12(17)9-7-11/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQSMBXRBZJCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545795 | |
| Record name | (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26206-00-8 | |
| Record name | (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26206-00-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-3-(4'-fluorobenzoyl)indole
<_
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-3-(4'-fluorobenzoyl)indole, a key heterocyclic compound with significant applications in medicinal chemistry. The primary focus is on the widely-used Friedel-Crafts acylation method. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines thorough characterization techniques, and addresses critical safety considerations. The content is tailored for professionals in the fields of organic synthesis, drug discovery, and pharmaceutical development.
Introduction
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and its modification allows for the exploration of diverse pharmacological activities. The title compound, featuring a 2-methylindole core acylated at the electron-rich C3 position with a 4-fluorobenzoyl group, is a precursor to numerous compounds with potential therapeutic applications.
The most prevalent and efficient synthetic route to this compound is the Friedel-Crafts acylation of 2-methylindole.[1] This classic electrophilic aromatic substitution reaction provides a direct method for introducing the acyl group onto the indole ring.[2] This guide will delve into the nuances of this reaction, offering practical insights for its successful execution and the subsequent characterization of the product.
Synthetic Approach: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is the cornerstone for the synthesis of this compound.[3] This reaction involves the electrophilic substitution of a hydrogen atom on the indole ring with the 4-fluorobenzoyl group.
Unraveling the Reaction Mechanism
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with 4-fluorobenzoyl chloride to generate a highly reactive acylium ion.[4] This species is a potent electrophile.
-
Nucleophilic Attack: The electron-rich C3 position of the 2-methylindole ring acts as a nucleophile, attacking the acylium ion. This step leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex.
-
Restoration of Aromaticity: A weak base, such as the tetrachloroaluminate ion ([AlCl₄]⁻), abstracts a proton from the C3 position of the sigma complex. This deprotonation step regenerates the aromatic indole ring, yielding the final product and liberating the Lewis acid catalyst.[4]
Caption: Mechanism of the Friedel-Crafts acylation of 2-methylindole.
Detailed Experimental Protocol
The following protocol provides a general procedure. Optimization may be necessary depending on the specific laboratory conditions and purity of reagents.
Materials:
-
2-Methylindole
-
4-Fluorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Formation of the Acylium Ion Precursor: Cool the suspension to 0 °C using an ice bath. Add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise over 15 minutes. Stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Addition of the Indole Substrate: Dissolve 2-methylindole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M hydrochloric acid.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.
Caption: Workflow for the synthesis of this compound.
Characterization
Comprehensive characterization is imperative to confirm the structure and purity of the synthesized compound.
Spectroscopic and Physical Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals for the indole NH proton (broad singlet, δ ~8.0-9.0 ppm), aromatic protons (multiplets, δ ~7.0-8.0 ppm), and the methyl protons (singlet, δ ~2.5 ppm).[6] |
| ¹³C NMR | A resonance for the carbonyl carbon (δ ~190 ppm), in addition to signals for the aromatic carbons of the indole and fluorobenzoyl rings, and the methyl carbon. |
| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the benzoyl ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (~3300-3400), C=O stretching (~1630-1650), and C-F stretching (~1220-1240). |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₂FNO (253.27 g/mol ).[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Melting Point | Expected to be a crystalline solid with a distinct melting point, which should be determined experimentally. |
| Appearance | Typically an off-white to yellowish solid. |
Safety Precautions
It is crucial to adhere to strict safety protocols when performing this synthesis.
-
Aluminum chloride is a water-sensitive and corrosive solid that reacts exothermically with moisture.[4] It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
4-Fluorobenzoyl chloride is corrosive and a lachrymator.[8] All handling should be done in a well-ventilated fume hood.
-
Dichloromethane is a volatile solvent and should be used in a fume hood to minimize inhalation.[8]
-
Hydrochloric acid is corrosive and should be handled with care.[9]
Conclusion
The Friedel-Crafts acylation of 2-methylindole offers a reliable and efficient pathway for the synthesis of this compound. This guide has provided a detailed protocol, mechanistic insights, and characterization data to aid researchers in the successful synthesis and verification of this valuable chemical intermediate. A thorough understanding of the reaction and adherence to safety guidelines are paramount for achieving high yields and purity.
References
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UCLA Chemistry Department. (n.d.). Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
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Wikipedia. (2023, December 29). Fischer indole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Friedel–Crafts acylation between 2-methyl indole and benzoyl chloride mediated by MIL-53(Al)@SiO2@Fe3O4. Retrieved from [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity of 2-Methyl-3-(4'-fluorobenzoyl)indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activity of the synthetic indole derivative, 2-Methyl-3-(4'-fluorobenzoyl)indole (CAS No: 26206-00-8). While direct, in-depth studies on this specific molecule are not extensively published, this guide synthesizes available information on the broader class of 3-aroylindoles and related fluorinated indole compounds to infer its probable mechanism of action and biological effects. The primary focus is on its potential as an anticancer agent through the inhibition of tubulin polymerization, a validated target in oncology. This document will delve into the mechanistic underpinnings of this activity, present relevant structure-activity relationships, and provide detailed experimental protocols for assessing such biological effects.
Introduction: The Promise of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged heterocyclic structure prominently featured in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3] Its unique electronic properties and ability to form key interactions with biological macromolecules have made it a cornerstone in drug discovery, leading to approved drugs in various therapeutic areas, including oncology, neurology, and infectious diseases. The versatility of the indole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties.
The subject of this guide, this compound, belongs to the class of 3-aroylindoles. The introduction of a 4-fluorobenzoyl group at the 3-position is a strategic design element. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4] This strategic fluorination, combined with the inherent biological relevance of the indole core, positions this compound as a compound of significant interest for further investigation.
Unraveling the Mechanism of Action: A Focus on Tubulin Polymerization Inhibition
The Central Role of Microtubules in Cell Division
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental for the proper segregation of chromosomes into daughter cells.
The Colchicine Binding Site: A Key Target for 3-Aroylindoles
Inhibitors of tubulin polymerization disrupt this delicate balance, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells. These agents are broadly classified based on their binding site on the tubulin dimer. Evidence from studies on analogous compounds indicates that 3-aroylindoles bind to the colchicine binding site on β-tubulin.[8]
The binding of a 3-aroylindole to this site introduces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and the initiation of the apoptotic cascade.
Biological Activities and Structure-Activity Relationship (SAR) Insights
The biological activity of this compound is predicted to be primarily in the realm of anticancer, with potential for anti-inflammatory and antimicrobial effects, given the broad activity profile of indole derivatives.[4]
Anticancer Activity
The primary anticipated biological effect is cytotoxicity against a range of cancer cell lines. This activity is a direct consequence of the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.
Structure-Activity Relationship (SAR) Considerations:
-
The 3-Aroyl Moiety: The presence of the benzoyl group at the 3-position is crucial for activity.
-
The 4'-Fluoro Substituent: The fluorine atom at the 4'-position of the benzoyl ring is expected to enhance potency and improve pharmacokinetic properties. Halogen substitution on the aroyl ring has been shown to influence the antitubulin and antiproliferative activity of related compounds.[5]
-
The 2-Methyl Group: The methyl group at the 2-position of the indole ring can also modulate activity, likely through steric and electronic effects that influence binding to the target protein.
Potential Anti-inflammatory and Antimicrobial Activities
While the primary focus is on anticancer effects, the indole scaffold is known to be a versatile pharmacophore. Numerous indole derivatives have demonstrated significant anti-inflammatory and antimicrobial properties.[1][3] Therefore, it is plausible that this compound may also exhibit these activities, although this would require specific experimental validation.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.
Synthesis of this compound
A common method for the synthesis of 3-aroylindoles is the Friedel-Crafts acylation of an appropriately substituted indole.
Step-by-Step Methodology:
-
Starting Material: 2-Methylindole.
-
Acylating Agent: 4-Fluorobenzoyl chloride.
-
Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) or a milder catalyst depending on the reactivity of the indole.
-
Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, often starting at 0°C and gradually warming to room temperature.
-
Work-up and Purification: The reaction is quenched with water or a dilute acid, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
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The Enigmatic Pharmacology of 2-Methyl-3-(4'-fluorobenzoyl)indole (GW405833): A Technical Guide to its Complex Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-(4'-fluorobenzoyl)indole, also known as GW405833, is a synthetic indole derivative that has garnered significant interest for its therapeutic potential, particularly in the modulation of pain and inflammation. Initially characterized as a selective cannabinoid receptor 2 (CB2) agonist, subsequent research has unveiled a more complex pharmacological profile, suggesting interactions with the cannabinoid receptor 1 (CB1) and the potential for biased signaling or allosteric modulation. This in-depth technical guide synthesizes the current understanding of GW405833's mechanism of action, addressing the divergent findings and providing a framework for future research. We will explore its dualistic interaction with cannabinoid receptors, the downstream signaling cascades it modulates, and the experimental methodologies required to elucidate its multifaceted nature.
Introduction: The Initial Promise of a Selective CB2 Agonist
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes, including pain, inflammation, and immune function. The CB1 receptor is predominantly expressed in the central nervous system, and its activation is associated with the psychoactive effects of cannabinoids. In contrast, the CB2 receptor is primarily found in peripheral tissues, particularly on immune cells, making it an attractive therapeutic target for inflammatory and pain conditions without inducing central nervous system side effects[1][2].
GW405833 emerged as a promising drug candidate due to its initial characterization as a potent and selective CB2 receptor agonist[1]. This selectivity suggested the potential to harness the therapeutic benefits of cannabinoid receptor activation while avoiding the undesirable psychotropic effects associated with CB1 agonism.
The CB2-Mediated Anti-inflammatory and Analgesic Pathway
Initial in vitro and in vivo studies robustly supported the role of GW405833 as a CB2 receptor agonist. It was demonstrated to selectively bind to both rat and human CB2 receptors with high affinity, acting as a partial agonist[1].
Downstream Signaling of CB2 Activation
As a G-protein coupled receptor (GPCR), CB2 activation by GW405833 was shown to inhibit adenylyl cyclase, leading to a reduction in cyclic adenosine monophosphate (cAMP) levels. Specifically, it produced an approximate 50% reduction of forskolin-mediated cAMP production compared to the full cannabinoid agonist CP55,940[1]. This signaling cascade is a hallmark of CB2 receptor activation and is central to its immunomodulatory effects.
Diagram: Canonical CB2 Receptor Signaling Pathway
Caption: Canonical CB2 receptor signaling cascade initiated by GW405833.
In Vivo Evidence for CB2-Mediated Effects
The anti-inflammatory and antihyperalgesic properties of GW405833 have been demonstrated in various rodent models of pain and inflammation.
-
Inflammatory Pain: In models of inflammatory pain, such as Freund's complete adjuvant-induced inflammation, GW405833 elicited robust antihyperalgesic effects[3]. Crucially, these effects were absent in CB2 receptor knockout mice, providing strong evidence for a CB2-mediated mechanism[1][3].
-
Neuropathic Pain: The compound also showed efficacy in models of neuropathic pain[1].
-
Mechanism of Anti-inflammation: The anti-inflammatory action of GW405833 is attributed to its ability to inhibit neutrophil migration, reduce oxidative stress, and decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[4]. These effects were reversed by the co-administration of a CB2 antagonist[4].
-
Opioid System Independence: Importantly, the antinociceptive effects of GW405833 were not blocked by the opioid receptor antagonist naltrexone, indicating that its mechanism is independent of the endogenous opioid system[3].
| Experimental Model | Effect of GW405833 | CB2 Knockout Response | Reference |
| Freund's Complete Adjuvant (Inflammatory Pain) | Antihyperalgesic | No effect | [1][3] |
| Seltzer Model (Neuropathic Pain) | Antiallodynic | Not explicitly stated in provided abstracts | [5] |
| Carrageenan-induced Paw Edema | Anti-inflammatory | Not explicitly stated in provided abstracts | [4] |
A Paradigm Shift: Uncovering the Role of the CB1 Receptor
Contradictory In Vivo Findings
Strikingly, research has demonstrated that the antiallodynic effects of GW405833 in models of neuropathic and inflammatory pain were absent in CB1 knockout mice and were blocked by a CB1 antagonist[5]. Conversely, these analgesic effects were preserved in CB2 knockout mice, directly contradicting earlier findings[5]. This suggests that while GW405833 may interact with the CB2 receptor in vitro, its pain-relieving effects in vivo could be primarily mediated through the CB1 receptor.
A Noncompetitive Antagonist at the CB1 Receptor?
In vitro studies have further complicated the pharmacological profile of GW405833 by suggesting it can act as a noncompetitive CB1 antagonist[5]. It was shown to noncompetitively antagonize the effects of a CB1 agonist on adenylyl cyclase inhibition and other downstream signaling events[5].
Biased Agonism: A Potential Explanation
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, offers a potential explanation for these seemingly contradictory findings. Some indole-2-carboxamides have been shown to act as biased allosteric modulators of the CB1 receptor, inhibiting G-protein coupling while promoting β-arrestin-mediated signaling, such as the activation of the extracellular signal-regulated kinase (ERK) pathway[6][7]. It is plausible that GW405833 acts as a biased agonist at the CB1 receptor, which could account for its analgesic effects in the absence of typical cannabimimetic side effects at therapeutic doses[1][5].
Diagram: Proposed Biased Signaling of GW405833 at the CB1 Receptor
Caption: Proposed biased signaling mechanism of GW405833 at the CB1 receptor.
Allosteric Modulation: A Unifying Hypothesis?
The indole scaffold is a common feature of allosteric modulators of cannabinoid receptors[6][8][9][10]. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind. This can lead to a fine-tuning of receptor function, either enhancing (positive allosteric modulation) or diminishing (negative allosteric modulation) the effects of orthosteric ligands. Given its indole structure and the complex pharmacology observed, it is conceivable that GW405833 exerts its effects through allosteric modulation of CB1 and/or CB2 receptors. This could potentially reconcile the conflicting data by suggesting that its activity is context-dependent, varying with the presence and concentration of endogenous cannabinoids.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively characterize the mechanism of action of GW405833, a multi-faceted experimental approach is required.
Radioligand Binding Assays
-
Objective: To determine the binding affinity and selectivity of GW405833 for CB1 and CB2 receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing either human CB1 or CB2 receptors.
-
Incubate the membranes with a constant concentration of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940).
-
Add increasing concentrations of unlabeled GW405833.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To characterize the functional activity of GW405833 at CB1 and CB2 receptors.
-
Methodology:
-
[³⁵S]GTPγS Binding Assay: Measures G-protein activation. Incubate receptor-expressing membranes with GDP, [³⁵S]GTPγS, and varying concentrations of GW405833. Quantify the incorporation of [³⁵S]GTPγS.
-
cAMP Accumulation Assay: Measures the inhibition of adenylyl cyclase. Stimulate receptor-expressing cells with forskolin in the presence of varying concentrations of GW405833. Measure cAMP levels using a commercially available kit.
-
β-Arrestin Recruitment Assay: To assess biased agonism. Utilize a cell-based assay (e.g., BRET or FRET) that measures the interaction between a tagged receptor and tagged β-arrestin in the presence of GW405833.
-
ERK Phosphorylation Assay: To measure downstream signaling. Treat cells with GW405833 and measure the levels of phosphorylated ERK (pERK) by Western blotting or ELISA.
-
In Vivo Studies in Knockout Animals
-
Objective: To determine the in vivo receptor targets of GW405833.
-
Methodology:
-
Utilize wild-type, CB1 knockout, and CB2 knockout mice.
-
Induce a model of inflammatory or neuropathic pain.
-
Administer GW405833 or vehicle.
-
Assess nociceptive thresholds using standard behavioral tests (e.g., von Frey filaments, Hargreaves test).
-
Compare the effects of GW405833 across the different genotypes.
-
Diagram: Experimental Workflow for Characterizing GW405833's Mechanism
Caption: A comprehensive experimental workflow to elucidate the mechanism of GW405833.
Conclusion: Navigating the Complexity
The mechanism of action of this compound (GW405833) is far from straightforward. While initially lauded as a selective CB2 agonist with significant therapeutic potential for pain and inflammation, subsequent research has painted a more nuanced picture involving the CB1 receptor and potentially biased signaling or allosteric modulation. This complexity underscores the importance of a thorough and multi-pronged approach in drug discovery and development. For researchers and drug development professionals, GW405833 serves as a compelling case study, highlighting the need to look beyond initial characterizations and to employ a suite of in vitro and in vivo techniques to fully understand the pharmacology of a compound. A definitive elucidation of its mechanism will be crucial for its potential clinical translation and for the development of next-generation cannabinoid-based therapeutics.
References
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Valenzano, K. J., et al. (2005). Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy. Neuropharmacology, 48(5), 658-672. [Link]
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Kinsey, S. G., et al. (2018). Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice. The Journal of Pharmacology and Experimental Therapeutics, 365(3), 535-542. [Link]
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Yazgan, B., et al. (2018). The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress. Cutaneous and Ocular Toxicology, 37(4), 349-356. [Link]
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Whiteside, G. T., et al. (2005). A role for cannabinoid receptors, but not endogenous opioids, in the antinociceptive activity of the CB2-selective agonist, GW405833. European Journal of Pharmacology, 528(1-3), 65-72. [Link]
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Ahn, K. H., et al. (2013). Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor. Journal of Neurochemistry, 124(5), 584-589. [Link]
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Donohue, S. R., et al. (2010). [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
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Piscitelli, F., et al. (2011). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 54(23), 8191-8200. [Link]
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Lu, D., et al. (2015). Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity. Current Pharmaceutical Design, 21(13), 1787-1801. [Link]
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Lu, D., et al. (2016). Synthesis and biological evaluation of indole-2-carboxamides bearing photoactivatable functionalities as novel allosteric modulators for the cannabinoid CB1 receptor. European Journal of Medicinal Chemistry, 121, 42-53. [Link]
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Ahn, K. H., et al. (2013). Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor. Journal of Neurochemistry, 124(5), 584-9. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-(4'-fluorobenzoyl)indole
Introduction: The Significance of the 3-Aroyl-Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Among the myriad of functionalized indoles, the 3-aroyl-indole scaffold has emerged as a particularly fruitful area of research. This motif is characterized by an aromatic ketone functionality at the C3 position of the indole ring, a feature that imparts unique electronic and steric properties conducive to potent and selective interactions with various biological targets.
Compounds bearing this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of tubulin polymerization, a clinically validated mechanism for anticancer therapy.[2] Additionally, derivatives of this class have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion, highlighting their relevance in immuno-oncology.[3]
This guide focuses on a specific, yet underexplored, member of this class: 2-Methyl-3-(4'-fluorobenzoyl)indole . The introduction of a methyl group at the C2 position and a fluorine atom on the benzoyl ring is anticipated to modulate the compound's metabolic stability, lipophilicity, and target-binding affinity. For researchers in drug discovery and development, a thorough understanding of its physicochemical properties is paramount, as these parameters govern everything from synthetic feasibility to pharmacokinetic behavior. This document provides a comprehensive analysis of these properties, grounded in established experimental methodologies and theoretical principles, to empower scientists in their research endeavors.
Physicochemical and Structural Properties
| Property | Predicted Value / Structural Feature | Experimental Protocol Reference |
| Molecular Formula | C₁₆H₁₂FNO | - |
| Molecular Weight | 253.27 g/mol | - |
| IUPAC Name | (2-Methyl-1H-indol-3-yl)(4-fluorophenyl)methanone | - |
| CAS Number | Not assigned | - |
| Melting Point (°C) | Not available (Requires experimental determination) | DSC/Capillary Method |
| Boiling Point (°C) | Not available (Likely to decompose) | - |
| logP (o/w) | 3.8 - 4.2 (Predicted) | HPLC Method[4][5] |
| Aqueous Solubility | Low (Predicted) | Shake-Flask Method |
| pKa (Indole N-H) | 16-17 (Estimated) | Spectroscopic Method[6] |
| Hydrogen Bond Donors | 1 (Indole N-H) | - |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | - |
Note: Predicted values are estimations from cheminformatics software and should be confirmed experimentally.
Synthesis and Characterization: A Validated Approach
The most direct and reliable route to this compound is the Friedel-Crafts acylation of 2-methylindole. This electrophilic aromatic substitution is a cornerstone of indole chemistry. The following protocol is adapted from a general and highly efficient method that utilizes a dialkylaluminum chloride Lewis acid, which has the significant advantage of not requiring protection of the indole N-H group.[7]
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Synthesis
-
Preparation: To a solution of 2-methylindole (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen) at 0°C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol) dropwise.
-
Expertise & Experience Insight: The use of Et₂AlCl is critical here. Stronger Lewis acids like AlCl₃ can lead to decomposition of the electron-rich indole ring.[7] Performing the addition at 0°C controls the initial exotherm.
-
-
Reaction: After stirring for 10 minutes at 0°C, add 4-fluorobenzoyl chloride (1.1 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Trustworthiness Insight: TLC provides a rapid and reliable way to ensure the reaction has gone to completion, preventing unnecessary side reactions from prolonged reaction times.
-
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (10 mL) at 0°C.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The melting point should be determined using a calibrated apparatus.
Core Physicochemical Property Determination Protocols
The following sections describe self-validating, standard laboratory protocols for determining the key physicochemical properties of the title compound.
Solubility Determination (Shake-Flask Method)
This method directly measures the saturation concentration of the compound in a given solvent, typically water or a buffer system.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Expertise & Experience Insight: "Excess" is key; undissolved solid must be visible to ensure saturation.
-
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Remove an aliquot of the supernatant and clarify it by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Trustworthiness Insight: This clarification step is critical to avoid artificially high concentration readings from suspended microcrystals.
-
-
Quantification: Accurately dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile or methanol). Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
pKa Determination (UV-Spectroscopic Method)
The pKa of the indole N-H proton can be determined by observing changes in the compound's UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds with a chromophore close to the ionizable center.[6]
-
Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like methanol.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 12 to 18, using appropriate buffer systems like KOH solutions).
-
Sample Preparation: Add a small, constant volume of the stock solution to a constant, larger volume of each buffer solution. This ensures the final concentration of the compound is the same across all samples while the pH varies.
-
Spectral Acquisition: Record the UV-Vis absorbance spectrum (e.g., from 220-400 nm) for each sample.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly between the protonated (N-H) and deprotonated (N⁻) forms. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[6]
Lipophilicity (logP) Determination (RP-HPLC Method)
The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method.[5][8] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.
-
System Setup: Use a C18 reversed-phase column. The mobile phase is typically a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.
-
Calibration: Prepare a set of standard compounds with well-established logP values that span a range bracketing the expected logP of the test compound. Inject each standard and record its retention time (t_R).
-
Analysis of Test Compound: Inject a solution of this compound and record its retention time under the identical chromatographic conditions.
-
Calculation:
-
Calculate the capacity factor (k') for each standard and the test compound using the formula: k' = (t_R - t_₀) / t_₀, where t_₀ is the column dead time (determined by injecting a non-retained compound like uracil).
-
Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.
-
Determine the logP of the test compound by interpolating its log(k') value onto the calibration curve.
-
Trustworthiness Insight: A linear calibration curve with a high correlation coefficient (R² > 0.98) validates the method and ensures the accuracy of the determined logP value.
-
Biological Context: Tubulin Polymerization Inhibition
The 3-aroyl-indole scaffold is a known inhibitor of tubulin polymerization.[2] This mechanism is central to the action of many successful anticancer drugs. By binding to tubulin, these agents disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division, leading to cell cycle arrest and apoptosis.
Caption: Putative mechanism of action via inhibition of tubulin polymerization.
References
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General method for acylation of indoles at the 3-position with acyl chlorides in the presence of dialkylaluminum chloride. Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). Organic Letters, 2(10), 1485-1487. [Link]
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Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. Singh, S., Deb, K., & Chowdhury, J. (2021). Frontiers in Chemistry, 9, 684852. [Link]
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Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. Gangaraju, S., et al. (2024). European Journal of Medicinal Chemistry, 265, 116069. [Link]
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Solubility of Organic Compounds. University of Toronto Scarborough. (2023). [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. (n.d.). [Link]
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Reactivity of 3-nitroindoles with electron-rich species. Gualdoni, S., & Bernardi, L. (2020). Chemical Communications, 56(82), 12277-12290. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Le-Min, T., et al. (2025). Analytical Chemistry. [Link]
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Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights. Wang, P., et al. (2025). Angewandte Chemie International Edition. [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. (n.d.). [Link]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022). [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. (n.d.). [Link]
-
LogP—Making Sense of the Value. ACD/Labs. (n.d.). [Link]
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Development of Methods for the Determination of pKa Values. Avdeef, A. (2012). Inherent Properties of AADME-Related Assays, 1, 1-38. [Link]
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Friedel-Crafts Reactions. Chemistry LibreTexts. (2023). [Link]
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Organic Chemistry: Introduction to Solubility. SALTISE. (2021). [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
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Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. (2024). [Link]
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An In-depth Technical Guide on the Discovery and History of 2-Methyl-3-(4'-fluorobenzoyl)indole
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2-Methyl-3-(4'-fluorobenzoyl)indole, a molecule of significant interest in medicinal chemistry. While the specific historical record of its initial synthesis is not prominently documented in publicly accessible literature, its structural motifs—the indole nucleus and a fluorinated benzoyl group—place its conceptual origins firmly within the trajectory of 20th-century drug discovery. This document elucidates the likely synthetic pathways, the chemical principles guiding its creation, and the broader scientific context that underscores its importance. We will explore the strategic incorporation of fluorine in drug design and the versatile role of the indole scaffold, providing a robust framework for understanding the rationale behind the synthesis of this and related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical history and synthetic strategies surrounding this important structural class.
Introduction: The Convergence of Two Privileged Scaffolds
The history of this compound is not one of a singular, celebrated discovery, but rather the logical and strategic outcome of decades of research in medicinal chemistry. The molecule itself represents the confluence of two highly "privileged" structural motifs: the indole ring system and the strategic use of fluorine in bioactive compounds.
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of a vast number of natural products and synthetic drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1] Its prevalence in endogenous molecules like the amino acid tryptophan and the neurotransmitter serotonin further highlights its biological significance.
Parallel to the exploration of indole chemistry, the mid-20th century saw the rise of fluorine chemistry in drug design. The introduction of fluorine atoms into organic molecules is a now-common strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The 4-fluorobenzoyl moiety, therefore, is not a random appendage but a deliberate design choice to imbue the indole core with favorable pharmacokinetic and pharmacodynamic properties.
Given this context, this compound can be viewed as a product of rational drug design principles that gained traction in the latter half of the 20th century. Its synthesis was likely driven by the exploration of structure-activity relationships (SAR) within the broader class of 3-aroylindoles.
Plausible Synthetic Genesis: The Friedel-Crafts Acylation
While the original publication detailing the synthesis of this compound (CAS Number: 26206-00-8) is not readily apparent, its structure strongly suggests a synthesis rooted in fundamental organic chemistry reactions. The most probable and efficient method for its preparation is the Friedel-Crafts acylation of 2-methylindole with 4-fluorobenzoyl chloride.[2][3]
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[4] In the case of indoles, the electron-rich C3 position is the preferred site of acylation.[2]
Reaction Mechanism
The reaction proceeds through the generation of a highly electrophilic acylium ion from the 4-fluorobenzoyl chloride, typically facilitated by a Lewis acid catalyst. This electrophile is then attacked by the nucleophilic C3 position of the 2-methylindole ring, forming a resonance-stabilized intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the final product.
Caption: General mechanism of Friedel-Crafts acylation of 2-methylindole.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for the Friedel-Crafts acylation of indoles.[3]
Materials:
-
2-Methylindole
-
4-Fluorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: 4-Fluorobenzoyl chloride (1.1 equivalents) is added dropwise to the stirred suspension. The mixture is stirred for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Addition of Indole: A solution of 2-methylindole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1M HCl. The mixture is stirred until the ice has melted.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 2-Methylindole | 131.17 | 1.0 |
| 4-Fluorobenzoyl chloride | 158.56 | 1.1 |
| Aluminum Chloride | 133.34 | 1.2 |
Table 1: Stoichiometry for a representative synthesis.
Historical Context and Evolution of 3-Aroylindoles
The synthesis of 3-aroylindoles, the chemical class to which this compound belongs, has been a subject of interest for many decades due to their wide-ranging biological activities. Early methods often involved harsh conditions and stoichiometric amounts of Lewis acids.[2] Over time, milder and more efficient catalytic systems have been developed, including the use of organocatalysts and different metal salts to improve yields and substrate scope.[2]
The exploration of 3-aroylindoles has led to the discovery of compounds with various therapeutic potentials, including their activity as inhibitors of tubulin polymerization for cancer treatment.[1] The specific substitution pattern of this compound, with a methyl group at the 2-position and a fluorinated benzoyl group at the 3-position, is a common strategy to modulate the electronic and steric properties of the indole scaffold to fine-tune its biological activity.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study specifically for this compound is not extensively published, general principles from related 3-aroylindoles can be inferred:
-
The Indole N-H: The presence of the N-H proton allows for hydrogen bonding interactions with biological targets. Alkylation or substitution at this position can significantly alter the compound's activity.
-
The 2-Methyl Group: The methyl group at the C2 position can provide beneficial steric interactions within a binding pocket and can also influence the electronic properties of the indole ring.
-
The 3-Aroyl Linker: The carbonyl group acts as a key hydrogen bond acceptor. Its orientation is critical for biological activity.
-
The 4-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation. Its electron-withdrawing nature also influences the overall electronic profile of the molecule.
Caption: Key structural features for Structure-Activity Relationship (SAR) studies.
Conclusion
The discovery and history of this compound are emblematic of the progress in medicinal chemistry, where fundamental synthetic reactions are employed to create novel molecules with potential therapeutic value. While a specific "eureka" moment for this compound is not documented, its existence is a testament to the systematic exploration of chemical space defined by the indole scaffold and the strategic use of fluorination. The probable synthetic route via Friedel-Crafts acylation is a robust and well-understood method, highlighting the enduring power of classic organic reactions in modern drug discovery. This guide provides a foundational understanding for researchers and scientists working with this and related molecules, grounding their work in the rich historical and chemical context from which these compounds emerged.
References
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PubMed. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. Retrieved from [Link]
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PubMed. (1996). Structure-activity relationships study of two series of leukotriene B4 antagonists. Retrieved from [Link]
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PubMed. (2014). Structure-activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]
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PubMed Central. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]
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PubMed. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. Retrieved from [Link]
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PubMed. (2012). Discovery of indole tetrafluorophenoxymethylketone-based potent novel small molecule inhibitors of caspase-3. Retrieved from [Link]
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ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP0302788A1 - 2-[Methyl(4-piperidinyl)]-1,2,3,4-tetrahydro-9H-pyrido[3,4-b] indole derivatives, their preparation and therapeutical use.
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]
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NIH. (n.d.). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
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NIH. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]
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Sci-Hub. (2016). 1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications. Retrieved from [Link]
-
PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]
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PubMed. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 2-Methyl-3-(4'-fluorobenzoyl)indole: A Technical Guide to Target Identification and Validation
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential therapeutic targets of the novel synthetic compound, 2-Methyl-3-(4'-fluorobenzoyl)indole. While specific biological data for this molecule is not yet extensively published, its core indole structure, substituted at key positions, suggests a rich potential for interaction with a variety of validated and emerging drug targets. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1][2][3] This guide will, therefore, leverage established knowledge of analogous indole derivatives to propose high-probability therapeutic targets and provide detailed, actionable protocols for their experimental validation.
The Indole Scaffold: A Foundation for Diverse Bioactivity
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a versatile pharmacophore due to its ability to mimic the structure of peptides and engage in various types of non-covalent interactions with biological macromolecules.[4][5][6] Modifications to the indole ring at the N1, C2, and C3 positions, as seen in this compound, can significantly influence its pharmacological profile.[1] The presence of a 2-methyl group and a 3-aroyl substituent are common features in indole derivatives with demonstrated anti-inflammatory, anticancer, and antimicrobial activities.[7][8]
Hypothesized Therapeutic Targets for this compound
Based on the extensive literature on substituted indoles, we can postulate several high-priority therapeutic targets for this compound. The following sections will detail the rationale for each proposed target and outline a comprehensive strategy for validation.
Anti-inflammatory Pathways: Targeting COX and 5-LOX
The 3-aroylindole moiety is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[8][9] Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), features a similar indole core.[2][7]
Rationale: The 4'-fluorobenzoyl group at the C3 position of the indole ring may facilitate binding to the active site of COX-1 and/or COX-2. The fluorine substitution can enhance binding affinity and modulate the electronic properties of the molecule.
Potential Therapeutic Indications:
-
Rheumatoid Arthritis
-
Osteoarthritis
-
Pain and Inflammation
Experimental Validation Workflow:
Caption: Workflow for validating anti-inflammatory activity.
Detailed Protocol: COX-1/COX-2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against purified ovine COX-1 and human recombinant COX-2.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
Test compound and reference inhibitors (e.g., Indomethacin, Celecoxib).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the enzyme, heme, and the test compound or reference inhibitor.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction and measure the absorbance at a specific wavelength to quantify prostaglandin production.
-
Calculate the IC50 values for both COX-1 and COX-2.
-
| Parameter | Expected Outcome for an Active Compound |
| COX-1 IC50 | Low micromolar to nanomolar range |
| COX-2 IC50 | Low micromolar to nanomolar range |
| COX-2 Selectivity Index | Ratio of COX-1 IC50 to COX-2 IC50 |
Anticancer Pathways: Targeting Tubulin and Kinases
Indole derivatives are prominent in cancer chemotherapy, with some acting as potent inhibitors of tubulin polymerization, a critical process in cell division.[7] The 3-substituted indole scaffold can mimic the binding of natural ligands to the colchicine binding site on tubulin.[5] Additionally, the indole nucleus is a common feature in kinase inhibitors.[10]
Rationale: The planar indole ring system with its substituents may interact with the hydrophobic pockets of tubulin or the ATP-binding site of various protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[11]
Potential Therapeutic Indications:
-
Glioblastoma
-
Breast Cancer
-
Lung Cancer
Signaling Pathway Visualization:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
-
Objective: To assess the effect of this compound on the polymerization of purified tubulin.
-
Materials:
-
Lyophilized tubulin (>99% pure).
-
GTP solution.
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Test compound and reference compounds (e.g., Colchicine, Paclitaxel).
-
Fluorometer with a temperature controller.
-
-
Procedure:
-
Resuspend tubulin in polymerization buffer.
-
In a 96-well plate, add the tubulin solution and the test compound or reference compound.
-
Incubate at 37°C to initiate polymerization.
-
Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Analyze the polymerization curves to determine the inhibitory or promoting effects of the test compound.
-
| Parameter | Expected Outcome for a Tubulin Inhibitor |
| IC50 | Low micromolar range |
| Maximum Polymerization | Decreased in a dose-dependent manner |
Neuroprotective Pathways: Targeting Monoamine Oxidase (MAO)
Certain indole derivatives have shown potential in the treatment of neurodegenerative diseases by inhibiting monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.
Rationale: The indole scaffold can be considered a bioisostere of the endogenous substrates of MAO. The specific substitution pattern of this compound may confer selectivity for either MAO-A or MAO-B.
Potential Therapeutic Indications:
-
Parkinson's Disease
-
Alzheimer's Disease
-
Depression
Experimental Validation Workflow:
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
in silico modeling of 2-Methyl-3-(4'-fluorobenzoyl)indole interactions
An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-3-(4'-fluorobenzoyl)indole Interactions with Putative Kinase Targets
A Senior Application Scientist's Field Guide to Computational Drug Discovery Workflows
This guide provides a comprehensive, technically-grounded walkthrough for the in silico analysis of this compound, a synthetic compound with potential therapeutic relevance. We will navigate the complete computational pipeline, from initial structure preparation to advanced molecular dynamics and binding free energy calculations. This document is structured to provide not just a sequence of steps, but the underlying scientific rationale, empowering researchers to adapt and validate these methods for their own discovery programs.
For the purpose of this guide, we will hypothesize a relevant biological target. Given the prevalence of the indole scaffold in kinase inhibitors, we have selected p38 Mitogen-Activated Protein Kinase (MAPK) as a representative target. This kinase is a well-validated therapeutic target in inflammatory diseases, and its active site is known to accommodate structurally similar small molecules.
Part 1: Foundational Setup - Preparing the Digital Experiment
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This initial phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.
Ligand Preparation: From 2D Representation to a Simulation-Ready 3D Model
The first step is to convert the 2D chemical structure of this compound into a three-dimensional conformation that is energetically minimized and correctly parameterized for simulation.
Protocol 1: Ligand Structure Generation and Parameterization
-
2D to 3D Conversion:
-
Start with a canonical representation of the molecule, such as its SMILES string: CC1=C(C2=CC=C(F)C=C2)C(=O)C3=CC=CC=C3N1.
-
Utilize a computational chemistry toolkit like RDKit or Open Babel to convert this 2D representation into an initial 3D structure. This process generates a plausible, but not yet optimized, 3D conformation.
-
-
Conformational Search and Energy Minimization:
-
Perform a conformational search to explore the ligand's rotational degrees of freedom. This is crucial for identifying low-energy conformers that are more likely to be biologically relevant.
-
Follow this with a robust energy minimization using a quantum mechanics method (e.g., DFT with B3LYP functional) or a high-quality molecular mechanics force field. This step refines the bond lengths, angles, and dihedral angles to achieve a stable, low-energy state.
-
-
Charge and Force Field Parameter Assignment:
-
For compatibility with classical molecular dynamics simulations, assign partial atomic charges. The AM1-BCC charge model is a widely accepted method for generating high-quality charges for organic molecules.
-
Generate force field parameters using a generalized force field, such as the General Amber Force Field (GAFF2). This step defines the energetic terms for all bonds, angles, and dihedrals in the molecule, which are essential for the subsequent simulation steps.
-
Protein Target Preparation: Curating the Macromolecular Environment
We will use an existing crystal structure of p38 MAPK from the Protein Data Bank (PDB). The goal is to clean this structure and prepare it for the introduction of our novel ligand.
Protocol 2: Protein Structure Preparation
-
Selection of a PDB Entry:
-
Choose a high-resolution crystal structure of p38 MAPK, preferably one with a co-crystallized ligand in the active site. For this guide, we will hypothetically use PDB ID: 3S3I, which is a structure of human p38alpha MAPK.
-
-
Initial Cleaning of the PDB File:
-
Remove all non-essential molecules from the PDB file, including water molecules, crystallization aids, and the original co-crystallized ligand. This ensures that our docking and simulation results are not influenced by extraneous factors.
-
Inspect the protein for any missing residues or atoms. If significant portions are missing, homology modeling may be necessary. For minor gaps, loop modeling tools can be employed.
-
-
Protonation and Tautomeric State Assignment:
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. Tools like H++ or PROPKA are invaluable for this task, as the protonation state can significantly impact protein-ligand interactions.
-
-
Defining the Binding Site:
-
The binding site, or "docking box," is the specific region of the protein where the ligand is expected to bind. This is typically defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box encompassing this region with a buffer of 10-15 Å is a common practice.
-
Part 2: Predicting Binding Pose and Affinity - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and for generating initial hypotheses about protein-ligand interactions.
Workflow 1: Molecular Docking
Caption: Workflow for molecular docking of this compound.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Input Files:
-
Convert the prepared ligand and protein structures into the PDBQT file format, which includes atomic charges and atom type definitions required by Vina.
-
Create a configuration file that specifies the coordinates of the docking box and any other search parameters.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina, providing the prepared ligand, protein, and configuration file as input. Vina will perform a stochastic search of the ligand's conformational and orientational space within the defined binding site.
-
-
Analyze the Results:
-
Vina will output a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific interactions between the ligand and the protein. Look for hydrogen bonds, hydrophobic interactions, and any potential halogen bonds involving the fluorine atom.
-
Table 1: Hypothetical Docking Results
| Parameter | Value |
| Predicted Binding Affinity | -9.5 kcal/mol |
| Key Interacting Residues | Met109, Lys53, Leu167, Asp168 |
| Hydrogen Bonds | Carbonyl oxygen with Met109 backbone NH |
| Hydrophobic Interactions | Indole ring with Leu167; Fluorobenzoyl ring with pocket |
Part 3: Assessing Complex Stability - Molecular Dynamics Simulation
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This is crucial for assessing the stability of the predicted binding pose.
Workflow 2: Molecular Dynamics Simulation
Caption: Workflow for setting up and analyzing a molecular dynamics simulation.
Protocol 4: MD Simulation with GROMACS
-
System Solvation and Ionization:
-
Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system and to mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup phase.
-
-
System Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained. This is typically done in the NVT (constant volume) ensemble.
-
Switch to the NPT (constant pressure) ensemble to allow the system density to relax to the correct value. The restraints on the protein and ligand are gradually released during this phase.
-
-
Production MD Run:
-
Once the system is well-equilibrated, run the production simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD plot indicates that the simulation has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify regions of the protein that are highly flexible or rigid.
-
Interaction Analysis: Monitor the key interactions identified in the docking step (e.g., hydrogen bonds) throughout the simulation to determine their stability.
-
Part 4: Refining Binding Affinity - Binding Free Energy Calculations
MD simulations provide a wealth of information about the dynamics of the system, which can be leveraged to obtain a more accurate estimate of the binding affinity than the scoring functions used in docking. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this.
Protocol 5: MM/PBSA Binding Free Energy Calculation
-
Extract Snapshots:
-
From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-1000 frames).
-
-
Calculate Energy Components:
-
For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:
-
Molecular Mechanics Energy (EMM): Includes van der Waals and electrostatic interactions.
-
Polar Solvation Energy (Gpolar): Calculated by solving the Poisson-Boltzmann equation.
-
Non-polar Solvation Energy (Gnonpolar): Typically estimated from the solvent-accessible surface area (SASA).
-
-
-
Calculate Binding Free Energy:
-
The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = + - TΔS Where = + . The entropic term (TΔS) is computationally expensive to calculate and is often omitted, yielding a relative binding free energy.
-
Table 2: Hypothetical MM/PBSA Results
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -18.5 |
| Polar Solvation Energy | +35.8 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG) | -33.0 |
Part 5: Synthesis, Validation, and Future Directions
The combination of molecular docking, MD simulations, and binding free energy calculations provides a multi-faceted view of the interaction between this compound and p38 MAPK. The initial docking pose was shown to be stable throughout the MD simulation, and the MM/PBSA calculations provided a more refined estimate of the binding affinity.
It is crucial to remember that these are computational predictions. The next logical step is experimental validation. Techniques such as Isothermal Titration Calorimetry (ITC) could be used to directly measure the binding affinity and validate the MM/PBSA results. A kinase activity assay would be essential to confirm that the predicted binding translates into functional inhibition of p38 MAPK.
This guide has outlined a robust and scientifically rigorous workflow for the in silico characterization of a novel small molecule. By understanding the rationale behind each step, researchers can confidently apply these methods to accelerate their own drug discovery efforts.
References
-
RDKit: Open-Source Cheminformatics Software. RDKit.org. [Link]
-
Jakalian, A., Bush, B. L., Jack, D. B., & Bayly, C. I. (2002). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: I. Method. Journal of computational chemistry, 21(2), 132–146. National Center for Biotechnology Information. [Link]
-
Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157–1174. Wiley Online Library. [Link]
-
Dolinsky, T. J., Nielsen, J. E., McCammon, J. A., & Baker, N. A. (2004). PDB2PQR: an automated pipeline for the setup of Poisson–Boltzmann electrostatics calculations. Nucleic acids research, 32(Web Server issue), W665–W667. Oxford Academic. [Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of chemical information and modeling, 61(8), 3891–3898. ACS Publications. [Link]
preliminary screening of 2-Methyl-3-(4'-fluorobenzoyl)indole bioactivity
An In-Depth Technical Guide: Preliminary Bioactivity Screening of 2-Methyl-3-(4'-fluorobenzoyl)indole
Preamble: The Strategic Imperative of Bioactivity Profiling
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1][2] This bicyclic heterocycle is prevalent in natural products, approved pharmaceuticals, and novel therapeutic candidates, demonstrating a vast range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6]
The subject of this guide, this compound, combines the indole core with a fluorinated benzoyl moiety. The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability. This structural arrangement strongly suggests a high potential for biological activity, necessitating a systematic and rigorous screening cascade to elucidate its therapeutic promise.
This document provides a comprehensive, field-proven framework for the preliminary bioactivity screening of this compound. It is designed for researchers and drug development professionals, moving beyond rote protocols to explain the causality behind each experimental choice. The workflow is structured as a multi-phase process, beginning with cost-effective computational predictions and progressing to targeted, hypothesis-driven in vitro validation, ensuring an efficient allocation of resources while maximizing data output.
Section 1: Molecular Scaffolding and Rationale for Screening
The structure of this compound is intrinsically suggestive of several potential bioactivities. The indole ring itself is known to engage in π–π stacking and hydrogen bonding, mimicking protein motifs to bind with enzymes and receptors.[1][7] The addition of the aroyl group at the C3 position is a common feature in compounds with anti-inflammatory properties, such as those targeting cyclooxygenase (COX) enzymes.[8][9]
Furthermore, indole derivatives are extensively studied as anticancer agents due to their ability to inhibit tubulin polymerization, modulate protein kinases, or interfere with protein-protein interactions like the p53-MDM2 axis.[10][11] The presence of this scaffold also warrants investigation into its antimicrobial potential, a common characteristic of novel heterocyclic compounds.[8][9][12]
This initial analysis justifies a multi-pronged screening approach targeting inflammation, cancer, and microbial pathways.
Section 2: Phase I - In Silico Profiling: Predicting Therapeutic Potential
Expertise & Experience: Before committing to resource-intensive wet lab experiments, a computational assessment is an indispensable first step. In silico modeling allows us to predict potential biological targets and assess the compound's drug-likeness (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. This predictive phase is crucial for prioritizing subsequent in vitro assays and identifying potential liabilities early in the discovery process.
Experimental Workflow: Predictive Modeling
-
Target Prediction: Utilize reverse docking and pharmacophore modeling software (e.g., PharmMapper, SuperPred) to screen the compound against a comprehensive library of known protein structures. This process identifies potential binding targets based on structural and electrostatic complementarity.
-
Molecular Docking: For high-ranking predicted targets (e.g., COX-2, MDM2, bacterial gyrase), perform detailed molecular docking studies using platforms like AutoDock or Schrödinger Suite. This calculates the binding affinity (docking score) and visualizes the binding mode, providing a quantitative and qualitative assessment of the interaction.
-
ADMET Prediction: Employ computational tools like SwissADME or QikProp to predict key physicochemical properties, including lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.
Visualization: In Silico Screening Workflow
Caption: Workflow for computational prediction of bioactivity and drug-likeness.
Section 3: Phase II - In Vitro Viability Assessment: Establishing a Therapeutic Window
Trustworthiness: The foundational step of any in vitro screening is to determine the compound's inherent cytotoxicity. This is a self-validating system; without understanding the concentrations at which the compound affects cell viability, any results from target-specific assays are uninterpretable. A potent enzyme inhibitor is of little therapeutic value if it is indiscriminately cytotoxic at the same concentration. This phase establishes the therapeutic window for further investigation.[13]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Line Selection: Utilize a panel of human cell lines. A minimal panel should include a representative cancer cell line (e.g., HCT116 - colon cancer) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblast) to assess for cancer-specific cytotoxicity.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours.[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost.
Data Presentation: Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) |
| HCT116 | Human Colon Carcinoma | > 100 µM |
| MRC-5 | Human Lung Fibroblast | > 100 µM |
| (Hypothetical data suggesting low general cytotoxicity, a favorable outcome) |
Section 4: Phase III - Hypothesis-Driven Bioactivity Screening
With a non-toxic concentration range established, we proceed to test the hypotheses generated from our structural analysis and in silico predictions.
Anti-Inflammatory Potential: COX Enzyme Inhibition
Authoritative Grounding: The 3-aroyl-indole scaffold is a known pharmacophore for inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8][9] Screening for COX-1 and COX-2 inhibition is therefore a primary, hypothesis-driven objective.
This protocol utilizes a commercially available colorimetric or fluorescent inhibitor screening kit.
-
Reagent Preparation: Prepare all kit components (assay buffer, heme, arachidonic acid substrate, colorimetric substrate) as per the manufacturer's instructions.
-
Enzyme Incubation: In a 96-well plate, add the appropriate enzyme (ovine COX-1 or human recombinant COX-2) to each well.
-
Inhibitor Addition: Add various concentrations of this compound to the wells. Include a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control. Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: The peroxidase activity of COX converts a probe to a colored or fluorescent product. After a set incubation period, measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Caption: Inhibition of the COX pathway blocks prostaglandin synthesis.
Anticancer Potential: p53-MDM2 Interaction
Authoritative Grounding: A significant portion of human cancers maintain wild-type p53, which is suppressed by its negative regulator, MDM2. Small molecules that disrupt the p53-MDM2 interaction can reactivate p53's tumor-suppressing function. Indole-based compounds have been successfully developed as inhibitors of this interaction.[11]
-
Principle: This is a competitive binding assay. A fluorescently labeled p53-derived peptide is bound to the MDM2 protein. In this state, it tumbles slowly in solution, emitting highly polarized light. A small molecule inhibitor that displaces the peptide will cause it to tumble faster, resulting in a decrease in fluorescence polarization.
-
Assay Setup: In a black, low-volume 384-well plate, add MDM2 protein and the fluorescently labeled p53 peptide to an assay buffer.
-
Compound Addition: Add this compound across a range of concentrations. Include a known inhibitor (e.g., Nutlin-3) as a positive control and a vehicle control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
Analysis: Calculate the IC₅₀ value from the dose-response curve of decreasing polarization.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Authoritative Grounding: The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial or antifungal activity.[8][9] Phenotypic screening against a panel of clinically relevant microbes is a standard first-pass assessment for novel compounds.
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Microbe Selection: Select a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.
-
Inoculum Preparation: Grow microbes to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.[12]
| Microbial Strain | Gram Type | MIC (µg/mL) |
| S. aureus (ATCC 29213) | Positive | 16 |
| E. coli (ATCC 25922) | Negative | > 128 |
| (Hypothetical data suggesting selective activity against Gram-positive bacteria) |
Section 5: Integrated Data Analysis & Path Forward
The preliminary screening cascade generates a multi-faceted dataset. The goal is to synthesize these findings to build a coherent bioactivity profile and decide on the next steps.
-
Potency vs. Toxicity: Compare the IC₅₀ values from the bioactivity assays (e.g., COX-2 inhibition) with the cytotoxicity IC₅₀. A significant gap (ideally >10-fold) indicates a favorable therapeutic index.
-
Selectivity: Assess the selectivity of the compound. For example, a much lower IC₅₀ for COX-2 compared to COX-1 suggests a desirable anti-inflammatory profile with a potentially lower risk of gastrointestinal side effects.[9] Similarly, activity against cancer cells but not normal cells, or against one class of microbe but not others, points toward a specific mechanism of action.
-
Correlation with In Silico Data: Do the in vitro "hits" correlate with the targets predicted computationally? A strong correlation validates the in silico model and provides a structural hypothesis for the mechanism of action that can guide future lead optimization.
Visualization: Decision Tree for Path Forward
Caption: A logical framework for interpreting screening results.
References
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Shaker, A. M., Abdelall, E. K. A., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Chemistry Central Journal, 14(1), 33. [Link]
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National Center for Biotechnology Information. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. PubMed. [Link]
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Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. E. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2345. [Link]
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ResearchGate. (2020). (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. [Link]
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ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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Al-Mourabit, A., & Potier, P. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7265. [Link]
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Jacobs, D., De Prijck, K., Cool, R. H., & Quax, W. J. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1500. [Link]
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ResearchGate. (2018). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. [Link]
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Ries, T. M., Huddleston, M. J., & Jackson, J. E. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17291–17301. [Link]
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Kumar, A., Kumar, A., & Kumar, V. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
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ResearchGate. (2019). (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. [Link]
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International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. [Link]
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Iannone, M., & D'Andrea, L. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(12), 2841. [Link]
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Wang, W., et al. (2021). Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. Molecules, 26(11), 3183. [Link]
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ResearchGate. (2017). Screening and identification of novel biologically active natural compounds. [Link]
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OUCI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic A…. [Link]
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
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National Center for Biotechnology Information. (2013). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. PubMed. [Link]
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RSC Publishing. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]
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ChemRxiv. (n.d.). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. [Link]
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Spectroscopic Data of 2-Methyl-3-(4'-fluorobenzoyl)indole: A Technical Guide
Introduction
In the landscape of drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its derivatives exhibit a vast spectrum of biological activities and material properties. The compound 2-Methyl-3-(4'-fluorobenzoyl)indole represents a key structure within this class, incorporating a reactive benzoyl ketone linkage and a fluorine substituent, a common bioisostere for hydrogen that can modulate pharmacokinetic and pharmacodynamic properties.
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of this compound. As a self-validating reference, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into data interpretation. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive portrait of the molecule's electronic and structural features. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for structural elucidation.
Molecular Structure and Spectroscopic Overview
The structural integrity of a compound is the bedrock of its function. For this compound, the key to its characterization lies in understanding how its distinct functional groups—the indole ring, the C2-methyl group, the C3-ketone linker, and the 4-fluorophenyl ring—contribute to its overall spectroscopic signature.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each nucleus.[1] The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for a complete mapping of the molecule's carbon-hydrogen framework and confirmation of the fluorine substituent's position.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be highly informative. The electron-withdrawing nature of the 3-benzoyl group significantly deshields the protons on the indole ring, while the fluorine atom influences the electronic environment of the benzoyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |
| ~ 8.2 - 8.5 | Broad Singlet | 1H | NH -1 | The acidic proton on the nitrogen is typically broad and downfield. Its position is solvent-dependent. |
| ~ 7.8 - 8.0 | Multiplet (dd) | 2H | H -2', H -6' | These protons are ortho to the electron-withdrawing carbonyl group, causing significant deshielding. They will appear as a doublet of doublets due to coupling with both H-3'/5' and the fluorine atom. |
| ~ 7.2 - 7.6 | Multiplet | 4H | H -4, H -5, H -6, H -7 | Protons on the indole benzene ring appear in the typical aromatic region. Overlapping signals are expected. |
| ~ 7.1 - 7.3 | Multiplet (t) | 2H | H -3', H -5' | These protons are ortho to the fluorine atom and will appear as a triplet-like multiplet due to coupling with adjacent protons and the fluorine. |
| ~ 2.5 - 2.7 | Singlet | 3H | CH₃ -8 | The methyl group at the C2 position is shielded and appears as a characteristic singlet in the upfield region. |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton. The carbonyl carbon and the carbon bonded to fluorine are particularly diagnostic.
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |
| ~ 185 - 195 | C =O (C9) | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~ 160 - 168 (d, ¹JCF ≈ 250 Hz) | C -F (C4') | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted downfield due to fluorine's electronegativity. |
| ~ 110 - 145 | Aromatic Carbons | The remaining sp² hybridized carbons of the indole and fluorophenyl rings resonate in this range. Carbons adjacent to heteroatoms (N, F) or the carbonyl group will be shifted accordingly. |
| ~ 115 (d, ²JCF ≈ 22 Hz) | C -3', C -5' | Carbons ortho to the fluorine show a characteristic two-bond C-F coupling. |
| ~ 130 (d, ³JCF ≈ 9 Hz) | C -2', C -6' | Carbons meta to the fluorine show a smaller three-bond C-F coupling. |
| ~ 15 - 20 | C H₃ (C8) | The aliphatic methyl carbon is highly shielded and appears far upfield. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation : Weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Standard Addition : Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Tuning : Place the sample in the NMR spectrometer. The instrument must be tuned to the correct frequency for the nuclei being observed, and the magnetic field must be shimmed to ensure homogeneity, which maximizes spectral resolution.
-
Parameter Setup : Set appropriate acquisition parameters. For ¹H NMR, a 90° pulse angle and a relaxation delay of 1-2 seconds are typical. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[2]
-
Data Acquisition : Acquire the Free Induction Decay (FID) for each nucleus.
-
Data Processing : Process the FID using a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Apply phase and baseline corrections to obtain a clean, interpretable spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
Interpretation of Key IR Absorptions
The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and aromatic C=C bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3500 | Medium, Broad | N-H Stretch | Indole N-H |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic C-H |
| 2850 - 2950 | Weak | C-H Stretch | Methyl C-H |
| 1640 - 1680 | Strong, Sharp | C=O Stretch | Aroyl-Ketone |
| 1580 - 1610 | Medium-Strong | C=C Stretch | Aromatic Rings |
| 1200 - 1250 | Strong | C-F Stretch | Aryl-Fluoride |
| 1100 - 1300 | Strong | C-N Stretch | Indole C-N |
The most diagnostic peak is the strong, sharp absorption for the carbonyl (C=O) group of the ketone, expected around 1650 cm⁻¹.[4] The presence of a broad peak around 3400 cm⁻¹ is characteristic of the N-H stretch of the indole ring.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR method is a modern, reliable technique for acquiring IR spectra of solid samples.
-
Instrument Background : Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
-
Spectrum Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of molecular fragmentation patterns.[6]
Analysis of the Mass Spectrum
The molecular formula of this compound is C₁₆H₁₂FNO.
-
Calculated Molecular Weight : 265.27 g/mol
-
Expected High-Resolution Mass (for [M+H]⁺) : 266.0976 m/z
Under typical Electrospray Ionization (ESI) conditions, the compound will be observed as the protonated molecule, [M+H]⁺, at m/z 266. The fragmentation pattern is dictated by the stability of the resulting ions. The primary fragmentation is expected to be the alpha-cleavage at the carbonyl group.
Caption: Proposed major fragmentation pathways for protonated this compound.
-
Key Fragmentation Pathways :
-
Formation of the 4-Fluorobenzoyl Cation : Cleavage of the bond between the indole C3 and the carbonyl carbon is highly probable, leading to the formation of the stable 4-fluorobenzoyl cation at m/z 123 . This is often a dominant peak in the spectrum.[7]
-
Formation of the 2-Methyl-1H-indolyl Cation : The alternative cleavage can produce the 2-methyl-1H-indolyl cation at m/z 130 .
-
Experimental Protocol: LC-MS (ESI-QTOF)
Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source and a Quadrupole Time-of-Flight (QTOF) analyzer provides high-resolution, accurate mass data.
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.
-
LC Method : Use a C18 reverse-phase column. A typical gradient elution would start with a high percentage of water (with 0.1% formic acid to aid ionization) and ramp up to a high percentage of acetonitrile or methanol (also with 0.1% formic acid).
-
MS Ionization : The ESI source is operated in positive ion mode. Key parameters to optimize include capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas temperature and flow rate.
-
Mass Analysis : The QTOF analyzer is calibrated using a known reference standard immediately before the run to ensure high mass accuracy. Data is acquired over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis : Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the accurate mass of the parent ion and its fragment ions. Use the instrument software to confirm the elemental composition based on the accurate mass and isotopic pattern.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy maps the precise connectivity of the C-H framework, IR spectroscopy confirms the presence of key functional groups, particularly the aroyl-ketone, and high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns. The data and protocols presented in this guide constitute a robust, self-validating system for the confident characterization of this and structurally related molecules, providing an essential foundation for further research and development.
References
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Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds. Retrieved from [Link]
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Rial, L. P. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]
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MDPI. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]
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Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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VNU. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]
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PubMed Central. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... Retrieved from [Link]
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ChemTalk. (n.d.). Spectral Analysis of Organic Compounds. Retrieved from [Link]
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University of Regensburg. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 28). Interpreting Mass Spectra. Retrieved from [Link]
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SciSpace. (2012, February 13). Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]
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YouTube. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Retrieved from [Link]
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Methodological & Application
synthesis of 2-Methyl-3-(4'-fluorobenzoyl)indole derivatives for SAR studies
Application Note & Protocol
Strategic Synthesis of 2-Methyl-3-(4'-fluorobenzoyl)indole Derivatives for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, 3-aroylindoles have garnered significant attention for their wide spectrum of biological activities, including potent anticancer and antimitotic properties.[2][3] This guide provides a detailed protocol for the synthesis of this compound, a key analog for exploring structure-activity relationships (SAR). We delve into the rationale behind the chosen synthetic methodology—a Friedel-Crafts acylation—and present a framework for systematic SAR studies to guide the optimization of lead compounds.
Introduction: The Significance of 3-Aroylindoles in Medicinal Chemistry
The indole ring system is a cornerstone of drug discovery, prized for its ability to mimic peptide structures and engage in various interactions with biological targets.[4][5] The introduction of an aroyl group at the C3 position yields 3-aroylindoles, a class of compounds with a rich pharmacological profile. These derivatives serve as crucial intermediates and are themselves bioactive molecules.[6]
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how specific structural modifications to a molecule influence its biological activity.[7][8] By synthesizing a library of analogs, such as the this compound derivatives discussed herein, and evaluating their efficacy, researchers can identify key pharmacophoric features and optimize properties like potency, selectivity, and metabolic stability.[3][9] This iterative process of design, synthesis, and testing is central to the development of novel therapeutics.
Synthesis of the Core Scaffold: this compound
The most direct and widely adopted method for synthesizing 3-aroylindoles is the Friedel-Crafts acylation of an indole nucleus.[10] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group at the electron-rich C3 position of the indole.[11]
Reaction Mechanism: The Causality Behind the Chemistry
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acylating agent (e.g., 4-fluorobenzoyl chloride) in the presence of a Lewis acid catalyst. The nucleophilic C3 position of the 2-methylindole then attacks this acylium ion, forming a resonance-stabilized intermediate known as a sigma complex. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the final 3-aroylindole product.[11] The choice of a suitable Lewis acid is critical; it must be strong enough to activate the acyl chloride but not so harsh as to cause degradation of the sensitive indole ring. Milder Lewis acids like dialkylaluminum chlorides are often preferred over traditional ones like aluminum chloride for this reason.[11]
Visualization of the Synthetic Workflow
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Application Notes and Protocols: Investigating the Anti-Cancer Potential of GW4064 (2-Methyl-3-(4'-fluorobenzoyl)indole) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to understanding and utilizing GW4064, a synthetic indole derivative, in cancer cell line research. This document delves into the compound's mechanism of action, offers detailed protocols for its application in key cellular assays, and provides insights into data interpretation, empowering researchers to effectively explore its therapeutic potential.
Introduction: Unveiling GW4064
GW4064, chemically identified as 2-Methyl-3-(4'-fluorobenzoyl)indole, is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor crucial for bile acid homeostasis.[1][2] While initially explored for metabolic disorders, a growing body of evidence highlights its significant, albeit complex, role in oncology. The indole scaffold itself is a privileged structure in the development of novel anticancer agents.[3] GW4064's effects on cancer cells are multifaceted, ranging from inducing apoptosis and inhibiting proliferation to modulating the tumor microenvironment.[4][5]
However, it is critical for researchers to acknowledge that GW4064 can also exert off-target effects. Studies have revealed that some of its biological activities may be independent of FXR and could be mediated through interactions with other cellular targets, such as histamine receptors.[6] This dual activity necessitates careful experimental design and interpretation to delineate the precise mechanisms at play in a given cancer context. Due to certain limitations like poor solubility and potential toxicity of its stilbene pharmacophore, GW4064 is primarily utilized as a tool compound for investigating FXR physiology.[1]
Mechanism of Action: A Tale of Two Pathways
The anti-cancer activity of GW4064 is not governed by a single, linear pathway. Instead, it appears to operate through at least two distinct mechanisms, the understanding of which is paramount for designing robust experiments.
The Canonical Pathway: FXR-Dependent Signaling
As a potent FXR agonist, GW4064 mimics the action of endogenous bile acids, activating FXR-mediated gene transcription.[7] In the context of cancer, FXR activation has been shown to have tumor-suppressive roles in several malignancies.[7] For instance, activated FXR can inhibit proliferation and migration in cervical and bladder cancer cells.[8] The downstream effects are mediated by a cascade of target genes that influence cell cycle progression, apoptosis, and inflammation.
Caption: Canonical FXR-dependent signaling pathway activated by GW4064.
The Non-Canonical Pathway: FXR-Independent Effects
Emerging research has demonstrated that GW4064 can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, that lack FXR expression.[6] This points to an alternative, FXR-independent mechanism of action. These effects are potentially mediated by the modulation of multiple G protein-coupled receptors, including histamine receptors.[6] This off-target activity is a critical consideration, as it may contribute to the observed phenotype and requires careful validation, for instance, by using FXR-knockdown cell lines.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for investigating the effects of GW4064 in cancer cell lines. It is imperative to optimize these protocols for your specific cell line and experimental conditions.
Protocol for Cell Culture and GW4064 Treatment
Rationale: Establishing a consistent and healthy cell culture is the foundation for reproducible results. The choice of cell line should be guided by the research question, considering the expression status of FXR.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, HeLa)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
GW4064 (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain cells in a T-75 flask in a humidified incubator. Subculture cells when they reach 70-80% confluency.
-
GW4064 Stock Solution Preparation: Prepare a 10 mM stock solution of GW4064 in DMSO. Gently warm the solution in a 37°C water bath to ensure complete dissolution.[9] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Trypsinize the cells and perform a cell count. Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density. Allow the cells to adhere overnight.
-
Treatment: The following day, remove the old medium and replace it with fresh medium containing the desired concentrations of GW4064. A vehicle control (DMSO) at the same final concentration as the highest GW4064 treatment should always be included. Treatment concentrations often range from 1 µM to 10 µM.[10]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
Protocol for Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12] This assay is crucial for determining the cytotoxic or cytostatic effects of GW4064.
Materials:
-
Cells treated with GW4064 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Protocol for Protein Expression Analysis (Western Blotting)
Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular pathways affected by GW4064 treatment. This is essential for confirming the engagement of the FXR pathway and assessing downstream signaling events.
Materials:
-
Cells treated with GW4064 in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FXR, anti-p-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Caption: A generalized experimental workflow for studying GW4064 in cancer cell lines.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in a structured format.
Table 1: Hypothetical Cell Viability Data for GW4064 Treatment
| Cell Line | GW4064 Concentration (µM) | Treatment Duration (hours) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Vehicle) | 48 | 100 ± 5.2 |
| 1 | 48 | 85 ± 4.1 | |
| 5 | 48 | 52 ± 3.5 | |
| 10 | 48 | 28 ± 2.9 | |
| HCT116 | 0 (Vehicle) | 48 | 100 ± 6.1 |
| 1 | 48 | 92 ± 5.5 | |
| 5 | 48 | 68 ± 4.8 | |
| 10 | 48 | 45 ± 3.7 |
Interpretation: The data in Table 1 would suggest a dose-dependent decrease in cell viability in both MCF-7 and HCT116 cell lines upon treatment with GW4064. Further experiments, such as Western blotting for apoptosis markers (e.g., cleaved PARP), would be necessary to determine if the decrease in viability is due to apoptosis or cell cycle arrest.
Conclusion and Future Directions
GW4064 is a valuable chemical probe for elucidating the role of FXR in cancer biology. Its application in various cancer cell lines has revealed a complex interplay of FXR-dependent and independent mechanisms that can lead to anti-tumor effects. Researchers using this compound should be mindful of its dual nature and design experiments that can dissect these pathways. Future studies could focus on identifying the specific G protein-coupled receptors involved in its FXR-independent actions and exploring the potential of combining GW4064 with other therapeutic agents, such as immunotherapy, to enhance its anti-cancer efficacy.[4]
References
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Padma, V.V., et al. (2016). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Pharmacology, 90(4), 466-480. [Link]
-
Chen, Y. T., et al. (2023). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 24(5), 4595. [Link]
-
Guzel, M., et al. (2017). Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. ACS Medicinal Chemistry Letters, 8(6), 660-664. [Link]
-
Li, Y., et al. (2023). FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells. Journal of Translational Medicine, 21(1), 35. [Link]
-
Wang, S., et al. (2022). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Cancer Letters, 529, 10-22. [Link]
-
Kamal, A., et al. (2011). Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents. Chemical Biology & Drug Design, 78(4), 677-686. [Link]
-
Chen, Y. R., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 69, 559-566. [Link]
-
Wang, S., et al. (2023). Targeting Farnesoid X Receptor in Tumor and the Tumor Microenvironment: Implication for Therapy. Cancers, 15(24), 5898. [Link]
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Huczyński, A., et al. (2019). A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells. The FEBS Journal, 286(9), 1736-1748. [Link]
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Węglińska, E., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. Molecules, 29(5), 989. [Link]
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Singh, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 233, 114217. [Link]
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Carbone, C., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2603. [Link]
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Jiang, Z., et al. (2021). The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer. Nature Reviews Gastroenterology & Hepatology, 18(6), 434-445. [Link]
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Application Note: 2-Methyl-3-(4'-fluorobenzoyl)indole as a Novel Fluorogenic Probe for Cellular Imaging of Lipid Droplets
Introduction
The indole scaffold is a privileged motif in the design of fluorescent probes due to its inherent photophysical properties and sensitivity to the local microenvironment.[1] Modifications to the indole core can yield probes with tailored specificities for various cellular components and processes. This application note describes the characterization and proposed application of a novel indole derivative, 2-Methyl-3-(4'-fluorobenzoyl)indole, as a fluorogenic probe for the visualization of lipid droplets in live and fixed cells.
Lipid droplets are dynamic cellular organelles crucial for lipid and energy homeostasis.[2] Their dysregulation is implicated in numerous metabolic diseases, including obesity, diabetes, and certain cancers.[3] Consequently, the development of robust and specific fluorescent probes for imaging lipid droplets is of paramount importance in advancing our understanding of these disease states.[4][5]
This compound is a lipophilic molecule whose fluorescence is hypothesized to be highly sensitive to the polarity of its environment. This solvatochromic behavior is attributed to the intramolecular charge transfer (ICT) character arising from the electron-donating indole nitrogen and the electron-withdrawing 4-fluorobenzoyl group at the 3-position.[6][7] In aqueous media, the probe is expected to be in a low-fluorescent or quenched state. Upon partitioning into the nonpolar, lipid-rich environment of lipid droplets, a significant enhancement in fluorescence intensity is anticipated, making it a fluorogenic sensor for these organelles.
Chemical Structure and Proposed Photophysical Properties
The chemical structure of this compound is presented below:
Structure:
-
Core: Indole
-
Substitution at C2: Methyl group
-
Substitution at C3: 4-Fluorobenzoyl group
This substitution pattern is key to its proposed function. The 3-aroylindole structure is known to possess biological activity, and its electronic properties are tunable through substitution on the aroyl moiety.[8][9] The fluorine atom on the benzoyl ring can enhance the electron-withdrawing nature of the group and potentially influence membrane permeability and photostability.
| Property | Predicted Characteristic | Rationale |
| Excitation (λex) | ~380 - 420 nm | Based on the extended π-conjugation of the 3-aroylindole system. |
| Emission (λem) | ~450 - 550 nm | Dependent on solvent polarity; a blue-shift is expected in nonpolar environments.[1] |
| Quantum Yield (Φ) | Low in aqueous buffer, High in nonpolar solvents (e.g., lipids) | ICT-mediated fluorescence quenching in polar solvents.[10] |
| Solvatochromism | Positive | Significant red-shift in emission spectrum with increasing solvent polarity.[6][7] |
| Lipophilicity (LogP) | High | Expected due to the aromatic and alkyl substituents. |
Proposed Mechanism of Action: Fluorogenic Sensing of Lipid Droplets
The proposed mechanism of action for this compound as a lipid droplet probe is based on its solvatochromic and fluorogenic properties, a phenomenon known as Intramolecular Charge Transfer (ICT).
In a polar, aqueous environment such as the cytoplasm, the excited state of the probe is stabilized by solvent dipoles. This stabilization promotes non-radiative decay pathways, leading to efficient fluorescence quenching.[10] Consequently, the probe remains in a "dark" state.
Upon encountering the highly nonpolar, triglyceride-rich core of a lipid droplet, the probe preferentially partitions into this hydrophobic environment. In the absence of polar solvent molecules to stabilize the ICT state, the non-radiative decay pathways are suppressed, and the molecule relaxes to the ground state via the emission of a photon. This results in a significant "turn-on" of fluorescence, allowing for the specific visualization of lipid droplets with a high signal-to-noise ratio.[11]
Caption: Proposed mechanism of fluorogenic response.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the Friedel-Crafts acylation of 2-methylindole. While several methods exist for the synthesis of 3-aroylindoles, a straightforward approach is the reaction of 2-methylindole with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.[12][13]
Caption: Synthetic workflow for the probe.
Protocol for Staining Lipid Droplets in Live Cells
This protocol is designed for fluorescence microscopy of cultured mammalian cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Optional: Oleic acid complexed to BSA (for inducing lipid droplet formation)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for near-UV excitation)
Procedure:
-
Cell Culture and Induction of Lipid Droplets (Optional):
-
Plate cells at an appropriate density on imaging dishes or coverslips and allow them to adhere overnight.
-
To induce lipid droplet formation, incubate the cells with 100-400 µM oleic acid complexed to BSA in serum-free medium for 16-24 hours.
-
-
Probe Preparation:
-
Prepare a fresh working solution of the probe by diluting the 1 mM DMSO stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. Vortex briefly to ensure complete mixing.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing (Optional but Recommended):
-
For improved signal-to-noise, remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging solution.
-
Add fresh, pre-warmed imaging solution to the cells.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope.
-
Use an excitation wavelength in the range of 380-420 nm and collect the emission between 450-550 nm.
-
Acquire both fluorescence and brightfield (or DIC) images to correlate the fluorescent signal with cellular structures.
-
Protocol for Staining Lipid Droplets in Fixed Cells
Materials:
-
All materials from the live-cell protocol.
-
4% Paraformaldehyde (PFA) in PBS.
-
Optional: DAPI or another nuclear counterstain.
Procedure:
-
Cell Culture and Fixation:
-
Culture cells as described above.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of the probe in PBS (1-10 µM).
-
Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the staining solution and wash the cells three times with PBS.
-
If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol. Wash again with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image as described for live cells.
-
Troubleshooting
-
Low Signal: Increase the probe concentration or incubation time. If inducing lipid droplets, ensure the oleic acid treatment was effective.
-
High Background: Decrease the probe concentration. Ensure adequate washing steps are performed.
-
Phototoxicity: Reduce the excitation light intensity or exposure time. Use a spinning disk confocal or other gentle imaging modality if available.
Conclusion
This compound is a promising candidate for a new class of fluorogenic probes for imaging lipid droplets. Its proposed solvatochromic properties are expected to provide high specificity and a strong turn-on response in the nonpolar environment of lipid droplets. The protocols provided herein offer a starting point for researchers to explore the utility of this and similar 3-aroylindole derivatives in cellular imaging and the study of lipid metabolism.
References
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Scapinello, L., Vavassori, F., Ieronimo, G., Ameta, K., Cravotto, G., Simonetti, M., Tollari, S., Palmisano, G., Nicholas, K., Penoni, A., & Maspero, A. (2022). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds. International Journal of Organic Chemistry, 12, 127-142. [Link]
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Batista, R. M. F., Costa, S. P. G., Belsley, M., & Raposo, M. M. M. (2016). Synthesis and photophysical characterization of novel tri-(hetero)arylimidazoles. Tetrahedron, 72(24), 3447-3456. [Link]
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Collot, M., Fam, T. K., Ashokkumar, P., Faklaris, O., Galli, T., Klymchenko, A. S., & Danglot, L. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Cells, 7(9), 143. [Link]
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Mahboobi, S., Sellmer, A., Höcher, H., Garhammer, C., Pongratz, H., Maier, T., Ciossek, T., & Beckers, T. (2006). Synthetic 2-Aroylindole Derivatives as a New Class of Potent Tubulin-Inhibitory, Antimitotic Agents. Journal of Medicinal Chemistry, 49(20), 5931-5939. [Link]
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Patil, V. S., & Sekar, N. (2014). Fluorescence quenching of Indole derivative by CCl4 in Benzene-Acetonitrile mixture. Journal of Emerging Technologies and Innovative Research, 1(6), 463-467. [Link]
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Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, H. Y., Lo, Y. K., Chang, Y. L., Chang, C. M., & Hsieh, H. P. (2010). Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. Journal of Medicinal Chemistry, 53(13), 5064-5075. [Link]
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Ma, Y., Liu, H., Zhang, J., & Zhang, X. (2024). Recent advances in fluorescent probes for fatty liver imaging by detecting lipid droplets. Journal of Materials Chemistry B, 12(36), 9459-9474. [Link]
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Sharma, N., Jain, S. K., & Rastogi, R. C. (2007). Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 171-176. [Link]
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Hsieh, H. P., Liou, J. P., Mahindroo, N., Chang, C. W., & Tan, U. K. (2007). Synthesis and evaluation of 3-aroylindoles as anticancer agents: metabolite approach. Bioorganic & Medicinal Chemistry Letters, 17(18), 5076-5080. [Link]
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Collot, M., Boutant, E., & Klymchenko, A. S. (2019). Ultrabright and Fluorogenic Probes for Multicolor Imaging and Tracking of Lipid Droplets in Cells and Tissues. Angewandte Chemie International Edition, 58(20), 6755-6759. [Link]
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Ciaffo, M., D'Auria, M., Emanuele, L., Racioppi, R., & Valenti, A. (2018). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 23(10), 2673. [Link]
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Roy, A., & Bagchi, B. (2013). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B, 117(48), 15036-15046. [Link]
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Tunge, J. A., & Grote, C. W. (2019). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Molecules, 24(1), 169. [Link]
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Lim, Z. J., & Thng, G. X. (2021). Fluorescent probes for the imaging of lipid droplets in live cells. Chemical Communications, 57(12), 1476-1489. [Link]
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Gribanov, P. S., Kim, G. A., Ryabova, E. A., Popov, A. V., & Klimenko, V. E. (2020). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules, 25(21), 5022. [Link]
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Penoni, A., Maspero, A., Scapinello, L., Palmisano, G., & Nicholas, K. M. (2017). A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. Organic & Biomolecular Chemistry, 15(34), 7114-7117. [Link]
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Scapinello, L., Vavassori, F., Ieronimo, G., Ameta, K., Cravotto, G., Simonetti, M., ... & Maspero, A. (2022). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds. International Journal of Organic Chemistry, 12(3), 127-142. [Link]
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Sharma, N., Jain, S. K., & Rastogi, R. C. (2007). Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 171-176. [Link]
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Sharma, N., Jain, S. K., & Rastogi, R. C. (2007). Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 171-176. [Link]
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Application Note: Development of Biochemical and Cellular Assays Using 2-Methyl-3-(4'-fluorobenzoyl)indole as a Reference Compound for Tubulin Polymerization Inhibition
Abstract
This technical guide provides a comprehensive framework for the development of robust biochemical and cell-based assays to characterize small molecules that modulate microtubule dynamics, using 2-Methyl-3-(4'-fluorobenzoyl)indole as a reference compound. Based on its structural features as a 3-aroylindole, a class known to contain potent antimitotic agents, we hypothesize that this compound functions as an inhibitor of tubulin polymerization.[1][2][3][4] This document offers detailed, field-proven protocols for a primary biochemical tubulin polymerization assay and a secondary cell-based immunofluorescence assay for microtubule integrity. The causality behind experimental choices, self-validating system designs, and data interpretation are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Targeting Tubulin
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, including a variety of kinase inhibitors and antineoplastic compounds.[5][6][7][8][9] The specific subclass of 3-aroylindoles has garnered significant attention for its potent antimitotic and antivascular activities, often exerted through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2][3][4] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated and critical target in oncology.
This compound shares the core 3-aroylindole structure. The 4-fluorobenzoyl moiety at the C3 position is a common feature in potent tubulin inhibitors, suggesting a similar mechanism of action.[3] This application note, therefore, establishes a systematic approach to assay development by positing this compound as a reference inhibitor of tubulin polymerization. These protocols are designed for researchers in drug discovery and cell biology to screen and characterize novel compounds targeting microtubule function.
Physicochemical Properties of the Reference Compound
A thorough understanding of the reference compound's properties is crucial for accurate and reproducible assay development.
| Property | Value | Significance in Assay Development |
| Molecular Formula | C₁₆H₁₂FNO | Informs molecular weight calculation for stock solution preparation. |
| Molecular Weight | 253.27 g/mol | Essential for accurate molar concentration calculations. |
| Solubility | Soluble in DMSO, Ethanol | Dictates the choice of solvent for stock solutions to ensure complete dissolution and prevent precipitation in aqueous assay buffers. DMSO is recommended for high-concentration stocks. |
| Purity (Recommended) | >98% (by HPLC) | High purity is critical to ensure that the observed activity is due to the compound of interest and not impurities. Purity should be verified in-house. |
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C to minimize freeze-thaw cycles. The final DMSO concentration in assays should be kept below 0.5% to avoid solvent-induced artifacts.
Primary Screening: In Vitro Tubulin Polymerization Assay
Principle: This biochemical assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in fluorescence of a reporter dye, which preferentially binds to polymeric microtubules over free tubulin dimers. An inhibitor will prevent or reduce this fluorescence increase.
Causality in Experimental Design:
-
Choice of Assay: A fluorescence-based assay is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening (HTS) formats.
-
Reference Compounds: Paclitaxel (a polymerization promoter) and Nocodazole (a well-characterized polymerization inhibitor) are included as positive and negative controls, respectively, to validate each assay plate.
-
GTP Requirement: Tubulin polymerization is a GTP-dependent process. The inclusion of GTP is essential for the biological relevance of the assay.
Protocol 3.1: Fluorescence-Based Tubulin Polymerization Assay
Materials:
-
Tubulin (>99% pure, lyophilized powder)
-
Fluorescence Reporter Dye (e.g., DAPI or a commercially available tubulin polymerization reporter)
-
Glycerol
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Reference Compounds: Paclitaxel, Nocodazole, and this compound
-
384-well, black, clear-bottom microplates
-
Fluorescence plate reader with temperature control (37°C)
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice at all times.
-
Prepare a 100 mM GTP stock in water and store at -20°C.
-
Prepare a 10X stock of the fluorescence reporter dye in G-PEM buffer.
-
-
Compound Plating:
-
Prepare a serial dilution of this compound and control compounds (Paclitaxel, Nocodazole) in G-PEM buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include "vehicle control" (DMSO in G-PEM) and "no tubulin" wells.
-
-
Assay Initiation:
-
Prepare the tubulin polymerization mix on ice. For a 50 µL final reaction volume, combine:
-
35 µL G-PEM buffer with 15% glycerol
-
5 µL 10X Fluorescence Reporter Dye
-
5 µL of 4 mg/mL Tubulin
-
-
Pre-warm the plate reader to 37°C.
-
Just before starting the measurement, add 0.5 µL of 100 mM GTP to the tubulin polymerization mix (final concentration 1 mM).
-
Dispense 45 µL of the final tubulin/GTP/dye mix into each well containing the compounds.
-
-
Data Acquisition:
-
Immediately place the plate in the reader.
-
Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60 minutes at 37°C.
-
Workflow and Data Visualization
Caption: Workflow for cellular microtubule integrity assay.
Troubleshooting and Self-Validation
A robust assay is a self-validating system. Consistent performance of controls is paramount.
| Issue | Possible Cause | Recommended Solution |
| High well-to-well variability in polymerization assay | Inconsistent pipetting; Tubulin aggregation before start. | Use calibrated multichannel pipettes; Keep tubulin on ice at all times and use immediately after GTP addition. |
| No tubulin polymerization in vehicle control | Inactive tubulin; GTP degradation. | Use a fresh batch of tubulin; Prepare fresh GTP stock and add just before use. |
| Weak or no signal in immunofluorescence | Suboptimal antibody concentration; Insufficient permeabilization. | Titrate primary and secondary antibodies; Ensure fixation/permeabilization step is effective. |
| Compound precipitation in cell culture media | Poor compound solubility. | Check final compound concentration against its aqueous solubility; Decrease final DMSO concentration if possible. |
Conclusion
This application note provides a validated, step-by-step guide for establishing a screening cascade to identify and characterize inhibitors of tubulin polymerization, using this compound as a hypothetical reference compound. The combination of a direct biochemical assay with a confirmatory cell-based imaging assay creates a robust workflow. This approach ensures that hit compounds from primary screening are validated for on-target activity in a physiologically relevant context, a critical step in modern drug discovery.
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Zhang, X., et al. (2017). 3-Aroylindoles display antitumor activity in vitro and in vivo: Effects of N1-substituents on biological activity. European Journal of Medicinal Chemistry, 125, 1268-1278. [Link]
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Romagnoli, R., et al. (2014). Different 3-aroylindole compounds showing biological activities. ResearchGate. [Link]
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Wang, L., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1191. [Link]
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Application Notes and Protocols for the Use of 2-Methyl-3-(4'-fluorobenzoyl)indole in Enzyme Inhibition Assays
Introduction: The Significance of the Indole Scaffold in Enzyme Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, celebrated for its remarkable ability to mimic the structure of the amino acid tryptophan and its capacity for diverse chemical modifications.[1][2] This versatility allows indole derivatives to interact with a wide array of enzymatic targets, establishing them as a rich source of drug candidates for oncology, neurodegenerative disorders, and inflammatory diseases.[3][4] The strategic incorporation of a fluorine atom, as seen in 2-Methyl-3-(4'-fluorobenzoyl)indole, is a widely employed strategy in modern drug design.[5][6] Fluorination can significantly enhance a compound's drug-like characteristics by improving metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays. While this specific molecule's inhibitory profile is a subject of ongoing research, its structural similarity to known anti-inflammatory agents strongly suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes.[8][9][10] COX enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11] Consequently, the inhibition of COX, particularly the inducible isoform COX-2, is a primary strategy in the development of anti-inflammatory drugs with improved safety profiles.[9][10]
These application notes will focus on a detailed protocol for a COX-2 inhibition assay as a representative and scientifically robust model for evaluating the inhibitory potential of this compound.
Mechanism of Action: Indole Derivatives as COX Inhibitors
Cyclooxygenase enzymes (COX-1 and COX-2) are homodimers that catalyze the conversion of arachidonic acid to prostaglandin H2.[12] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[9] Many indole-containing compounds, such as Indomethacin, are potent COX inhibitors.[13][14]
The mechanism of inhibition often involves the insertion of the inhibitor into the hydrophobic channel of the COX active site, preventing the binding of the natural substrate, arachidonic acid.[13] The binding is typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site. For instance, the carboxylate group of many NSAIDs forms a crucial salt bridge with Arg-120 at the mouth of the active site, while the rest of the molecule extends into the hydrophobic channel.[14]
The 2-methyl group on the indole ring of compounds like Indomethacin is known to be a significant determinant for slow, tight-binding inhibition of COX-2, fitting into a hydrophobic pocket within the enzyme's active site.[13] The 3-benzoyl group, particularly with a fluorine substitution, can further enhance binding affinity through favorable electrostatic and hydrophobic interactions.[5] The electronegativity of the fluorine atom can alter the electronic properties of the benzoyl ring, potentially leading to stronger interactions with the protein target.[5][7]
Below is a diagram illustrating the general mechanism of COX-2 inhibition.
Caption: Mechanism of COX-2 Inhibition.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput screening of potential COX-2 inhibitors like this compound. The assay measures the peroxidase activity of COX, which is coupled to a fluorometric probe.
Materials and Reagents
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (Substrate)
-
This compound (Test Inhibitor)
-
Celecoxib (Positive Control Inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
96-well white opaque microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer and bring to 25°C.
-
Prepare a stock solution of the Test Inhibitor (this compound) and the Positive Control (Celecoxib) in DMSO. A typical starting stock concentration is 10 mM.
-
Prepare serial dilutions of the Test Inhibitor and Positive Control in COX Assay Buffer to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
On the day of the assay, dilute the human recombinant COX-2 enzyme in cold COX Assay Buffer to the desired working concentration (e.g., 17.5 ng/µl).[15] Keep the diluted enzyme on ice.
-
Prepare the reaction mixture containing COX Assay Buffer, Heme, and the COX Probe.
-
-
Assay Procedure:
-
Add 80 µl of the reaction mixture to each well of the 96-well plate.
-
Add 10 µl of the diluted Test Inhibitor or Positive Control to the respective wells. For the 'Enzyme Control' (100% activity) wells, add 10 µl of COX Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Add 10 µl of the diluted COX-2 enzyme to all wells except the 'No Enzyme Control' wells. To the 'No Enzyme Control' wells, add 10 µl of COX Assay Buffer.
-
Incubate the plate at 25°C for 10-15 minutes, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µl of the arachidonic acid substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 10-15 minutes, taking readings every minute.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the reaction rate of the 'No Enzyme Control' from all other wells.
-
Calculate the percentage of inhibition for each concentration of the Test Inhibitor using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Below is a diagram illustrating the experimental workflow.
Caption: Experimental Workflow for COX-2 Inhibition Assay.
Data Presentation: Comparative Analysis of Indole-Based COX Inhibitors
While the specific IC50 value for this compound requires experimental determination, the table below provides a summary of reported IC50 values for other indole derivatives against COX-1 and COX-2. This data serves as a valuable reference for contextualizing experimental results.
| Compound/Drug | Target Enzyme | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | COX-1 | 0.039 | 0.0016 |
| COX-2 | 24.60 | ||
| Celecoxib | COX-1 | 9.51 | 11.88 |
| COX-2 | 0.80 | ||
| 2,3-bis(4-fluorobenzyl)-1H-indole-5-sulfonamide | COX-1 | >50 | >0.75 |
| COX-2 | 37.5 (approx.)* | ||
| Indole Derivative S3 [9] | COX-2 | Not specified | Selective for COX-2 |
| Indole-based thiosemicarbazone LT81 [16] | COX-1 | >100 | >23.06 |
| COX-2 | 4.33 |
*Value estimated from percentage inhibition data.[17]
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls must be included in every assay:
-
No Enzyme Control: To determine the background fluorescence.
-
Enzyme Control (100% Activity): Represents the maximum rate of the enzymatic reaction in the absence of an inhibitor.
-
Positive Control Inhibitor: A known COX-2 inhibitor (e.g., Celecoxib) should be run in parallel to validate the assay's performance and provide a benchmark for inhibitory potency.
-
Solvent Control: To ensure that the solvent (e.g., DMSO) does not interfere with the enzyme activity at the concentrations used.
By incorporating these controls, the protocol becomes a self-validating system, providing confidence in the generated data.
Conclusion
The indole scaffold represents a highly promising framework for the development of novel enzyme inhibitors. This compound, with its strategic fluorination, is a compelling candidate for investigation as a COX-2 inhibitor. The detailed protocol provided herein offers a robust and reliable method for determining its inhibitory potency and serves as a foundational tool for further research into its mechanism of action and therapeutic potential.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Solubilization of 2-Methyl-3-(4'-fluorobenzoyl)indole for In Vitro Assays
Abstract
This document provides a detailed protocol and best-practice guidelines for the solubilization of 2-Methyl-3-(4'-fluorobenzoyl)indole, a synthetic indole derivative, for use in a variety of in vitro biological research applications. Due to the inherent hydrophobicity of the indole scaffold and the benzoyl moiety, achieving a stable, homogenous solution suitable for cell-based and biochemical assays requires a systematic approach. This guide outlines a robust methodology starting with the selection of an appropriate solvent, preparation of a high-concentration stock solution, and subsequent dilution to final working concentrations, ensuring compound stability and maximizing experimental reproducibility.
Introduction: Understanding the Molecule
This compound belongs to the indole class of heterocyclic compounds, a common scaffold in medicinal chemistry. Its structure is characterized by a bicyclic indole core, a methyl group at the 2-position, and a 4-fluorobenzoyl group at the 3-position. The large, non-polar surface area conferred by the aromatic rings suggests that the compound will exhibit poor solubility in aqueous media, a critical challenge for in vitro testing.
The primary objective of this protocol is to provide a validated starting point for researchers to solubilize this compound effectively, minimizing precipitation and ensuring accurate, concentration-dependent results in downstream assays. The causality behind each step is explained to empower researchers to adapt the protocol to their specific experimental needs.
Physicochemical Properties & Solvent Selection
A preliminary analysis of the compound's structure indicates a high lipophilicity. The selection of an appropriate solvent is the most critical factor in preparing a viable stock solution.
Table 1: Recommended Solvents for Hydrophobic Compounds
| Solvent | Abbreviation | Key Characteristics | Recommended Starting Point |
| Dimethyl Sulfoxide | DMSO | A powerful, water-miscible aprotic solvent. Widely used for dissolving compounds for bioassays. | Primary Choice |
| Ethanol | EtOH | A polar protic solvent. Less toxic than DMSO but may have lower solubilizing power for highly lipophilic compounds. | Secondary Choice |
| Dimethylformamide | DMF | A polar aprotic solvent similar to DMSO. Can be more aggressive and may be less compatible with some plastics. | Alternative Choice |
Rationale for Solvent Choice:
-
Dimethyl Sulfoxide (DMSO) is the industry standard for solubilizing novel chemical entities for high-throughput screening and in vitro pharmacology. Its ability to dissolve a wide range of hydrophobic compounds and its miscibility with aqueous culture media make it the primary recommendation. However, it is crucial to be aware that DMSO can exhibit biological activity on its own at higher concentrations (typically >0.5% v/v) and can affect cell differentiation and other processes. Therefore, the final concentration of DMSO in the assay medium must be carefully controlled and included in vehicle controls.
Experimental Workflow for Solubilization
This section details the step-by-step process for preparing a high-concentration stock solution and subsequent working solutions. This workflow is designed to be a self-validating system, with checkpoints to ensure complete dissolution.
Caption: Workflow for compound solubilization and dilution.
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of the solid compound (e.g., 5 mg) using an analytical balance. Perform this in a fume hood or ventilated enclosure.
-
Calculate Solvent Volume: Determine the molecular weight (MW) of the compound. The formula for calculating the required solvent volume is:
-
Volume (µL) = (Mass (mg) / MW ( g/mol )) * (1,000,000 / Concentration (mM))
-
-
Initial Solubilization: Add the calculated volume of 100% DMSO directly to the vial containing the weighed solid.
-
Facilitate Dissolution:
-
Vortex: Mix the solution vigorously on a vortex mixer for 1-2 minutes.
-
Sonication: If solids persist, place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up particle agglomerates.
-
Gentle Warming: As a final resort, warm the solution to 30-37°C for a short period. Avoid excessive heat, which could degrade the compound.
-
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure it is completely clear and free of any visible particulates or haze. This is a critical quality control step.
-
Storage: Aliquot the master stock solution into smaller, single-use volumes in tightly sealed, low-retention tubes. Store frozen at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Final Working Concentrations
Principle: To avoid precipitation, it is crucial to perform a serial dilution in 100% DMSO first before making the final dilution into the aqueous assay buffer or cell culture medium. Direct, high-ratio dilution from a concentrated DMSO stock into an aqueous solution is a common cause of compound precipitation.
Caption: Comparison of dilution strategies.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM master stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilutions (in DMSO): If required, prepare intermediate stock solutions by performing serial dilutions in 100% DMSO. For example, to prepare a 1 mM stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
Final Dilution (in Aqueous Medium):
-
Pipette the required volume of the aqueous assay buffer or cell culture medium into a new tube.
-
Add the required volume of the appropriate DMSO stock solution to the medium (not the other way around). For instance, to make a 10 µM final solution from a 1 mM DMSO stock (a 1:100 dilution), add 2 µL of the 1 mM stock to 198 µL of medium.
-
Crucial Step: Immediately and vigorously vortex the final solution for at least 30 seconds to ensure rapid and uniform dispersion, which helps prevent localized high concentrations that can lead to precipitation.
-
-
Final Inspection: Check the final working solution for any signs of cloudiness or precipitation. If observed, the concentration may be above the solubility limit in the final assay medium.
-
Use Immediately: Use the freshly prepared working solutions in your in vitro assay without delay. Do not store dilute aqueous solutions of hydrophobic compounds, as they are prone to precipitation and adsorption to plasticware over time.
Trustworthiness & Self-Validation
This protocol incorporates self-validating checkpoints to ensure the integrity of the compound solutions:
-
Visual Clarity: At every stage (master stock, intermediate dilutions, final working solution), the primary confirmation of success is a perfectly clear solution. Any haze, opalescence, or visible precipitate indicates a failure in solubilization.
-
Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used for your test compound dilutions (e.g., 0.1% or 0.5% DMSO in medium). This allows you to differentiate the effects of the compound from the effects of the solvent itself.
-
Concentration-Response Curve: A well-behaved, soluble compound should produce a sigmoidal concentration-response curve in a functional assay. An unexpectedly flat or sharp drop-off in activity at higher concentrations can be an artifact of compound precipitation.
Conclusion & Best Practices Summary
The successful use of this compound in in vitro studies is critically dependent on proper solubilization. By using high-quality DMSO, preparing a concentrated master stock, and employing a careful serial dilution strategy, researchers can mitigate the risks of compound precipitation and generate reliable, reproducible data. Always validate the final DMSO concentration and ensure it is well-tolerated by your experimental system.
References
-
Dimethyl sulfoxide (DMSO) in PTDDSs: a review. Gurtovenko, A. A., & Anwar, J. (2007). International Journal of Pharmaceutics. [Link]
-
Best Practices for Compound Storage and Management. LCG Bioscience. [Link]
-
DMSO can be a potent modulator of the screening outcome. Varghese, F., et al. (2015). Drug Discovery World. [Link]
Application Note & Protocol: A Scalable Synthesis of 2-Methyl-3-(4'-fluorobenzoyl)indole for Preclinical Advancement
Introduction: The Significance of Indole Scaffolds in Preclinical Research
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Their structural versatility allows for targeted modifications to optimize pharmacological profiles, making them highly valuable in drug discovery pipelines.[3][4]
2-Methyl-3-(4'-fluorobenzoyl)indole is a compound of interest within this class, often investigated for its potential as a therapeutic agent.[5][6] The progression of such a candidate from discovery to preclinical trials necessitates a reliable and scalable synthetic process. This document provides a comprehensive guide for the large-scale synthesis of this target molecule, ensuring high purity and batch-to-batch consistency, which are critical prerequisites for in-vivo studies and regulatory submissions. The outlined protocol is centered around a robust Friedel-Crafts acylation, a cornerstone reaction for the functionalization of electron-rich aromatic systems like indoles.[4][7]
Retrosynthetic Analysis and Core Synthetic Strategy
The most direct and industrially viable approach to this compound is the electrophilic substitution at the C3 position of the indole ring.[4] This position is highly nucleophilic and readily undergoes acylation. A retrosynthetic analysis logically disconnects the molecule at the C3-carbonyl bond, identifying 2-methylindole and 4-fluorobenzoyl chloride as the primary starting materials.
The forward synthesis involves a Friedel-Crafts acylation reaction. This classic transformation is typically mediated by a Lewis acid, which activates the acyl chloride to generate a highly electrophilic acylium ion.[7] This electrophile is then attacked by the C3 position of 2-methylindole to form the desired product. Recent advancements have demonstrated that dialkylaluminum chlorides are particularly effective for this transformation on indole substrates, proceeding under mild conditions without the need for protecting the indole nitrogen.[8]
Caption: Retrosynthetic pathway for the target indole derivative.
Part 1: Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and equipment.
Materials and Equipment
| Reagent/Material | Grade | Supplier Suggestion | Notes |
| 2-Methylindole | >99% Purity | Sigma-Aldrich, Acros | Ensure dryness before use. |
| 4-Fluorobenzoyl Chloride | >99% Purity | TCI, Alfa Aesar | Handle in a fume hood; moisture sensitive. |
| Diethylaluminum Chloride (Et₂AlCl) | 1.0 M solution in Hexanes | Sigma-Aldrich | Highly reactive; handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Use anhydrous grade to prevent quenching of Lewis acid. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR | For reaction quench. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab-prepared | For neutralization. |
| Brine (Saturated NaCl) | Aqueous Solution | Lab-prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying organic layers. |
Equipment:
-
5 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel (pressure-equalizing).
-
Chiller/circulator for reactor temperature control.
-
Rotary evaporator with a suitable vacuum pump and trap.
-
Large separatory funnels (5 L).
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, acid-resistant gloves.
Step-by-Step Synthesis Procedure
-
Reactor Preparation:
-
Assemble, clean, and dry the 5 L reactor system. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charge the reactor with 2-methylindole (100 g, 0.762 mol).
-
Add anhydrous dichloromethane (1.5 L) via cannula transfer.
-
Begin stirring to ensure complete dissolution of the starting material.
-
-
Lewis Acid Addition:
-
Cool the reactor contents to 0 °C using the chiller/circulator.
-
Causality: Cooling is critical to control the exothermicity of the Lewis acid complexation and the subsequent acylation reaction, preventing side reactions and degradation.
-
Under a positive nitrogen pressure, slowly add the diethylaluminum chloride solution (1.0 M in hexanes, 915 mL, 0.915 mol, 1.2 equivalents) via the addition funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes.
-
-
Acylation Reaction:
-
Add 4-fluorobenzoyl chloride (133 g, 0.838 mol, 1.1 equivalents) to the addition funnel.
-
Add the acyl chloride dropwise to the reaction mixture over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction for the disappearance of 2-methylindole using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC System: 20% Ethyl Acetate in Hexanes. HPLC System: C18 column, mobile phase of Acetonitrile/Water gradient.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the reactor back to 0-5 °C.
-
Prepare a separate vessel with chilled 1 M HCl (1.5 L).
-
Safety Note: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood or area.
-
Slowly transfer the reaction mixture onto the stirred, chilled HCl solution.
-
After the transfer is complete, transfer the entire mixture to a large separatory funnel.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine all organic layers and wash sequentially with:
-
1 M HCl (1 L)
-
Water (1 L)
-
Saturated NaHCO₃ solution (1 L) - Caution: CO₂ evolution.
-
Brine (1 L)
-
-
Causality: The acid wash removes residual aluminum salts, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes bulk water before drying.
-
-
Isolation of Crude Product:
-
Dry the combined organic layer over anhydrous sodium sulfate, stir for 20 minutes, and then filter.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid. The expected crude yield is typically >90%.
-
Part 2: Protocol for Purification via Recrystallization
For preclinical studies, the active pharmaceutical ingredient (API) must be of high purity, typically >98%. Recrystallization is an effective and scalable method for achieving this standard.
Step-by-Step Purification Procedure
-
Solvent Selection: Isopropanol or ethanol are suitable solvents for this compound.
-
Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal amount of hot isopropanol (approximately 3-4 mL per gram of crude product) and heat the mixture to reflux with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and reflux for 10-15 minutes. Perform a hot filtration through a pad of Celite to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For optimal crystal growth, do not disturb the solution during this initial cooling phase.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath or refrigerator (2-8 °C) for at least 2 hours to maximize crystal formation.
-
Collection and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The typical recovery yield after recrystallization is 80-90%.
-
Part 3: Analytical Characterization for Preclinical Quality Control
A self-validating protocol requires rigorous analytical testing to confirm the identity, purity, and quality of the final compound.[9]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment in the pharmaceutical industry.[10] It is used to quantify the main compound and detect any impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.[10]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure of the compound by analyzing the chemical environment of each proton and carbon atom.[11]
-
FT-IR Spectroscopy: Used to identify the key functional groups present in the molecule (e.g., C=O stretch of the ketone, N-H stretch of the indole).[12]
Summary of Expected Analytical Data
| Test | Method | Specification | Typical Result |
| Appearance | Visual | Off-white to pale yellow crystalline solid | Conforms |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Conforms |
| Identity | FT-IR | Conforms to reference spectrum | Conforms |
| Molecular Weight | LC-MS | [M+H]⁺ = 256.09 m/z | 256.1 m/z |
| Purity | HPLC (UV at 254 nm) | ≥ 98.0% | 99.5% |
| Residual Solvents | GC-HS | Per ICH Q3C Guidelines | <5000 ppm (Isopropanol) |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.15% |
Part 4: Preclinical Manufacturing and GMP Considerations
The synthesis of drug substances for preclinical studies marks a critical transition from discovery chemistry to regulated manufacturing. Adherence to the principles of Good Manufacturing Practices (GMP) is essential to ensure the safety, quality, and consistency of the material.[13][14][15]
While the stringent cGMP regulations of 21 CFR 210/211 are formally applied to Phase II/III clinical trials, regulatory bodies expect that materials used in Phase I and pivotal preclinical toxicology studies are manufactured under a robust quality system that mirrors GMP principles.[16] This includes:
-
Documentation: Maintaining detailed batch records for every synthesis.
-
Quality Control: Rigorous testing of raw materials and the final product against pre-defined specifications.[15]
-
Facility and Equipment: Using clean, well-maintained, and properly calibrated equipment.[17]
-
Traceability: Ensuring all materials used are documented and traceable.
Caption: Workflow from synthesis to preclinical-grade API.
References
-
2-methylindole - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available from: [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. Available from: [Link]
-
Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available from: [Link]
-
Development of indole derivatives as inhibitors targeting STING-dependent inflammation. National Center for Biotechnology Information. Available from: [Link]
-
Eight Commonly Used Techniques for Drug Analysis. Labinsights. Available from: [Link]
-
Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Available from: [Link]
-
Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. National Center for Biotechnology Information. Available from: [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available from: [Link]
-
Development of indole derivatives as inhibitors targeting STING-dependent inflammation. ResearchGate. Available from: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
Identity determination and purity testing. ChemCon GmbH. Available from: [Link]
-
Active Pharmaceutical Ingredient Analysis. Technology Networks. Available from: [Link]
-
Good Manufacturing Practices (GMP): Drugs & biologics. MaRS Startup Toolkit. Available from: [Link]
-
Good manufacturing practices for medicinal products for human use. National Center for Biotechnology Information. Available from: [Link]
-
Friedel–Crafts acylation between 2-methyl indole and benzoyl chloride mediated by MIL-53(Al)@SiO2@Fe3O4. ResearchGate. Available from: [Link]
-
Good Manufacturing Practices: When Do They Apply? Advarra. Available from: [Link]
-
Two-step, regioselective, multigram-scale synthesis of 2–(trifluoromethyl)indoles from 2-nitrotoluenes. ResearchGate. Available from: [Link]
-
Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. IntuitionLabs. Available from: [Link]
- Processes for production of indole compounds. Google Patents.
-
Recent advances in the synthesis of 3,4-fused tricyclic indoles. RSC Publishing. Available from: [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available from: [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. Available from: [Link]
-
Friedel-Crafts Acylation with Amides. National Center for Biotechnology Information. Available from: [Link]
-
Rapid synthesis of the indole-indolone scaffold via [3+2] annulation of arynes by methyl indole-2-carboxylates. National Center for Biotechnology Information. Available from: [Link]
-
Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. ResearchGate. Available from: [Link]
-
Synthesis, characterization, and crystal structure of a novel spirocyclic 2-indolinone bearing a 5-(trifluoromethyl)benzothiazoline moiety. ResearchGate. Available from: [Link]
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- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound | 26206-00-8 | Benchchem [benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
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- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. Identity determination and purity testing [chemcon.com]
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- 16. Good Manufacturing Practices: When Do They Apply? | Advarra [advarra.com]
- 17. intuitionlabs.ai [intuitionlabs.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-3-(4'-fluorobenzoyl)indole Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-3-(4'-fluorobenzoyl)indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction
The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. The most common and direct method for this synthesis is the Friedel-Crafts acylation of 2-methylindole with 4-fluorobenzoyl chloride.[1] This reaction, while conceptually straightforward, is often plagued by challenges such as low yields, undesired side products, and purification difficulties. This guide will address these common issues and provide detailed, evidence-based solutions.
Core Reaction: Friedel-Crafts Acylation
The primary synthetic route involves the electrophilic aromatic substitution of 2-methylindole with 4-fluorobenzoyl chloride, typically catalyzed by a Lewis acid.[2][3] The indole nucleus is highly electron-rich, making the C3 position particularly nucleophilic and susceptible to acylation.[4]
Reaction Mechanism Overview
The reaction proceeds through the formation of a highly electrophilic acylium ion from the 4-fluorobenzoyl chloride and the Lewis acid catalyst.[2] This acylium ion is then attacked by the electron-rich C3 position of the 2-methylindole ring, forming a resonance-stabilized intermediate (a sigma complex).[2][5] Subsequent deprotonation restores the aromaticity of the indole ring, yielding the desired this compound product.[2]
Caption: General workflow for Friedel-Crafts acylation of 2-methylindole.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of the desired product, or no product at all. What are the likely causes and how can I fix this?
A: Low or no yield is a common frustration and can stem from several factors. Let's break down the potential culprits and their solutions.
1.1 Inactive Catalyst or Reagents
-
The Problem: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and will readily react with atmospheric moisture.[6] This deactivates the catalyst, preventing the formation of the necessary acylium ion. Similarly, 4-fluorobenzoyl chloride can hydrolyze to 4-fluorobenzoic acid, which is unreactive under these conditions.
-
The Solution:
-
Catalyst Handling: Always handle Lewis acids in a glovebox or under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst.
-
Reagent Quality: Use freshly distilled or newly purchased 4-fluorobenzoyl chloride. Check the purity of your 2-methylindole starting material, as impurities can interfere with the reaction.
-
Solvent Purity: Ensure your solvent is anhydrous. Use of molecular sieves or distillation over a suitable drying agent is recommended.
-
1.2 Inappropriate Reaction Temperature
-
The Problem: Friedel-Crafts acylations often require specific temperature control. If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe. Conversely, if the temperature is too high, it can lead to decomposition of the starting materials or product, and promote side reactions.
-
The Solution:
-
Initial Cooling: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of the Lewis acid and acyl chloride to control the initial exothermic reaction.
-
Gradual Warming: After the initial addition, allow the reaction to slowly warm to room temperature or gently heat as specified by a reliable protocol. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
1.3 Sub-optimal Stoichiometry
-
The Problem: In contrast to many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even an excess of the Lewis acid catalyst.[7] This is because the product ketone is a Lewis base and forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[7]
-
The Solution:
-
Catalyst Loading: Use at least 1.1 to 1.5 equivalents of the Lewis acid relative to the 2-methylindole. An excess of the acylating agent (1.1-1.2 equivalents) is also common practice to ensure complete conversion of the starting indole.
-
| Parameter | Recommended Range | Rationale |
| Lewis Acid (e.g., AlCl₃) | 1.1 - 1.5 equivalents | To overcome product-catalyst complexation.[7] |
| 4-Fluorobenzoyl Chloride | 1.1 - 1.2 equivalents | To drive the reaction to completion. |
| Temperature | 0 °C to room temp. (or gentle reflux) | To control exothermicity and prevent degradation. |
| Solvent | Anhydrous, non-polar (e.g., CH₂Cl₂, CS₂, 1,2-dichloroethane) | To ensure reagent stability and solubility. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the regioselectivity for the desired C3-acylated product?
A: The indole nucleus has multiple reactive sites, which can lead to a mixture of products. The primary side reactions are N-acylation and di-acylation.
2.1 N-Acylation vs. C3-Acylation
-
The Problem: The nitrogen atom of the indole ring is also nucleophilic and can compete with the C3 position for the acylium ion, leading to the formation of N-acylated indole. While C3-acylation is generally thermodynamically favored, N-acylation can be a significant kinetic byproduct, especially with highly reactive acylating agents.
-
The Solution:
-
Choice of Lewis Acid: Milder Lewis acids can sometimes favor C3-acylation. For instance, diethylaluminum chloride (Et₂AlCl) has been shown to be effective for the selective C3-acylation of unprotected indoles.[8]
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes favor the thermodynamically more stable C3 product.
-
N-H Protection (If Necessary): While adding steps, protecting the indole nitrogen with a group like phenylsulfonyl (PhSO₂) can effectively block N-acylation and direct the reaction exclusively to the C3 position.[9] However, this requires subsequent deprotection.
-
2.2 Di-acylation
-
The Problem: Although the acyl group introduced at the C3 position is deactivating, under harsh conditions (e.g., large excess of acylating agent and catalyst, high temperatures), a second acylation can occur, typically at the C5 or C6 position of the benzene ring portion of the indole.
-
The Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the acylating agent and Lewis acid. Avoid using a large excess of these reagents.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC. Once the starting material is consumed, quench the reaction to prevent further acylation.
-
Caption: Decision tree for troubleshooting poor regioselectivity.
Issue 3: Product Purification Challenges
Q: I am having difficulty isolating a pure product. My crude product is an oil or a sticky solid that is difficult to crystallize, and column chromatography is not giving clean separation.
A: Purification can be a significant hurdle, often due to the nature of the product and the presence of persistent impurities.
3.1 Work-up Procedure
-
The Problem: The aqueous work-up is critical for decomposing the product-Lewis acid complex and removing inorganic salts. An improper work-up can lead to an impure crude product that is difficult to purify.
-
The Solution:
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath and slowly and carefully quench it by adding it to a mixture of ice and dilute hydrochloric acid. This will hydrolyze the aluminum complexes and protonate any basic byproducts.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl, water, a dilute solution of sodium bicarbonate (to remove any unreacted acyl chloride and acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
3.2 Crystallization
-
The Problem: this compound may not readily crystallize from a single solvent.
-
The Solution:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. A common approach is to dissolve the crude product in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, heptane) until the solution becomes turbid. Allow the solution to stand, preferably at a reduced temperature, to induce crystallization.
-
Trituration: If the product is an oil or a sticky solid, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can often induce solidification and remove non-polar impurities.
-
3.3 Column Chromatography
-
The Problem: If the polarity of the desired product is very similar to that of the impurities, separation by column chromatography can be challenging.
-
The Solution:
-
Solvent System Optimization: Carefully optimize the eluent system for column chromatography using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Gradually increasing the polarity of the eluent should allow for the separation of the product from less polar impurities.
-
Silica Gel Choice: Standard silica gel is typically sufficient. However, for particularly difficult separations, consider using a different stationary phase or a finer mesh silica gel for higher resolution.
-
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation using Aluminum Chloride
This protocol provides a general procedure for the synthesis of this compound.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-methylindole (1.0 equivalent) and 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution of 2-methylindole and 4-fluorobenzoyl chloride dropwise to the aluminum chloride suspension at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Stir vigorously until all the solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation using Diethylaluminum Chloride for Improved Selectivity[8]
This method is particularly useful for indoles that are sensitive to strongly acidic conditions.
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-methylindole (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of diethylaluminum chloride (1.2 equivalents) in hexanes dropwise to the indole solution.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Follow the extraction and purification procedures outlined in Protocol 1.
References
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
- Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 1. 2000, (7), 1045-1075.
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
- Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Suzuki-Miyaura cross-coupling reaction in the construction of the indole nucleus. Heterocycles. 2002, 58, 667-688.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev. 2006, 106 (7), 2875–2911.
-
ACS Omega. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Metal-free and regiospecific synthesis of 3-arylindoles. Available from: [Link]
-
Organic Chemistry Portal. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Available from: [Link]
-
PMC - NIH. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Available from: [Link]
-
ScienceDirect. The Use of Lewis Acid in the Reaction of Zinc Salts of Indoles and Acyl Chloride. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
ResearchGate. Synthesis of different 3-aroylindoles and 3-heteroaroylindoles. Available from: [Link]
-
AperTO - Archivio Istituzionale Open Access dell'Università di Torino. A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. Available from: [Link]
-
Organic Syntheses Procedure. 2-methylindole. Available from: [Link]
-
ResearchGate. Friedel–Crafts acylation between 2-methyl indole and benzoyl chloride mediated by MIL-53(Al)@SiO2@Fe3O4. Available from: [Link]
-
ResearchGate. Bartoli Indole Synthesis. Available from: [Link]
-
Wikipedia. Bartoli indole synthesis. Available from: [Link]
-
MSU chemistry. Bartoli Indole Synthesis. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]
-
Infoscience. Direct Alkynylation of Indole and Pyrrole Heterocycles. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-nitrosalicylaldehyde (98%, Heowns, China), 2-hydroxypropyl methacrylate (HPMA, 98%, Alfa), acryloyl chloride (99%, Heowns, China), 4-(Dimethylamino)pyridine (DMAP, >99%, TCI, China), N,N'-dicyclohexylcarbodiimide (DCC, 99%, Heowns, China), triethylamine (TEA, 99%, Tianjin, China) and other chemical reagents were of analytic grade and were used as received. Available from: [Link]
-
J&K Scientific LLC. Bartoli Indole Synthesis. Available from: [Link]
-
Sci-Hub. The reaction of indole and the indole grignard reagent with phosgene. A facile synthesis of indole‐3‐carboxylic acid derivatives. Available from: [Link]
-
ScienceDirect. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Available from: [Link]
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
-
ResearchGate. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Available from: [Link]
-
Beilstein Journals. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Available from: [Link]
-
PMC - NIH. Indole synthesis: a review and proposed classification. Available from: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Available from: [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]
-
PubMed. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. Available from: [Link]
-
PMC - NIH. Friedel-Crafts Acylation with Amides. Available from: [Link]
-
PubMed. Intramolecular Fischer Indole Synthesis for the Direct Synthesis of 3,4-Fused Tricyclic Indole and Application to the Total Synthesis of (-)-Aurantioclavine. Available from: [Link]
-
ResearchGate. Metal‐Free Dehydrogenative Diels–Alder Reactions of 2‐Methyl‐3‐Alkylindoles with Dienophiles: Rapid Access to Tetrahydrocarbazoles, Carbazoles, and Heteroacenes. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in 2-Methyl-3-(4'-fluorobenzoyl)indole synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Methyl-3-(4'-fluorobenzoyl)indole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this synthetic procedure. The acylation of an electron-rich heterocycle like 2-methylindole is a nuanced process. This document provides in-depth, experience-driven troubleshooting advice structured in a practical question-and-answer format to help you diagnose and resolve common issues in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: My reaction yield is consistently low or zero. What are the most immediate factors I should investigate?
Low conversion is a frequent issue, often pointing to problems with the core components of a Friedel-Crafts acylation. The primary culprits are typically an inactive catalyst, suboptimal reaction conditions, or poor reagent quality.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) is the engine of this reaction, and it is extremely sensitive to moisture.[1][2] Any water present in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.
-
Insufficient Catalyst Loading: Friedel-Crafts acylation is not a truly catalytic process in the traditional sense. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[2][3] Therefore, a stoichiometric amount (at least 1.0 equivalent) of the catalyst relative to the acylating agent is typically required.
-
Deactivated Aromatic Substrate: While 2-methylindole is an activated ring system, the presence of strongly electron-withdrawing groups would deactivate it, making the reaction difficult.[2][4] This is not an issue for the substrate itself but is a key principle of this reaction family.
Q2: I'm observing a significant amount of a byproduct that isn't my target molecule. What is the likely structure of this impurity?
The most common byproduct in the acylation of indoles is the N-acylated isomer, 1-(4-fluorobenzoyl)-2-methylindole.[5][6] The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile, competing with the desired electrophilic substitution at the electron-rich C3 position. The reaction conditions heavily influence the ratio of C-acylation to N-acylation.
Q3: How can I quickly determine if my reaction is proceeding and forming the correct product?
Thin-Layer Chromatography (TLC) is the most effective tool for real-time reaction monitoring.
-
Setup: Spot your starting material (2-methylindole), the acylating agent (4-fluorobenzoyl chloride), and the co-spotted reaction mixture on a TLC plate.
-
Interpretation: The desired product, being more polar than the starting indole, should have a lower Rf value. The disappearance of the 2-methylindole spot and the appearance of a new, lower spot indicates product formation. If the starting material spot remains prominent after several hours, the reaction has likely stalled.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, protocol-driven solutions to specific, complex problems.
Guide 1: Issue - Low Yield with Significant Unreacted Starting Material
This scenario suggests a fundamental problem with reaction initiation or progression. The troubleshooting workflow below provides a systematic approach to identifying the root cause.
Caption: A stepwise workflow for troubleshooting low yields.
1. Ensuring Anhydrous Conditions (The Critical First Step)
-
Causality: Lewis acids like AlCl₃ react violently and irreversibly with water. This not only consumes the catalyst but also generates HCl gas and aluminum hydroxides, which can complicate the reaction.[7]
-
Protocol: Rigorous Drying Procedure
-
Glassware: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvent: Use a freshly opened bottle of an appropriate anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane). For highest confidence, distill the solvent over a suitable drying agent (e.g., CaH₂) directly into the reaction flask.
-
Reagents: Use a freshly opened bottle of anhydrous aluminum chloride. Old bottles may have absorbed atmospheric moisture. 2-methylindole should be a clean, crystalline solid; if it is discolored (pink or brown), consider recrystallization from hexane.
-
2. Optimizing Reagent Stoichiometry and Order of Addition
-
Causality: The order of addition can significantly impact the product distribution and yield. Pre-complexation of the indole with the Lewis acid can protect the nitrogen atom to some extent and favor C3-acylation.
-
Protocol: Optimized Reaction Setup
-
Set up the dried glassware under a positive pressure of dry nitrogen.
-
In the reaction flask, dissolve 2-methylindole (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq.). Stir the resulting slurry for 15-20 minutes at 0°C to allow for complexation.
-
Dissolve 4-fluorobenzoyl chloride (1.05 eq.) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Guide 2: Issue - Product Mixture Contains Both C3- and N-Acylated Isomers
This is a selectivity problem. The goal is to create conditions that favor the kinetically and thermodynamically preferred C3-acylation over the competing N-acylation.
Caption: Competing C3- and N-acylation pathways.
-
Choice of Lewis Acid: Stronger Lewis acids like AlCl₃ are more effective at activating the acyl chloride and promoting the electrophilic aromatic substitution (EAS) at the C3 position. Weaker Lewis acids may not be sufficient to drive the reaction exclusively down the desired pathway.
Lewis Acid Typical Stoichiometry Advantages Disadvantages AlCl₃ 1.1 - 1.5 eq. High reactivity, promotes C-acylation Extremely moisture sensitive, can cause charring at high temps. FeCl₃ 1.1 - 1.5 eq. Less expensive than AlCl₃ Often less reactive, must be rigorously anhydrous.[7] ZnCl₂ 1.5 - 2.0 eq. Milder, can reduce side reactions Often requires higher temperatures and longer reaction times. BF₃·OEt₂ 1.5 - 2.0 eq. Liquid, easy to handle Moderate reactivity, may not be strong enough. -
Solvent Effects: The choice of solvent can influence the reactivity of the intermediate complexes.
-
Non-coordinating solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are standard.
-
Nitrobenzene can sometimes be used as a solvent for less reactive systems, but its high boiling point and toxicity make it less ideal.
-
Avoid coordinating solvents (e.g., ethers, THF) as they will complex with the Lewis acid, rendering it inactive.
-
-
Temperature Control: Running the reaction at lower temperatures (0°C to room temperature) generally favors the thermodynamically more stable C3-acylated product. Higher temperatures can sometimes increase the rate of the N-acylation side reaction.
Guide 3: Issue - Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging due to the formation of a stable product-catalyst complex and potential emulsions during workup.
-
Causality: The aluminum chloride catalyst remains complexed to the ketone oxygen of the product. This complex must be hydrolyzed to liberate the final product. A simple water wash is often insufficient.
-
Step-by-Step Procedure:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction flask in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 2M HCl). This exothermic step should be performed in a fume hood behind a blast shield. The acid helps to fully hydrolyze the aluminum salts.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (to remove bulk acid)
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize remaining acid - CAUTION: effervescence)
-
Brine (saturated NaCl solution) (to break up emulsions and begin drying)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude solid can be purified by one of two methods:
-
Recrystallization: A mixture of ethanol and water or isopropanol is often effective. Dissolve the crude product in a minimum of hot alcohol and slowly add water until turbidity persists. Cool slowly to allow for crystal formation.[8]
-
Column Chromatography: If isomers or other impurities are present, silica gel chromatography using a hexane/ethyl acetate gradient is the most reliable method for obtaining a highly pure product.
-
-
References
- EP1829872B1 - Processes for production of indole compounds.
-
Kushwaha, D. Synthesis and Chemistry of Indole. PharmaTutor.[Link]
-
Pieters, L., et al. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.[Link]
-
Abdel-Wahab, B. F., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry.[Link]
-
Organic Syntheses Procedure. 2-methylindole. Organic Syntheses.[Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Shaabani, S., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.[Link]
-
ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega.[Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[Link]
-
ResearchGate. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. [Link]
-
Beilstein Journals. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. [Link]
-
Organic & Biomolecular Chemistry. (2022). Recent advances in the synthesis of 3,4-fused tricyclic indoles. [Link]
-
ResearchGate. (2014). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]
-
Douglass, J. E. (2009). Indole synthesis: a review and proposed classification. Organic Preparations and Procedures International.[Link]
-
Gibe, R., et al. (2014). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Molecules.[Link]
-
Pillaiyar, T., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry.[Link]
-
Li, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.[Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
-
Kim, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes.[Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.[Link]
-
Li, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.[Link]
-
Royal Society of Chemistry. (2018). Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Al-awar, R. S., et al. (2005). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.[Link]
-
Wikipedia. Fischer indole synthesis. [Link]
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- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Methyl-3-(4'-fluorobenzoyl)indole
Welcome to the technical support center for the purification of 2-Methyl-3-(4'-fluorobenzoyl)indole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve the desired purity for your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound, typically via a Friedel-Crafts acylation reaction, can lead to several impurities.[1] The most common include:
-
Unreacted Starting Materials: Residual 2-methylindole and 4-fluorobenzoyl chloride (or its corresponding anhydride/acid).
-
Regioisomers: While the C3 position of the indole is the most nucleophilic for electrophilic substitution, side reactions can lead to N-acylation or acylation at other positions on the indole ring, especially under harsh conditions.[2]
-
Poly-acylated Products: The introduction of a second acyl group onto the indole ring can occur, particularly if an excess of the acylating agent is used.[3]
-
By-products from the Lewis Acid Catalyst: Hydrolysis of the Lewis acid (e.g., AlCl₃) can generate by-products that may contaminate the crude product.[1]
Q2: What is the typical appearance and melting point of pure this compound?
Q3: Which solvents are suitable for dissolving this compound for purification?
The solubility of this compound will be influenced by the fluorinated benzoyl group, which increases lipophilicity.[6] For purification purposes, a range of solvents should be considered:
-
For Chromatography: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane is a common starting point for silica gel chromatography of indole derivatives.
-
For Crystallization: Solvents such as methanol, ethanol, isopropanol, or mixtures with water can be effective for crystallization.[7] The ideal crystallization solvent will dissolve the compound when hot but have limited solubility when cold.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues encountered during purification.
Problem 1: Low Purity After Initial Synthesis
Symptom: Your initial analysis (TLC, HPLC, ¹H NMR) of the crude product shows multiple spots or peaks, indicating a mixture of compounds.
Causality Analysis: This is a common outcome of Friedel-Crafts acylation reactions, which can be prone to side reactions if not carefully controlled.[2] The presence of a strong Lewis acid can activate the indole ring for multiple substitutions or isomerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Solutions:
-
Solution 1: Aqueous Workup and Extraction:
-
Rationale: To remove unreacted acidic starting materials (e.g., 4-fluorobenzoic acid formed from hydrolysis of the acyl chloride) and water-soluble by-products from the Lewis acid.
-
Procedure: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate). Wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize acids), water, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
-
Solution 2: Column Chromatography:
-
Rationale: This is the most effective method for separating compounds with different polarities, such as regioisomers and poly-acylated by-products.[5]
-
Procedure: A detailed protocol is provided in Part 3. The choice of solvent system is critical and should be optimized using thin-layer chromatography (TLC) first.
-
-
Solution 3: Optimization of Reaction Conditions:
-
Rationale: If purification is consistently difficult, revisiting the synthesis can prevent the formation of impurities.
-
Recommendations:
-
Use a 1:1 molar ratio of 2-methylindole to the acylating agent to minimize poly-acylation.
-
Maintain a low reaction temperature to improve regioselectivity.
-
Consider using a milder Lewis acid than AlCl₃, such as ZnCl₂ or BF₃·OEt₂, which can offer better control.[1]
-
-
Problem 2: Difficulty in Crystallization
Symptom: The product oils out during crystallization attempts, or the crystallized yield is very low.
Causality Analysis: The presence of even small amounts of impurities can disrupt the formation of a crystal lattice. Alternatively, the chosen solvent may not be optimal for inducing crystallization.
Solutions:
-
Solution 1: Pre-purification by Chromatography:
-
Rationale: Removing impurities that act as crystallization inhibitors is often necessary.
-
Procedure: Pass the crude material through a short plug of silica gel with a suitable eluent to remove baseline impurities before attempting crystallization.
-
-
Solution 2: Systematic Solvent Screening:
-
Rationale: The ideal crystallization solvent should fully dissolve the compound at an elevated temperature and result in low solubility at room temperature or below.
-
Procedure: A detailed protocol for solvent selection is provided in Part 3.
-
Problem 3: Product Degradation During Purification
Symptom: New impurity spots appear on a TLC plate after the product has been subjected to purification, particularly column chromatography.
Causality Analysis: Indole derivatives can be sensitive to acidic conditions, and the silica gel used in chromatography is slightly acidic. Prolonged exposure can lead to degradation.
Solutions:
-
Solution 1: Use of Deactivated Silica Gel:
-
Rationale: Neutralizing the acidic sites on the silica gel can prevent degradation of sensitive compounds.
-
Procedure: Prepare a slurry of silica gel in the chosen eluent and add 1% triethylamine. Mix well before packing the column.
-
-
Solution 2: Flash Chromatography:
-
Rationale: Minimizing the time the compound spends on the stationary phase reduces the opportunity for degradation.
-
Procedure: Use a higher flow rate and a slightly more polar solvent system than in traditional gravity chromatography to expedite the separation.
-
-
Solution 3: Low-Temperature Solvent Evaporation:
-
Rationale: Thermal degradation can occur if the product is heated for an extended period during solvent removal.
-
Procedure: Use a rotary evaporator with the water bath set to a low temperature (e.g., 30-40°C) and apply a high vacuum to remove the solvent efficiently without excessive heating.
-
Part 3: Detailed Protocols
Protocol 1: Step-by-Step Guide to Column Chromatography
-
TLC Optimization:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
The ideal solvent system will give the product an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using either a dry packing or slurry packing method. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, for less soluble compounds, use a dry loading technique by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator at a reduced temperature and pressure.
-
Protocol 2: General Recrystallization Protocol and Solvent Selection
-
Solvent Screening:
-
Place a small amount of the purified solid (approx. 20-30 mg) into several test tubes.
-
Add a different potential crystallization solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) dropwise to each tube at room temperature until the solid dissolves.
-
A good solvent will not dissolve the solid at room temperature but will dissolve it upon heating.
-
Cool the solutions that required heating to room temperature and then in an ice bath. The solvent that produces a good yield of crystals is a suitable choice.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the solid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under a vacuum.
-
Part 4: Visualization of the General Purification Workflow
Caption: General purification workflow.
References
- Organic Syntheses Procedure. 2-methylindole.
- Benchchem. This compound.
- PubMed. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC.
- Benchchem. 5-fluoro-2-methyl-1H-indole-3-carboxylic acid.
- IUCr. Crystal structure of dimethyl 3,3′-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate).
- ResearchGate. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde.
- PMC. 2-(4-Fluorophenyl)-3-methyl-1H-indole.
- ResearchGate. Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
- PMC. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [file.scirp.org]
- 5. 2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 26206-00-8 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
stability issues of 2-Methyl-3-(4'-fluorobenzoyl)indole in different solvents
Introduction
Welcome to the technical support guide for 2-Methyl-3-(4'-fluorobenzoyl)indole (MF: C₁₆H₁₂FNO). This document is intended for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. Understanding the stability of an active pharmaceutical ingredient (API) or a key intermediate is critical for ensuring the reliability, reproducibility, and accuracy of experimental results.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you assess and manage the stability of this compound in various solvent systems. While direct stability studies on this specific molecule are not extensively published, the information herein is synthesized from established chemical principles governing the indole scaffold, 3-acylindoles, and the influence of common laboratory solvents.[3][4]
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental observations you might encounter that suggest compound degradation.
Q1: I dissolved my compound in a solvent, and the solution turned yellow/brown over time. What is happening?
A1: This is a classic sign of oxidation. The indole ring is an electron-rich heterocycle, making it susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities.[5][6][7] The C2-C3 double bond is particularly reactive. The 2-methyl group offers some protection, but oxidation can still occur, leading to the formation of colored byproducts like 2-oxindoles.[5][7]
Root Cause Analysis & Immediate Actions:
-
Oxygen Exposure: Solvents that have not been degassed contain dissolved oxygen. Common lab solvents like DMSO can also contain oxidizing impurities.
-
Photodegradation: Exposure to UV or even ambient laboratory light can catalyze oxidative processes in indole derivatives.[8][9]
-
Solvent Purity: Peroxides in older ether solvents (like THF or Dioxane) or trace metal catalysts can accelerate degradation.
Recommended Solutions:
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or anhydrous solvents.
-
Degas Solvents: For sensitive experiments, sparge your solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes before use.
-
Protect from Light: Prepare and store stock solutions in amber vials or wrap clear vials with aluminum foil. Minimize exposure to direct light during experiments.
-
Work Under Inert Atmosphere: When preparing stock solutions for long-term storage, consider doing so in a glove box or under a stream of inert gas.
Q2: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time. What could this degradation product be?
A2: The most likely culprit is hydrolysis of the C3-benzoyl bond. The ketone carbonyl group makes the bond between the indole C3 position and the benzoyl carbon susceptible to nucleophilic attack, particularly by water or other nucleophiles (like methanol or ethanol). This reaction is catalyzed by acidic or basic conditions.[10][11]
Plausible Degradation Products:
-
Hydrolysis: Cleavage of the C-C bond results in the formation of 2-methylindole and 4-fluorobenzoic acid.
-
Solvolysis: If using alcohol-based solvents (methanol, ethanol), you may see the formation of the corresponding methyl or ethyl 4-fluorobenzoate ester alongside 2-methylindole.
Root Cause Analysis & Immediate Actions:
-
Aqueous Buffers: The stability will be highly pH-dependent. Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions can accelerate hydrolysis.[3][10][11]
-
Protic Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, leading to solvolysis.
-
Water Content: Even in "anhydrous" aprotic solvents like DMSO or Acetonitrile, absorbed atmospheric moisture can be sufficient to cause slow hydrolysis over time.
Recommended Solutions:
-
pH Control: If working in aqueous media, buffer your solution to a neutral pH range (approx. 6.0-7.5) for maximum stability. Determine the optimal pH for your specific formulation.[3]
-
Solvent Choice: For long-term storage, prioritize aprotic solvents like DMSO, Acetonitrile, or Acetone over protic solvents like Methanol or Ethanol.
-
Use Dry Solvents: If high stability is critical, use anhydrous solvents and store them over molecular sieves to minimize water content.
Q3: The measured potency of my compound in a DMSO stock solution is decreasing after several freeze-thaw cycles. Why?
A3: This could be due to several factors, including water absorption and the inherent reactivity of DMSO.
Root Cause Analysis & Immediate Actions:
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs water from the atmosphere each time the vial is opened. This introduces water that can cause slow hydrolysis, as described in Q2.
-
Freeze-Thaw Stress: The physical stress of freezing and thawing can sometimes promote degradation or cause the compound to precipitate out of solution if its solubility limit is exceeded at lower temperatures.
-
DMSO Reactivity: While generally stable, DMSO can participate in certain reactions. For indoles, there are reports of DMSO acting as an oxidant in the presence of an acid source (e.g., SOCl₂/DMSO), leading to C3-functionalized oxindoles.[5] While unlikely under normal storage, it highlights the potential for subtle reactivity.
Recommended Solutions:
-
Aliquot Stock Solutions: Prepare a concentrated primary stock solution and then create smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and the exposure of the primary stock to atmospheric moisture.
-
Proper Storage: Store DMSO stocks at -20°C or -80°C. Before opening a frozen vial, allow it to equilibrate completely to room temperature to prevent condensation of atmospheric water onto the cold solvent surface.
-
Inert Gas Overlay: For maximum protection of a precious primary stock, consider flushing the headspace of the vial with Argon or Nitrogen before sealing and freezing.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound?
Based on the structure, two primary degradation pathways are of concern:
-
Oxidation of the Indole Ring: This is a common pathway for electron-rich indoles, leading to various oxidized species, including colored impurities.[5][7] The reaction is promoted by oxygen and light.
-
Hydrolysis/Solvolysis of the 3-Acyl Group: The bond connecting the indole C3 to the benzoyl carbonyl is a weak point, susceptible to cleavage under acidic or basic conditions, or by nucleophilic solvents.[10][11]
The dominant pathway will depend heavily on the specific conditions (solvent, pH, light exposure, temperature).
Which solvents are recommended for short-term vs. long-term storage?
| Solvent Type | Recommended Use | Rationale |
| Aprotic (DMSO, DMF, Acetonitrile) | Long-Term Storage | Chemically inert, minimizes risk of hydrolysis/solvolysis. DMSO is an excellent solubilizing agent but is hygroscopic. Acetonitrile is a good, less reactive alternative. |
| Alcohols (Ethanol, Methanol) | Short-Term Use / Serial Dilutions | Protic nature can lead to solvolysis over time. Suitable for immediate use in experiments but not recommended for storing stock solutions for weeks or months. |
| Aqueous Buffers | Immediate Experimental Use Only | Stability is highly pH-dependent. Prone to hydrolysis. Solutions should be prepared fresh daily. Avoid storing in aqueous buffers. |
| Chlorinated Solvents (DCM, Chloroform) | Not Recommended for Storage | Can contain acidic impurities (HCl) that catalyze degradation. Potential for reactivity. |
| Ethers (THF, Dioxane) | Not Recommended for Storage | Prone to forming explosive peroxides upon storage, which are potent oxidizing agents that will rapidly degrade the indole ring. |
How does pH impact the stability of this compound in aqueous solutions?
The stability in aqueous media is expected to follow a U-shaped curve with respect to pH.
-
Acidic Conditions (pH < 4): The indole nitrogen can be protonated, making the ring more electron-deficient but also activating it towards certain degradation pathways. Acid-catalyzed hydrolysis of the C3-acyl bond is a significant concern.[12]
-
Neutral Conditions (pH ~6-7.5): This is typically the region of maximum stability where both acid- and base-catalyzed hydrolysis are minimized.
-
Basic Conditions (pH > 8): The indole N-H proton (pKa ~17) can be abstracted under strongly basic conditions. More importantly, base-catalyzed hydrolysis of the C3-acyl bond becomes rapid. Ester conjugates of similar indole structures show significant hydrolysis in only a few hours at pH 9.[10][11]
Visualization of Degradation & Workflow
Potential Degradation Pathways
The following diagram illustrates the two primary chemical degradation pathways discussed.
Caption: Key degradation pathways for the target compound.
Troubleshooting Workflow for Stability Issues
Use this decision tree to diagnose and resolve observed stability problems.
Caption: Decision tree for troubleshooting stability issues.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound in your specific experimental matrix, it is best practice to perform a forced degradation study.[12][13][14][15] This involves subjecting the compound to stress conditions to intentionally induce degradation, allowing you to identify potential degradants and validate that your analytical method can detect them.[14][16] An extent of 5-20% degradation is typically targeted.[16]
Objective:
To identify the degradation products of this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in ACN. This will be your "Stress Stock".
-
-
Sample Preparation (Perform in triplicate for each condition):
-
Control (Unstressed): Dilute the Stress Stock with 50:50 ACN:Water to a final concentration of 50 µg/mL. Analyze immediately.
-
Acid Hydrolysis: Mix 50 µL of Stress Stock with 450 µL of 1 M HCl. Incubate at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to 1 mL with 50:50 ACN:Water.
-
Base Hydrolysis: Mix 50 µL of Stress Stock with 450 µL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 1 mL with 50:50 ACN:Water. (Note: Base hydrolysis is often faster).
-
Oxidative Degradation: Mix 50 µL of Stress Stock with 450 µL of 3% H₂O₂. Incubate at room temperature for 8 hours, protected from light. Dilute to 1 mL with 50:50 ACN:Water.
-
Photolytic Degradation: Dilute the Stress Stock to 50 µg/mL in a quartz cuvette or clear glass vial. Expose the solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13] A sample wrapped in foil should be run in parallel as a dark control.
-
-
Analysis:
-
Analyze all samples by HPLC or LC-MS. Use a gradient method (e.g., 10-90% ACN in water with 0.1% formic acid over 15 minutes) to ensure separation of the parent compound from any degradation products.
-
Monitor at a relevant UV wavelength (e.g., 254 nm or the compound's λmax).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation by comparing the peak area of the parent compound.
-
Identify the retention times of new peaks (degradants). If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to help elucidate their structures.
-
This structured approach will provide invaluable insight into the compound's liabilities, enabling the development of robust analytical methods and stable formulations.
References
-
Solvent Effect. (n.d.). Retrieved January 22, 2026, from [Link]
-
Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Neilson R. Rexrode, Jordan Orien, M. D. King. (2019). Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy. Journal of Physical Chemistry.
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Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. (2023, December 21). amofor. Retrieved January 22, 2026, from [Link]
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Understanding Pharmaceutical Solvents: Trends and Future Growth. (2024, August 2). Global Pharma Tek. Retrieved January 22, 2026, from [Link]
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Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. (2025, December 13). PMC. PubMed Central. Retrieved January 22, 2026, from [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
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Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. (n.d.). PMC. NIH. Retrieved January 22, 2026, from [Link]
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Regioselective oxidation of indoles to 2-oxindoles. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. (2017, May 1). PubMed. Retrieved January 22, 2026, from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 22, 2026, from [Link]
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R. Klein, I. Tatischeff, M. Bazin, R. Santus. (n.d.). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. ACS Publications. Retrieved January 22, 2026, from [Link]
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Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022, September 7). ACP. Retrieved January 22, 2026, from [Link]
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Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018, November 1). PMC. Retrieved January 22, 2026, from [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 22, 2026, from [Link]
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Maurice R. Eftink, LeRoy A. Selvidge, Patrik R. Callis, Aden A. Rehms. (n.d.). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. ACS Publications. Retrieved January 22, 2026, from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 22, 2026, from [Link]
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Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C -Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
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Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved January 22, 2026, from [Link]
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The performance and pathway of indole degradation by ionizing radiation. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 22, 2026, from [Link]
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Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. (2024, August 13). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Bruce G Baldi, Barbara R Maher, Jerry D Cohen. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC. NIH. Retrieved January 22, 2026, from [Link]
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Determination of photostability and photodegradation products of indomethacin in aqueous media. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]
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Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (2025, August 6). Retrieved January 22, 2026, from [Link]
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Indole. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Indoles in Multicomponent Processes (MCPs). (n.d.). Chemical Reviews. ACS Publications. Retrieved January 22, 2026, from [Link]
-
Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
[1-(4-fluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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3-(4'-fluorobenzoyl)indole (C15H10FNO). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]
-
3-benzoylindole. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
Koji Araki, et al. (2018, April 12). SYNTHESIS OF 3-AROYLINDOLES AS INTERMEDIATES OF CANNABIMIMETICS AND ELUCIDATION OF THEIR PHYSICOCHEMICAL PROPERTIES. HETEROCYCLES, Vol. 96, No. 5. Retrieved January 22, 2026, from [Link]
-
Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
3-Benzoylindole. (n.d.). PubChem. NIH. Retrieved January 22, 2026, from [Link]
-
Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds. (n.d.). SciRP.org. Retrieved January 22, 2026, from [Link]
-
Hydrolysis and stability of acetylsalicylic acid in stearylamine-containing liposomes. (n.d.). Retrieved January 22, 2026, from [Link]
-
3-Acylindoles via a One-Pot, Regioselective Friedel-Crafts Reaction. (n.d.). Sci-Hub. Retrieved January 22, 2026, from [Link]
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overcoming solubility problems of 2-Methyl-3-(4'-fluorobenzoyl)indole in aqueous media
Technical Support Center: 2-Methyl-3-(4'-fluorobenzoyl)indole
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the significant challenge of this compound's poor solubility in aqueous media. As Senior Application Scientists, we provide the following guidance based on established physicochemical principles and field-proven formulation strategies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental properties of the molecule that underpin its solubility issues.
Q1: What is this compound, and why is it so poorly soluble in aqueous media?
A1: this compound is a synthetic heterocyclic compound. Its poor aqueous solubility is a direct result of its molecular structure, which is predominantly large, rigid, and non-polar (hydrophobic). Let's break down the components:
-
Indole Scaffold: The core indole ring system is aromatic and hydrophobic.
-
2-Methyl Group: This small alkyl group adds to the overall lipophilicity.
-
3-(4'-fluorobenzoyl) Group: This is the largest contributor to the problem. The benzoyl group is a bulky, non-polar aromatic system. The fluorine atom, while highly electronegative, increases the molecule's overall lipophilicity, a common effect when substituting hydrogen with fluorine in drug design.[1]
Collectively, these features create a molecule with a strong crystal lattice structure that requires significant energy to break apart and that lacks the necessary polar functional groups to form favorable interactions with water molecules. Compounds like this are often referred to as "brick dust" in medicinal chemistry.[2][3]
Q2: What are the estimated physicochemical properties of this compound?
A2: While specific experimental data for this exact molecule is not publicly cataloged, we can estimate its properties based on its structure and data from similar benzoylindoles and fluorinated aromatics.[4][5][6][7] These properties are critical for predicting its behavior and selecting a solubilization strategy.[8]
| Property | Estimated Value | Implication for Aqueous Solubility |
| Molecular Weight | ~267.29 g/mol | Moderate, but the structure is very rigid. |
| LogP (Lipophilicity) | > 4.5 | Very High. Indicates strong preference for a lipid vs. aqueous environment. This is the primary driver of poor solubility. |
| Aqueous Solubility (LogS) | < -5.0 | Extremely Low. Predicts solubility in the sub-micromolar range. |
| pKa (Ionization) | Indole N-H: ~16-17Ketone: Not basic | Essentially Non-ionizable. The molecule lacks acidic or basic centers in the physiological pH range (1-8), meaning pH adjustment will not effectively increase solubility. |
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A3: This is a crucial distinction for experimental design and data interpretation.
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer until it precipitates.[9][10][11] This mimics the preparation of a dosing solution for an in vitro assay and measures the concentration at which the compound falls out of solution under non-equilibrium conditions. It is a rapid, high-throughput measurement.[11]
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (24-72 hours).[9][12] This is the "gold standard" measurement but is lower throughput.[9]
For most in vitro screening, you are dealing with kinetic solubility . The key takeaway is that you can often achieve a temporary, supersaturated state that is higher than the thermodynamic solubility, but this solution is metastable and may precipitate over time.[13]
Part 2: Systematic Troubleshooting Workflow
Before selecting a specific method, it's essential to follow a logical progression. This workflow is designed to guide you from the simplest and most common techniques to more advanced formulation approaches.
Part 3: Detailed Troubleshooting Guides & Protocols
Guide 1: Co-Solvent Systems
Rationale: The simplest strategy is to reduce the polarity of the bulk aqueous solvent by adding a water-miscible organic solvent, known as a co-solvent.[14][15] This makes the solvent environment more favorable for a hydrophobic compound. This is a highly effective technique for many formulations.[16]
Protocol: Preparing a Solution Using a Co-solvent
-
Prepare Primary Stock: Prepare a high-concentration stock solution (e.g., 20 mM) of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[17]
-
Prepare Co-solvent Buffer: Prepare your final aqueous buffer (e.g., PBS, cell culture media) containing the desired percentage of a co-solvent. For example, create PBS + 5% Propylene Glycol.
-
Dilute Stock: Add a small aliquot of the DMSO stock directly into the co-solvent buffer while vortexing at a medium speed.[17] This rapid mixing is critical to avoid localized high concentrations that cause precipitation.[18]
-
Observe: Check for any signs of precipitation (cloudiness, Tyndall effect) against a dark background.
Table of Common Biocompatible Co-solvents
| Co-Solvent | Typical Concentration Range | Key Properties & Considerations |
| Propylene Glycol (PG) | 1-20% | Excellent safety profile; commonly used in parenteral formulations.[16] |
| Polyethylene Glycol 400 (PEG 400) | 1-30% | Good solubilizing power for non-polar drugs; low toxicity.[19][20] |
| Ethanol | 1-10% | Effective, but can have biological effects on cells at higher concentrations.[16] |
| Glycerin | 1-20% | Viscous; good safety profile. Often used in combination with other co-solvents.[14][20] |
Guide 2: Surfactant-Based Formulations (Micellar Solubilization)
Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[21] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug can partition into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[22][23][24] This process is known as micellar solubilization.[22][24]
Protocol: Using Polysorbate 80 (Tween® 80)
-
Prepare Surfactant Solution: Prepare your aqueous buffer containing Polysorbate 80 at a concentration well above its CMC (the CMC of Polysorbate 80 is ~0.012 mg/mL). A common starting point is 0.1% to 1% (w/v).
-
Prepare Drug Stock: Dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.
-
Add Drug to Surfactant Solution: Slowly add the drug stock solution to the vortexing surfactant solution.
-
Equilibrate: Allow the solution to mix for 30-60 minutes to ensure the drug has fully partitioned into the micelles. The solution should be clear.
Guide 3: Cyclodextrin Inclusion Complexes
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26] They can encapsulate a poorly soluble "guest" molecule, like our compound, into their central cavity, forming a water-soluble "inclusion complex."[25][27] This is a highly effective method for enhancing the apparent aqueous solubility of many drugs.[25][28]
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- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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improving the regioselectivity of 2-Methyl-3-(4'-fluorobenzoyl)indole synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with the synthesis of 2-Methyl-3-(4'-fluorobenzoyl)indole, with a primary focus on improving regioselectivity. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reaction with confidence.
Introduction: The Regioselectivity Challenge
The Friedel-Crafts acylation of 2-methylindole presents a classic regioselectivity problem. The indole scaffold possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The electron-rich nature of the pyrrole ring makes the C3 position highly susceptible to electrophilic attack.[1] However, the nitrogen atom, with its lone pair of electrons, can also act as a nucleophile, leading to the formation of the undesired N-acylated byproduct. Furthermore, the high reactivity of the indole nucleus can lead to polymerization under harsh acidic conditions typical of traditional Friedel-Crafts reactions.[2]
This guide will address these challenges directly, providing a logical framework for troubleshooting and a series of optimized protocols to maximize the yield of your target molecule, this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yields a significant amount of the N-acylated byproduct, 1-(4-fluorobenzoyl)-2-methylindole. How can I favor C3-acylation?
Answer: This is the most common issue and stems from the competing nucleophilicity of the indole nitrogen. To favor C3-acylation, you must modulate the reaction conditions to either decrease the nitrogen's reactivity or enhance the electrophilicity of the acylating agent in a controlled manner.
Root Cause Analysis & Strategic Solutions:
The formation of N-acylindoles is often promoted by basic conditions where the indole proton is removed, creating a highly nucleophilic indolide anion.[1][3] Conversely, electrophilic substitution at C3 is favored under conditions that activate the acylating agent without causing indole decomposition.
-
Strategy 1: Employ a Non-Basic, Lewis Acid-Mediated Protocol.
-
Causality: A Lewis acid will coordinate with the carbonyl oxygen of the 4-fluorobenzoyl chloride, creating a highly electrophilic acylium ion (or a related complex). This potent electrophile will then preferentially attack the position of highest electron density on the indole ring, which is C3. Strong Lewis acids like AlCl₃, however, can promote polymerization.[4] The key is to use a milder, more selective Lewis acid.
-
Recommendation: The use of dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl), has proven highly effective for the selective C3-acylation of unprotected (NH) indoles.[4] These reagents are believed to coordinate with the indole nitrogen, sterically hindering N-acylation and electronically favoring attack at C3.
-
-
Strategy 2: Optimize the Reaction Solvent.
-
Causality: The choice of solvent can influence the reactivity of the intermediates and the solubility of the Lewis acid-indole complex.
-
Recommendation: Non-polar, aprotic solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are generally preferred for these types of Friedel-Crafts reactions.[2][4]
-
Question 2: I'm observing low overall yield and significant formation of a dark, insoluble polymer. What is causing this and how can I prevent it?
Answer: Polymerization is a clear sign that the reaction conditions are too harsh for the electron-rich 2-methylindole ring. This is typically caused by an overly aggressive Lewis acid or excessively high temperatures.
Root Cause Analysis & Strategic Solutions:
-
Strategy 1: Change the Lewis Acid.
-
Causality: Strong Lewis acids like aluminum trichloride (AlCl₃) can induce cationic polymerization of indoles.
-
Recommendation: Switch from AlCl₃ to a milder alternative. As mentioned previously, Et₂AlCl or Me₂AlCl are excellent choices.[4] Other effective promoters include SnCl₄ and ZrCl₄, which have been used for clean C3-acylation.[5][6] An even milder, cost-effective, and environmentally benign option is the use of iron powder, which has been shown to catalyze the reaction efficiently under solvent-free conditions.[6]
-
-
Strategy 2: Control the Reaction Temperature.
-
Causality: Friedel-Crafts reactions are often exothermic. Uncontrolled temperature increases can accelerate side reactions, including polymerization.
-
Recommendation: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. Add the Lewis acid and acyl chloride dropwise to maintain control over the reaction's exotherm. Monitor the reaction closely by TLC.
-
-
Strategy 3: Consider Stoichiometry.
-
Causality: Using a large excess of the Lewis acid can drive polymerization.
-
Recommendation: Use a stoichiometric amount or only a slight excess of the Lewis acid relative to the indole. For the highly effective dialkylaluminum chloride method, approximately 1.1 equivalents are often sufficient.[2]
-
Visualizing the Reaction Pathways
The following diagram illustrates the critical choice in the acylation of 2-methylindole: the desired C3-acylation pathway versus the undesired N-acylation side reaction.
Caption: Competing C3- vs. N-acylation pathways for 2-methylindole.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the indole nitrogen? A: While N-protection (e.g., with a phenylsulfonyl group) is a robust method to guarantee C3-acylation, it adds two steps (protection and deprotection) to your synthesis.[2] For many applications, this is inefficient. The methods described in this guide, particularly the use of dialkylaluminum chlorides, are designed to achieve high C3-regioselectivity without the need for N-protection, making them more atom- and step-economical.[4]
Q2: Can I use 4-fluorobenzoic acid or its anhydride instead of the acyl chloride? A: Yes, but the activating agent will be different. Anhydrides can be used, often with similar Lewis acid catalysts.[7] Carboxylic acids themselves require a coupling agent or a different catalytic system entirely, which can complicate the reaction and introduce other potential side reactions. For a direct and reliable Friedel-Crafts reaction, the acyl chloride is typically the most effective acylating agent.
Q3: My 2-methylindole starting material is old and discolored. Will this affect the reaction? A: Absolutely. Indoles are susceptible to air oxidation, which can produce colored impurities and oligomers. These impurities can interfere with the reaction and lead to lower yields and difficult purification. It is highly recommended to use purified 2-methylindole. If necessary, you can purify it by recrystallization (e.g., from hexanes) or by filtration through a short plug of silica gel before use.
Q4: What is the mechanism that makes Et₂AlCl so effective for C3-selectivity? A: While the exact mechanism is subject to some debate, it is widely proposed that the reaction proceeds through a complex where the aluminum coordinates to the indole nitrogen. This N-Al bond serves two purposes: 1) It acts as a bulky protecting group, sterically blocking the approach of the acylating agent to the nitrogen. 2) It modulates the electronic properties of the indole ring, still leaving the C3 position as the most nucleophilic site for the subsequent electrophilic attack by the activated acyl chloride.
Recommended Experimental Protocols
The following protocols are designed to maximize C3-regioselectivity.
Protocol 1: High-Selectivity C3-Acylation using Diethylaluminum Chloride (Et₂AlCl)
This method is highly recommended for achieving excellent regioselectivity without N-protection.[4]
Workflow Diagram:
Caption: Step-by-step workflow for the Et₂AlCl-mediated C3-acylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-methylindole (1.0 eq). Dissolve it in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Lewis Acid Addition: Add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 eq) dropwise via syringe. A color change may be observed.
-
Stirring: Stir the resulting mixture at 0 °C for 20-30 minutes.
-
Acylation: Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the solution, ensuring the temperature remains at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate or Rochelle's salt. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Data Summary: Comparison of Acylation Methods
The choice of catalyst has a profound impact on the regioselectivity and yield of indole acylation. The following table summarizes outcomes from literature precedents.
| Entry | Catalyst / Promoter | Acylating Agent | Solvent | Regioselectivity (C3:N) | Yield of 3-Acylindole | Reference |
| 1 | Et₂AlCl | Acetyl Chloride | CH₂Cl₂ | Highly Selective | 86% | [4] |
| 2 | Iron Powder | Benzoyl Chloride | Solvent-free | Highly Selective | High Yields Reported | [6] |
| 3 | HZSM-5 (Mesoporous) | Acetic Anhydride | N/A | 2 : 3 | 89% (Total) | [7] |
| 4 | AlCl₃ | Various | Various | Poor | Variable, often with polymerization | [4][8] |
| 5 | Cs₂CO₃ | Thioester | Xylene | N-Selective | N/A for C3 | [1] |
References
-
An, G., Li, X., & Yang, L. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
-
Zhang, L., Yi, F., Zou, J., & Qu, S. (Year N/A). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. International Journal of ChemTech Research. [Link]
-
Boström, Z., & Holmberg, K. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Journal of Molecular Catalysis A: Chemical, 366, 64-73. [Link]
-
Yang, C., Patel, H. H., Ku, Y. Y., Shah, R., & Sawick, D. (1997). The Use of Lewis Acid in the Reaction of Zinc Salts of Indoles and Acyl Chloride. Synthetic Communications, 27(12), 2125-2132. [Link]
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5 [research.chalmers.se]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2-Methyl-3-(4'-fluorobenzoyl)indole
Welcome to the technical support center for the synthesis of 2-Methyl-3-(4'-fluorobenzoyl)indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of 2-methylindole with 4-fluorobenzoyl chloride. While seemingly straightforward, this reaction is a classic example of electrophilic substitution on a sensitive, electron-rich heterocycle. The indole nucleus possesses multiple nucleophilic sites, leading to a competitive reaction landscape where minor changes in conditions can significantly impact the yield and purity of the desired C3-acylated product. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic understanding.
Troubleshooting Guide & F.A.Q.
This section addresses specific issues you may encounter during the synthesis. Each question is followed by an in-depth explanation of the cause and actionable protocols for resolution.
Question 1: My reaction yield is very low, and the primary isolated product is an unstable oil that decomposes, not my target ketone. What is happening?
Short Answer: You are likely observing significant formation of the N-acylated isomer, 1-(4-fluorobenzoyl)-2-methylindole. This is a common and often dominant side reaction.
In-depth Explanation: The indole nitrogen (N1) and the C3 position are both nucleophilic. The acylation can occur at either site.
-
N-Acylation (Kinetic Product): Acylation at the nitrogen is often faster (kinetically favored), especially at lower temperatures or with less sterically hindered acylating agents. The resulting N-acylindole is essentially an amide and is less stable than the C-acyl product. It can be susceptible to hydrolysis, even with atmospheric moisture, which may explain the decomposition you are observing.
-
C3-Acylation (Thermodynamic Product): Acylation at the C3 position is generally more thermodynamically stable because it preserves the aromaticity of the pyrrole ring system. Achieving selectivity for the C3 product often requires conditions that allow for the reversal of N-acylation or that directly favor the C3 attack.
Troubleshooting & Resolution:
-
Promote Thermodynamic Control: Running the reaction at a higher temperature (e.g., moving from 0 °C to room temperature or slightly above) can provide the energy needed to overcome the activation barrier for C3-acylation and potentially allow the kinetically formed N-acylindole to rearrange or revert to starting material, pushing the equilibrium towards the more stable C3 product.
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ are highly effective at activating the acyl chloride but can also complex with the indole nitrogen, potentially increasing the propensity for N-acylation or indole decomposition. Consider using a milder Lewis acid like Zinc Chloride (ZnCl₂) or Ferric Chloride (FeCl₃), which may offer better C3 selectivity.
-
Solvent Effects: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. However, using a more coordinating solvent like nitromethane can sometimes modulate the reactivity of the Lewis acid and improve C3 selectivity.
Question 2: My TLC shows the reaction has stalled with significant starting material remaining, even after extended reaction time. Why isn't it going to completion?
Short Answer: The Lewis acid catalyst is likely being deactivated by complexation with the product.
In-depth Explanation: Friedel-Crafts acylations, unlike alkylations, typically require a stoichiometric amount of the Lewis acid catalyst.[1] This is because the ketone product formed is itself a Lewis base and forms a strong complex with the Lewis acid (e.g., AlCl₃). This complex deactivates the catalyst, preventing it from activating further acyl chloride molecules. If you use a sub-stoichiometric amount of catalyst, the reaction will stop once all the catalyst is complexed.
Troubleshooting & Resolution:
-
Verify Stoichiometry: Ensure you are using at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the limiting reagent (typically the 2-methylindole).
-
Order of Addition: The standard procedure involves forming a complex between the 2-methylindole and the Lewis acid first, before the dropwise addition of the acyl chloride. However, an alternative ("inverse addition") where the 2-methylindole is added to a pre-formed complex of the acyl chloride and Lewis acid can sometimes improve results, though this must be tested carefully.
-
Work-up Procedure: The deactivating product-catalyst complex is broken during the aqueous work-up. A proper quench with ice-cold dilute acid (e.g., 1M HCl) is essential to liberate the ketone product.
| Parameter | Problem | Solution | Rationale |
| Catalyst Amount | Reaction stalls | Use ≥1.1 equivalents of Lewis Acid | The ketone product forms a stable complex with the catalyst, deactivating it. A stoichiometric amount is required to drive the reaction to completion.[1] |
| Reaction Temp. | Low yield, N-acylation | Increase temperature (e.g., 0°C to RT) | Favors the more thermodynamically stable C3-acylated product over the kinetically favored N-acyl isomer. |
| Work-up | Low isolated yield | Quench with cold, dilute acid | Breaks the product-catalyst complex to release the free ketone. |
Question 3: My crude product is a dark, tar-like substance that is very difficult to purify. What causes this discoloration?
Short Answer: You are likely observing acid-catalyzed polymerization or degradation of the 2-methylindole starting material.
In-depth Explanation: Indoles are highly susceptible to degradation and polymerization under strongly acidic conditions.[2] The C3 position is electron-rich and can be protonated, leading to the formation of an indoleninium ion. This cation is a powerful electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that results in oligomers and polymers, which present as dark, intractable tars.
Troubleshooting & Resolution:
-
Control Temperature: Maintain strict temperature control, especially during the addition of the Lewis acid. The reaction is often highly exothermic. Perform the addition slowly at 0 °C or below to dissipate heat and minimize degradation.
-
Use Anhydrous Conditions: Moisture can react with the Lewis acid to generate strong protic acids (like HCl from AlCl₃), which are particularly aggressive in promoting polymerization. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
-
Milder Catalyst: As mentioned before, switching from AlCl₃ to a milder Lewis acid like ZnCl₂ can significantly reduce the amount of charring and polymerization.[3]
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Mechanistic Insights into Key Reactions
Understanding the reaction pathways is crucial for effective troubleshooting.
Primary Reaction: C3 Friedel-Crafts Acylation
The desired reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid activates the 4-fluorobenzoyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich C3 position of the 2-methylindole.
Caption: The mechanism for the desired C3 Friedel-Crafts Acylation.
Side Reaction: N1 Friedel-Crafts Acylation
Competitively, the lone pair on the indole nitrogen can attack the acylium ion. This reaction is often faster but leads to a thermodynamically less stable product.
Caption: The mechanism for the competing N1-Acylation side reaction.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM, 10 mL per 1 g of 2-methylindole).
-
Reactant Addition: Add 2-methylindole (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 15-20 minutes at 0 °C.
-
Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM (2 mL per 1 g) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl (20 mL per 1 g of indole). Stir vigorously for 30 minutes until the product-catalyst complex is fully hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh).
-
Eluent System: A gradient of hexane and ethyl acetate is typically effective. Start with 95:5 Hexane:EtOAc and gradually increase the polarity to 80:20 Hexane:EtOAc.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and dry-load the powder onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar N-acylated byproduct and unreacted starting materials will typically elute before the more polar C3-acylated ketone product. Collect fractions and analyze by TLC to pool the pure product fractions.
-
Final Step: Concentrate the pure fractions under reduced pressure. The product can often be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
References
-
ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
-
Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of 2-methylindole using supported metal catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]
-
ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-methylindole. Retrieved from [Link]
-
ResearchGate. (n.d.). A Flexible Synthesis of 2,3-Disubstituted Indoles from Aminobenzyl Phosphonium Salts. A Direct Synthesis of Rutaecarpine. Retrieved from [Link]
-
Pediaa.com. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Retrieved from [Link]
-
NISCAIR Online Periodicals Repository. (n.d.). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-3-(4'-fluorobenzoyl)indole
Welcome to the technical support center for the synthesis of 2-Methyl-3-(4'-fluorobenzoyl)indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this important synthesis from the laboratory bench to a pilot plant setting. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful scale-up.
I. Troubleshooting Guide: From Lab to Pilot Scale
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound, a process that most commonly involves the Friedel-Crafts acylation of 2-methylindole with 4-fluorobenzoyl chloride.
Issue 1: Low Yield of this compound at Pilot Scale
Question: We successfully synthesized this compound in the lab with an 85% yield. However, upon scaling to a 50L reactor, our yield has dropped to 50-55%. What are the likely causes and how can we improve this?
Answer: A drop in yield upon scale-up is a common challenge and can often be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
-
Inadequate Mixing and Mass Transfer: In a larger reactor, achieving homogenous mixing of the reactants is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure your pilot plant reactor's agitation system (impeller type, speed, and baffle design) is sufficient to maintain a well-mixed suspension. For a reaction like this, a pitched-blade turbine or a retreat curve impeller is often a good choice to ensure both axial and radial flow.
-
-
Poor Temperature Control: Friedel-Crafts acylations are often exothermic.[1] The heat generated in a 50L reactor is significantly greater than in a lab flask, and the surface-area-to-volume ratio is much lower, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the formation of byproducts.
-
Solution: Implement a robust temperature control strategy. This may involve using a reactor jacket with a suitable heat transfer fluid and a well-calibrated temperature probe. A slow, controlled addition of the 4-fluorobenzoyl chloride is crucial to manage the exotherm.
-
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2] Larger-scale operations present more opportunities for atmospheric moisture to enter the system.
-
Solution: Ensure all reagents, solvents, and the reactor itself are scrupulously dried before use. Purge the reactor with an inert gas like nitrogen or argon before and during the reaction.
-
Issue 2: Formation of N-acylated and Di-acylated Impurities
Question: Our crude product at the pilot scale shows significant amounts of the N-acylated isomer and a di-acylated byproduct, which were minor in the lab. How can we improve the C3-regioselectivity?
Answer: The formation of N-acylated and di-acylated impurities is a known issue in indole chemistry, often exacerbated by reaction conditions.[3][4]
-
Choice of Lewis Acid: While AlCl₃ is a common choice, its high reactivity can sometimes lead to a loss of selectivity.
-
Reaction Temperature: As mentioned, poor temperature control can lead to side reactions. Higher temperatures can sometimes favor N-acylation.
-
Solution: Maintain a consistent and controlled low temperature during the addition of the acylating agent.
-
-
Stoichiometry of the Lewis Acid: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively sequestering it.[2]
-
Solution: Ensure that at least a stoichiometric amount of the Lewis acid is used. In some cases, a slight excess may be beneficial to drive the reaction to completion and minimize side reactions.
-
Issue 3: Difficult and Slow Work-up Procedure at Scale
Question: The laboratory work-up involving quenching with ice and subsequent extractions is proving to be slow and hazardous at the pilot scale. Are there more efficient and safer alternatives?
Answer: Scaling up work-up procedures requires careful consideration of safety and efficiency.
-
Quenching: Quenching a large volume of a reaction mixture containing a strong Lewis acid can be highly exothermic and can generate corrosive fumes.[1]
-
Solution: Instead of adding the reaction mixture to ice, consider a "reverse quench" where a chilled aqueous solution is slowly added to the reaction vessel with vigorous stirring and cooling. This allows for better control of the exotherm.
-
-
Extractions: Multiple extractions with large volumes of solvent can be time-consuming and generate significant solvent waste.
-
Solution: Optimize the extraction process. This could involve using a liquid-liquid centrifugal extractor for continuous processing or carefully selecting a solvent system that provides a better partition coefficient, reducing the number of required extractions.
-
-
Filtration: If the product precipitates upon quenching, filtering large volumes can be a bottleneck.
-
Solution: Ensure you have an appropriately sized filter (e.g., a Nutsche filter-dryer) to handle the volume of the slurry.
-
Issue 4: Product Purity and Color Issues
Question: The final product from the pilot plant is off-color (yellow to brown) and does not meet our purity specifications, even after recrystallization. What could be the cause?
Answer: Color and purity issues often stem from residual acidic impurities or the presence of polymeric byproducts.
-
Acidic Residues: Incomplete quenching or washing can leave residual Lewis acid or HCl, which can cause product degradation over time, leading to color formation.
-
Solution: Ensure the work-up includes a thorough wash with a mild base (e.g., sodium bicarbonate solution) to neutralize all acidic components.[1]
-
-
Polymerization: The electron-rich indole ring can be susceptible to polymerization under strongly acidic conditions.[3]
-
Solution: This goes back to careful control of reaction conditions, particularly temperature and the rate of addition of the acylating agent. Using a milder Lewis acid can also mitigate this.
-
-
Recrystallization Solvent: The choice of recrystallization solvent is critical for effective purification.[6]
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is the Friedel-Crafts acylation of 2-methylindole with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (DCM).[5]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: The primary safety concerns are:
-
Handling of AlCl₃: It is a corrosive and water-reactive solid that can release HCl gas.[1] Handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and controlled addition of reagents.[1]
-
Quenching: The quenching of the reaction is also highly exothermic and releases HCl gas. Perform this step in a controlled manner with adequate ventilation.[1]
-
Solvent Handling: Use of flammable and potentially toxic solvents requires proper grounding of equipment to prevent static discharge and working in a well-ventilated area.
Q3: How can I monitor the progress of the reaction at a pilot scale?
A3: In-process monitoring is crucial for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is the preferred method. You can take small, quenched samples from the reactor at regular intervals to monitor the consumption of starting materials and the formation of the product and any byproducts.
Q4: What are the typical purification methods for this compound?
A4: The most common purification method is recrystallization.[6] Column chromatography is often used at the lab scale but is generally not practical for large-scale production.[6] A well-optimized recrystallization protocol should provide a product of high purity.
Q5: Can I use 4-fluorobenzoic acid instead of 4-fluorobenzoyl chloride?
A5: While it is possible to use carboxylic acids in Friedel-Crafts reactions, it typically requires a stronger activating system, such as polyphosphoric acid (PPA), and may necessitate higher temperatures.[] For a more controlled and efficient reaction, the acyl chloride is generally preferred.
III. Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to troubleshooting low yields when scaling up the synthesis.
Caption: A stepwise workflow for troubleshooting low yields in the scale-up of this compound synthesis.
Key Reaction Parameters and Their Impact on Yield and Purity
| Parameter | Laboratory Scale Observation | Pilot Scale Challenge | Recommended Action for Scale-Up |
| Temperature | Easily controlled with an ice bath. | Lower surface-area-to-volume ratio makes heat dissipation difficult. | Implement controlled, slow addition of reagents and use a reactor with a reliable cooling jacket. |
| Mixing | Magnetic stirring is usually sufficient. | Inadequate agitation can lead to localized overheating and side reactions. | Use an overhead stirrer with an appropriately designed impeller to ensure homogeneity. |
| Moisture | Relatively easy to maintain anhydrous conditions. | Increased risk of atmospheric moisture contamination in a larger setup. | Thoroughly dry all equipment and reagents, and maintain an inert atmosphere. |
| Work-up | Simple quench and extraction. | Quenching can be hazardous and extractions are time and solvent-intensive. | Employ a reverse quench and optimize the extraction process to reduce solvent volume. |
IV. References
-
Organic Syntheses. 2-methylindole - Organic Syntheses Procedure. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
SlideShare. Synthesis and Chemistry of Indole. Available at: [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]
-
MEL Science. Safety guide for conducting chemical reactions at home. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]
-
National Institutes of Health. Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolep. Available at: [Link]
-
University of Illinois. Indoles. Available at: [Link]
-
ResearchGate. Industrial Friedel–Crafts Chemistry | Request PDF. Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
-
Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Available at: [Link]
-
Infoscience. Direct Alkynylation of Indole and Pyrrole Heterocycles**. Available at: [Link]
-
IJSTM. RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. Available at: [Link]
-
Beyond Benign. Friedel-Crafts Alkylation. Available at: [Link]
-
Beilstein Journals. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Available at: [Link]
-
Google Patents. EP1829872B1 - Processes for production of indole compounds. Available at:
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
ResearchGate. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Available at: [Link]
-
YouTube. How Are Ketones Synthesized In The Lab? - Chemistry For Everyone. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available at: [Link]
-
YouTube. Making Ketones and Aldehdyes Using Ozonolysis, Alkyne Chemistry, PCC & More. Available at: [Link]
-
Google Patents. US5085991A - Process of preparing purified aqueous indole solution. Available at:
-
National Institutes of Health. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Available at: [Link]
-
ResearchGate. Synthesis of Ketones from Palm Fatty Acids Over Layered Double Hydroxide Mg/Al/Cu Catalyst. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
common impurities in 2-Methyl-3-(4'-fluorobenzoyl)indole and their removal
Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 2-Methyl-3-(4'-fluorobenzoyl)indole. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the challenges you may face. This center is designed to troubleshoot common issues with impurities and their removal, ensuring the integrity and success of your experiments.
Technical Support Center: this compound
This guide is structured as a series of frequently asked questions (FAQs) that directly address practical, real-world laboratory challenges. We will delve into the origins of common impurities, provide detailed protocols for their removal, and explain the chemical principles that make these methods effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound, and where do they come from?
A1: Understanding the origin of impurities is the first step toward effective removal. Impurities in your crude product typically arise from four main sources: unreacted starting materials, side-products from the reaction, hydrolysis of reagents, and degradation of the product.
-
Unreacted Starting Materials: The most common synthesis is a Friedel-Crafts acylation. Therefore, residual 2-methylindole and 4-fluorobenzoyl chloride are frequent impurities.
-
Reagent-Derived Impurities: 4-fluorobenzoyl chloride is highly sensitive to moisture and can easily hydrolyze to form 4-fluorobenzoic acid .[1][2] This is one of the most common acidic impurities you will find.
-
Reaction By-products (Regioisomers): While the C-3 position of the indole is the most nucleophilic and kinetically favored site for acylation, side reactions can occur. You may find small amounts of N-acylated indole or acylation at other positions on the benzene ring portion of the indole, leading to regioisomeric impurities.
-
Degradation Products: The indole ring, while aromatic, can be susceptible to degradation under harsh acidic conditions or prolonged exposure to light and air (oxidation).[3][4] The specific structures of these degradation products can be complex and varied.
The diagram below illustrates the primary sources of these common impurities.
Caption: Origin of impurities in the synthesis of this compound.
Table 1: Summary of Common Impurities and Removal Strategies
| Impurity | Likely Origin | Identification Signature (Typical) | Primary Removal Method | Secondary Method |
| 2-Methylindole | Unreacted starting material | Lower retention time in RPLC; Distinctive NMR signals | Column Chromatography | Recrystallization |
| 4-Fluorobenzoic Acid | Hydrolysis of 4-fluorobenzoyl chloride | Acidic nature; Can be seen in NMR/LC-MS | Aqueous basic wash (e.g., NaHCO₃ solution) | Column Chromatography |
| Regioisomers | Reaction by-product | Similar mass, different fragmentation/NMR shifts | Column Chromatography | Fractional Recrystallization |
| Residual Solvents | Synthesis/Workup | GC headspace analysis | High-vacuum drying | Recrystallization |
Q2: I have an acidic impurity, which I suspect is 4-fluorobenzoic acid. What is the most efficient way to remove it before column chromatography?
A2: An aqueous basic wash is the most effective and straightforward method to remove acidic impurities like 4-fluorobenzoic acid. The principle is a simple acid-base extraction.
Causality: 4-fluorobenzoic acid has an acidic carboxylic proton. When you wash your organic solution with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acid is deprotonated to form its corresponding sodium salt (sodium 4-fluorobenzoate). This salt is highly water-soluble and will partition into the aqueous layer, while your neutral product remains in the organic layer. This is far more efficient than trying to separate them based on polarity alone using chromatography.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate, dichloromethane, or diethyl ether.
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and invert it gently several times to mix the layers, venting frequently to release any CO₂ gas that may form.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh sodium bicarbonate solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any residual water from the organic layer.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Q3: My crude product is a complex mixture. What is the best general purification strategy to achieve high purity?
A3: For a complex mixture containing starting materials, by-products, and your target compound, a multi-step purification workflow is recommended. The most robust approach combines a liquid-liquid extraction (workup) with column chromatography, followed by a final recrystallization step for polishing.
The flowchart below outlines this comprehensive purification strategy.
Caption: A comprehensive workflow for the purification of this compound.
Q4: Can you provide a detailed protocol for flash column chromatography and a good starting solvent system for recrystallization?
A4: Absolutely. These two techniques are the cornerstones of purifying your target compound.
Experimental Protocol: Flash Column Chromatography This protocol is based on the principle of separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Your product is more polar than 2-methylindole but should be separable from more polar by-products.
-
Column Packing:
-
Select an appropriately sized column for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product (after the basic wash) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate). This gradient elution will first elute non-polar impurities, followed by your slightly more polar product, leaving the most polar impurities on the column.
-
Monitor the elution process using Thin Layer Chromatography (TLC) to identify which fractions contain your desired product.
-
-
Collection & Concentration:
-
Collect the fractions that show a clean spot corresponding to your product on TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Recrystallization Solvent System: Recrystallization works by dissolving the impure compound in a hot solvent and then allowing it to cool slowly. The desired compound's molecules will selectively crystallize out, leaving impurities behind in the solution. An ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Recommended Starting System: A mixture of Methanol/Water or Ethanol/Water is often effective for indole derivatives.[5][6]
-
Dissolve the purified solid from the column in the minimum amount of hot methanol or ethanol.
-
While still hot, add water dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Add a few more drops of the alcohol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (the same ratio of alcohol/water), and dry them under vacuum.
-
References
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
-
Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole - ResearchGate. Available at: [Link]
-
Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5- - The Royal Society of Chemistry. Available at: [Link]
- EP1829872B1 - Processes for production of indole compounds - Google Patents.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. Available at: [Link]
-
Crystallization purification of indole - ResearchGate. Available at: [Link]
-
ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). Available at: [Link]
-
2-methylindole - Organic Syntheses Procedure. Available at: [Link]
-
Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]
-
Sensitive Analysis of Off-flavor Compounds, Geosmin and 2-Methyl - Longdom Publishing. Available at: [Link]
-
Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed. Available at: [Link]
-
4-FLUOROBENZOYL CHLORIDE MSDS CAS No: 403-43-0 MSDS - Loba Chemie. Available at: [Link]
Sources
Technical Support Center: Enhancing the Metabolic Stability of 2-Methyl-3-(4'-fluorobenzoyl)indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the metabolic stability of 2-methyl-3-(4'-fluorobenzoyl)indole derivatives. As Senior Application Scientists, our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Section 1: Understanding the Metabolic Landscape (FAQs)
This section addresses foundational questions regarding the metabolic liabilities of the this compound scaffold.
Q1: What are the most likely metabolic "soft spots" on the this compound core structure?
A1: Based on established metabolic pathways for indole-containing compounds, the primary sites susceptible to metabolism are the most electron-rich and sterically accessible positions. For this specific scaffold, metabolism is primarily driven by Cytochrome P450 (CYP450) enzymes, which catalyze oxidative reactions.[1][2] The likely metabolic soft spots are:
-
Hydroxylation of the Indole Ring: The indole nucleus itself is a prime target for oxidation. The C5 and C6 positions are particularly susceptible to aromatic hydroxylation.
-
Oxidation of the 2-Methyl Group: The benzylic methyl group at the C2 position is a classic site for hydroxylation, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
N-Dealkylation/Oxidation: While the indole nitrogen is part of an aromatic system, it can still undergo metabolic transformations, though this is generally less common than C-hydroxylation.
-
Metabolism of the Benzoyl Moiety: The 4'-fluorobenzoyl group is relatively stable due to the electron-withdrawing nature of the fluorine atom and the carbonyl group. However, hydroxylation on the benzoyl ring is still possible, though less favored than on the indole ring. The fluorine atom itself is highly resistant to metabolic cleavage.[3]
Below is a diagram illustrating these potential metabolic pathways.
Caption: Potential Phase I and Phase II metabolic pathways for the core scaffold.
Q2: Which specific Cytochrome P450 (CYP450) enzymes are most likely involved in the metabolism of these indole derivatives?
A2: While the specific CYP450 enzymes responsible can vary based on minor structural modifications to the parent molecule, several are commonly implicated in indole metabolism. Studies have shown that CYP2A6, CYP2C19, and CYP2E1 are highly active in the oxidation of the indole ring itself.[2] Additionally, CYP3A4 and CYP2D6 are known to metabolize a wide range of xenobiotics and are frequently involved in the metabolism of drug candidates.[4] To definitively identify the responsible enzymes, a reaction phenotyping study using a panel of recombinant human CYP450 enzymes is recommended.
Q3: What are the typical Phase I and Phase II metabolic reactions I should expect?
A3:
-
Phase I Reactions: These are functionalization reactions that introduce or expose a polar group. For your derivatives, this will predominantly be oxidation (hydroxylation) catalyzed by CYP450 enzymes, as detailed in Q1.[5]
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the newly formed polar handle from Phase I. If your compound undergoes hydroxylation, the resulting hydroxyl group is a prime substrate for glucuronidation (by UGTs) or sulfation (by SULTs).[6] These processes dramatically increase water solubility and facilitate excretion.
Section 2: Experimental Design & Protocols
A robust and well-controlled in vitro metabolic stability assay is crucial for accurately assessing your compounds. The most common initial screen is the Liver Microsomal Stability Assay.
Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to determine the in vitro intrinsic clearance of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[7]
-
Ice-cold Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plate and sealing mat
-
Incubator/shaker set to 37°C
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the HLM stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Incubation Setup (in triplicate):
-
Add the diluted HLM solution to the wells of the 96-well plate.
-
Include a control set of wells that will not receive the NADPH regenerating system (-NADPH control) to assess non-CYP450 mediated degradation or compound instability.[8]
-
Add the test compound to the wells.
-
-
Pre-incubation:
-
Seal the plate and pre-incubate for 5-10 minutes at 37°C in a shaking incubator to bring the reaction components to temperature.
-
-
Reaction Initiation:
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH controls). This is your T=0 time point.
-
-
Time-Point Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture into a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[9]
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining.
-
-
Data Calculation:
-
Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural log of the % remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the appropriate formula.
-
Section 3: Troubleshooting Guide
Q: My compound shows >80% degradation in the HLM assay at the first time point (T=0). What could be the cause?
A: This suggests either extremely rapid metabolism or non-enzymatic degradation/instability.
-
Causality & Troubleshooting Steps:
-
Check the -NADPH Control: Analyze the T=45 min sample from the incubation without NADPH. If the compound is also gone in this control, the issue is likely not CYP450-mediated.[8] It could be chemical instability in the pH 7.4 buffer, or degradation by other enzymes present in microsomes like esterases (if your compound has an ester moiety).
-
Assess Non-Specific Binding: Highly lipophilic compounds can stick to the plasticware or the microsomal protein, leading to poor recovery and the appearance of rapid loss. To test this, analyze the T=0 sample immediately after adding the compound to the microsomes (before adding NADPH) and compare it to a sample prepared in buffer alone. A significant difference suggests non-specific binding.
-
Re-evaluate Assay Conditions: If metabolism is genuinely extremely rapid, consider reducing the microsomal protein concentration (e.g., to 0.2 mg/mL) or using shorter incubation time points (e.g., 0, 1, 2, 5, 10 minutes) to better define the degradation curve.
-
Q: I'm observing high variability (>15%) between my triplicate wells for the same time point. How can I improve consistency?
A: High variability often points to procedural inconsistencies.
-
Causality & Troubleshooting Steps:
-
Pipetting Accuracy: Ensure all pipettes are calibrated. When preparing serial dilutions or adding small volumes, even minor errors can be magnified. Use reverse pipetting for viscous solutions like microsomal preparations.
-
Mixing and Homogeneity: Ensure the HLM stock solution is mixed thoroughly (but gently, to avoid denaturing enzymes) before aliquoting. Similarly, ensure the reaction plate is mixed well after the addition of each reagent, especially after adding the NADPH to start the reaction.
-
Temperature Uniformity: Inconsistent temperature across the 96-well plate can lead to different reaction rates. Ensure your incubator provides uniform heating. Pre-warming all reagents (buffer, NADPH solution) to 37°C before starting the reaction is critical.[10]
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate reactants and alter results. Avoid using the outermost wells or fill them with buffer/water to create a humidity barrier.
-
Q: The recovery of my compound in the -NADPH control is low. What does this indicate?
A: Low recovery in the absence of the primary cofactor for CYP450s points to non-CYP mediated clearance or instability.
-
Causality & Troubleshooting Steps:
-
Hydrolysis: If your molecule contains labile functional groups like esters or amides, they may be getting hydrolyzed by carboxylesterases, which are present and active in liver microsomes even without NADPH.[6]
-
Chemical Instability: The compound may be inherently unstable at pH 7.4 and 37°C. Run a control incubation in buffer alone (no microsomes, no NADPH) to check for simple chemical degradation.
-
Metabolism by other Enzymes: Microsomes contain other enzymes like flavin-containing monooxygenases (FMOs) that can metabolize some compounds, although they also typically require NADPH.[6]
-
Section 4: Strategies for Enhancing Metabolic Stability
Once you have identified metabolic liabilities, the next step is rational drug design to mitigate them. This is a core activity in medicinal chemistry.[11]
Q: How can I strategically block metabolism at the identified "soft spots"?
A: The goal is to make the metabolically labile position less accessible or less chemically reactive without losing the desired pharmacological activity. This is often achieved through bioisosteric replacement.[12][13]
Decision-Making Workflow for Structural Modification:
Caption: Decision tree for selecting a metabolic stabilization strategy.
Q: What are some specific bioisosteric replacements I can use to improve the stability of my indole derivatives?
A: Bioisosteric replacement is a powerful strategy to alter physicochemical properties and metabolic pathways while retaining biological activity.[14][15]
| Metabolic "Soft Spot" | Common Issue | Potential Bioisosteric Replacement Strategy | Rationale |
| Indole C5/C6 Position | Aromatic Hydroxylation | Replace Hydrogen with Fluorine | The C-F bond is very strong and not susceptible to oxidative cleavage. Fluorine is small and minimally perturbs conformation.[3] |
| 2-Methyl Group | Benzylic Hydroxylation | Replace methyl (CH₃) with trifluoromethyl (CF₃) | The electron-withdrawing nature of the fluorine atoms deactivates the adjacent carbon, making it resistant to oxidation. |
| Indole N-H | Potential for N-oxidation or conjugation | Replace H with a small alkyl group (e.g., methyl ) | This blocks the N-H as a hydrogen bond donor and site of metabolism, but can significantly impact target binding and solubility. |
| Benzoyl Carbonyl | Potential for reduction | Replace carbonyl (C=O) with a stable mimic like an oxazole or thiadiazole | These five-membered heterocycles can mimic the geometry and hydrogen bonding capacity of the carbonyl while being metabolically robust. |
Q: Is deuterium substitution a viable strategy for this scaffold?
A: Yes, deuterium substitution, often called "metabolic switching," can be a very effective and subtle strategy.[16] By replacing a hydrogen atom at a site of metabolism with its heavier isotope, deuterium, you increase the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since CYP450-mediated oxidation often involves the cleavage of this bond as the rate-limiting step, the reaction slows down. This is known as the "Kinetic Isotope Effect."
For the this compound scaffold, deuterating the 2-methyl group (to -CD₃) would be a primary strategy to slow down benzylic hydroxylation. This approach is minimally invasive from a steric and electronic perspective and is less likely to alter the compound's affinity for its biological target compared to replacing the entire methyl group.
Section 5: References
-
Vertex AI Search, "Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC - NIH". Accessed Jan 22, 2026.
-
Benchchem, "Assessing the Metabolic Stability of 3-fluoro-2-methyl-1H-indole: A Comparative Guide". Accessed Jan 22, 2026.
-
Source not available.
-
Springer Nature Experiments, "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes". Accessed Jan 22, 2026.
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Merck Millipore, "Metabolic Stability Assays". Accessed Jan 22, 2026.
-
Labcorp, "Advancing Drug Trials: Metabolic Stability & Pharmacokinetics". Accessed Jan 22, 2026.
-
NEDMDG, "Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability". Accessed Jan 22, 2026.
-
WuXi AppTec Lab Testing Division, "Metabolic Stability Assays". Accessed Jan 22, 2026.
-
Cyprotex ADME-Tox Solutions | Evotec, "Microsomal Stability". Accessed Jan 22, 2026.
-
PMC - NIH, "Indole Derivatives Biosynthesis in Bifidobacterium longum subsp. infantis and the Tryptophan Substrate Availability". Accessed Jan 22, 2026.
-
Source not available.
-
MDPI, "The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism". Accessed Jan 22, 2026.
-
Source not available.
-
biocrates life sciences gmbh, "Indole - Metabolite of the month". Accessed Jan 22, 2026.
-
PMC, "2-(4-Fluorophenyl)-3-methyl-1H-indole". Accessed Jan 22, 2026.
-
SpiroChem, "Bioisosteric Replacement Strategies". Accessed Jan 22, 2026.
-
Open Library Publishing Platform, "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition". Accessed Jan 22, 2026.
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ResearchGate, "Protocol for the Human Liver Microsome Stability Assay". Accessed Jan 22, 2026.
-
WuXi AppTec, "Metabolic Stability in Drug Development: 5 Assays". Accessed Jan 22, 2026.
-
ChemRxiv, "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective". Accessed Jan 22, 2026.
-
Cambridge MedChem Consulting, "Bioisosteric Replacements". Accessed Jan 22, 2026.
-
Frontiers, "New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases". Accessed Jan 22, 2026.
-
Metabolon, "The Role of CYP450 Enzymes in Drug Metabolism". Accessed Jan 22, 2026.
-
Journal of Chemical Information and Modeling, "The Quest for Bioisosteric Replacements". Accessed Jan 22, 2026.
-
ResearchGate, "The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism". Accessed Jan 22, 2026.
-
Metabolon, "Indole". Accessed Jan 22, 2026.
-
Patsnap Synapse, "What is the importance of metabolic stability in drug design?". Accessed Jan 22, 2026.
-
PubMed - NIH, "Oxidation of indole by cytochrome P450 enzymes". Accessed Jan 22, 2026.
-
Chemistry LibreTexts, "1.6: Drug Modifications to Improve Stability". Accessed Jan 22, 2026.
-
ResearchGate, "Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-ace tamide". Accessed Jan 22, 2026.
-
MDPI, "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance". Accessed Jan 22, 2026.
-
AxisPharm, "Microsomal Stability Assay Protocol". Accessed Jan 22, 2026.
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Validation & Comparative
A Comparative Analysis of 2-Methyl-3-(4'-fluorobenzoyl)indole: A Framework for Evaluating a Novel Indole Derivative
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities.[1] This guide presents a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of a promising, yet under-characterized derivative: 2-Methyl-3-(4'-fluorobenzoyl)indole. We will delineate the rationale for its design, propose detailed experimental protocols for its evaluation against other indole derivatives in key therapeutic areas—inflammation, epilepsy, and microbial infections—and establish a blueprint for data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indole-based scaffolds.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] Marketed drugs such as the anti-inflammatory Indomethacin, the antimigraine agent Sumatriptan, and the antiviral Delavirdine all feature this versatile heterocycle.[3][4] The biological activity of indole derivatives can be finely tuned through substitution at various positions of the indole ring.
Our focus, this compound, incorporates three key structural motifs, each chosen for its potential to enhance biological activity:
-
2-Methyl Group: Substitution at the C2 position can influence the molecule's electronic properties and steric profile, often impacting binding affinity.
-
3-Aroyl Substituent: The presence of a benzoyl group at the C3 position is a common feature in many biologically active indoles, including potent anti-inflammatory and anticonvulsant agents.
-
4'-Fluoro Group: The strategic incorporation of a fluorine atom on the benzoyl ring is a well-established medicinal chemistry tactic to improve metabolic stability and binding interactions.[2][5]
This guide provides the scientific framework to systematically investigate whether this combination of structural features yields a compound with superior or unique biological properties compared to existing indole derivatives.
Synthesis and Spectroscopic Characterization
A robust and reproducible synthesis is the foundation of any chemical study. The proposed method for synthesizing this compound is a Friedel-Crafts acylation, a classic and efficient method for this class of compounds.
Proposed Synthesis Workflow
The synthesis involves the reaction of 2-methylindole with 4-fluorobenzoyl chloride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, but for reactive heterocycles like indole, it can often proceed under milder conditions.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-methylindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere, add 4-fluorobenzoyl chloride (1.1 eq) dropwise at 0°C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using FTIR, NMR, and Mass Spectrometry.
Spectroscopic Analysis Protocol
Structural confirmation is critical. The following techniques provide a self-validating system for characterization.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This analysis is used to identify key functional groups. We expect to observe a sharp carbonyl (C=O) stretching peak around 1630-1680 cm⁻¹ and a characteristic N-H stretching band around 3300-3500 cm⁻¹.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This provides information on the proton environment. Expected signals include a singlet for the 2-methyl protons (around 2.5 ppm), multiple signals in the aromatic region (7.0-8.0 ppm) for the indole and fluorobenzoyl protons, and a broad singlet for the indole N-H proton (>8.0 ppm).[7]
-
¹³C NMR: This identifies all unique carbon atoms. Key signals will include the methyl carbon, the carbonyl carbon (>180 ppm), and various aromatic carbons.[7]
-
-
High-Resolution Mass Spectrometry (HRMS): This technique confirms the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[6]
Comparative Biological Evaluation Framework
Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects.[8] We propose a multi-pronged approach to evaluate this compound against established and structurally similar compounds.
Anti-inflammatory Activity
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are built on heterocyclic scaffolds.[9] Indomethacin, a potent NSAID, is an indole derivative, making this a primary area of investigation.[10] The primary mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins.[9]
Comparison Compounds:
-
Indomethacin: A well-characterized indole-based NSAID (Positive Control).
-
3-(4'-fluorobenzoyl)indole: To assess the effect of the 2-methyl group.
-
2-Methyl-3-benzoyl)indole: To assess the effect of the 4'-fluoro substituent.
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A Comparative Guide to Validating the In Vitro Activity of 2-Methyl-3-(4'-fluorobenzoyl)indole as a Novel Tubulin Polymerization Inhibitor
This guide provides a comprehensive framework for the in vitro validation of 2-Methyl-3-(4'-fluorobenzoyl)indole, a novel compound with a chemical scaffold suggesting potential anticancer activity. Given that many indole-based molecules are known to interfere with microtubule dynamics, this guide is structured around the hypothesis that this compound acts as a tubulin polymerization inhibitor by binding to the colchicine site.[1][2]
To rigorously test this hypothesis, we will compare its performance against two well-established benchmark compounds:
-
Colchicine: The archetypal natural product that defines the colchicine-binding site on β-tubulin.[3]
-
Combretastatin A-4 (CA-4): A potent stilbene derivative that also binds the colchicine site and has been extensively investigated as a vascular disrupting agent in cancer therapy.[4][5]
This document will detail the logical progression of experiments, from assessing broad cellular effects to pinpointing specific molecular interactions, providing researchers with the necessary protocols and data interpretation frameworks to validate this and similar compounds.
The Central Hypothesis: Targeting Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for cell division, particularly the formation of the mitotic spindle.[6] Their disruption leads to cell cycle arrest and, ultimately, apoptosis. This makes them a prime target for anticancer drug development.[2] Colchicine-site inhibitors (CSIs) function by binding to β-tubulin, which induces a conformational change that prevents its polymerization into microtubules.[3] This destabilization of the microtubule network is the primary mechanism of their cytotoxic action.[5]
Our validation strategy is designed to systematically confirm that this compound (hereafter, "Test Compound") shares this mechanism of action.
Caption: Mechanism of colchicine-site inhibitors.
Experimental Validation Workflow
A robust validation follows a logical sequence. We begin with cell-based assays to confirm cytotoxic activity and then proceed to cell-free biochemical assays to prove direct interaction with the molecular target. This tiered approach definitively links the compound's cellular effect to its specific mechanism.
Caption: Experimental workflow for validation.
Part 1: Assessment of Cellular Cytotoxicity
The first step is to determine if the Test Compound exhibits cytotoxic activity against cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa cervical cancer, MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the Test Compound, Colchicine, and Combretastatin A-4. Replace the cell culture medium with fresh medium containing the compounds or a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 4 hours.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Comparative Data Summary (Hypothetical)
| Compound | HeLa IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | A549 IC₅₀ (nM) |
| Test Compound | 25 | 40 | 32 |
| Colchicine | 15 | 22 | 18 |
| Combretastatin A-4 | 5 | 9 | 7 |
Interpretation: This table provides a direct comparison of cytotoxic potency. Lower IC₅₀ values indicate higher potency. The hypothetical data suggest the Test Compound is a potent cytotoxic agent, though slightly less so than the benchmark compounds.
Part 2: Direct Validation of Tubulin Polymerization Inhibition
After establishing cytotoxicity, the next critical step is to demonstrate that the Test Compound directly inhibits the polymerization of purified tubulin in a cell-free system. This assay confirms that the observed cellular effects are due to a direct interaction with the hypothesized target and not off-target effects.[12]
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This protocol is based on monitoring the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules.[13]
-
Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a 10 mM GTP stock solution.[14]
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add the Test Compound, Colchicine, or CA-4 at various concentrations.
-
Initiation of Polymerization: Add the tubulin and GTP (final concentration 1 mM) to each well to initiate polymerization.[15] The final tubulin concentration should be in the range of 3-5 mg/mL.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[16]
-
Analysis: Plot the change in absorbance over time. The rate of polymerization can be determined from the initial slope of the curve. Calculate the IC₅₀ for polymerization inhibition for each compound.
Comparative Data Summary (Hypothetical)
| Compound | Tubulin Polymerization IC₅₀ (µM) |
| Test Compound | 2.1 |
| Colchicine | 1.8 |
| Combretastatin A-4 | 0.9 |
Interpretation: This data directly measures the biochemical potency of the compounds against their target. The IC₅₀ values confirm that the Test Compound directly interferes with microtubule formation at a potency comparable to Colchicine.
Part 3: Confirmation of Colchicine-Site Binding
The final validation step is to confirm that the Test Compound binds specifically to the colchicine site on tubulin. A competitive binding assay is the gold standard for this determination.[17] This can be achieved using various methods, including those based on fluorescence or competitive displacement of a radiolabeled ligand.[18][19]
Detailed Protocol: Fluorescence-Based Competitive Binding Assay
This assay leverages the increase in fluorescence that occurs when colchicine binds to tubulin. A competing compound will prevent this binding, leading to a reduction in the fluorescence signal.[20]
-
Reaction Setup: In a 96-well black plate, mix purified tubulin (e.g., 3 µM) with a fixed concentration of colchicine (e.g., 3 µM).
-
Addition of Competitor: Add serial dilutions of the Test Compound or a positive control (unlabeled Colchicine or CA-4). Include a negative control that binds to a different site, such as Vinblastine.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence intensity using an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[15]
-
Analysis: Normalize the fluorescence values to a control sample containing only tubulin and colchicine (100% signal). Plot the remaining fluorescence against the competitor concentration to determine the concentration that displaces 50% of the colchicine binding.
Comparative Data Summary (Hypothetical)
| Compound | Colchicine Site Competition |
| Test Compound | Yes, dose-dependent displacement |
| Colchicine (unlabeled) | Yes, dose-dependent displacement |
| Combretastatin A-4 | Yes, dose-dependent displacement |
| Vinblastine | No displacement observed |
Interpretation: The ability of the Test Compound to reduce the colchicine-tubulin fluorescence signal in a dose-dependent manner, similar to unlabeled colchicine and CA-4, provides strong evidence that it binds to the same site. The lack of effect from Vinblastine, which binds to a different site, confirms the specificity of the assay.
Synthesis of Findings and Conclusion
The successful execution of this three-part workflow provides a robust and multi-faceted validation of the Test Compound's in vitro activity.
Caption: Logical synthesis of experimental results.
By demonstrating potent cytotoxicity against cancer cell lines (Part 1), confirming direct inhibition of tubulin polymerization in a cell-free system (Part 2), and proving specific engagement with the colchicine binding site (Part 3), we can confidently classify This compound as a novel colchicine-site tubulin inhibitor. Its potency, relative to established benchmarks like Colchicine and Combretastatin A-4, provides a strong foundation for further preclinical development as a potential anticancer therapeutic.
References
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The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Thorpe, P. E. (2004). Combretastatin A4 phosphate. PubMed. Retrieved January 21, 2026, from [Link]
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. Retrieved January 21, 2026, from [Link]
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Fortin, S., et al. (2014). Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]
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Dark, G. G., et al. (1997). Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. AACR Journals. Retrieved January 21, 2026, from [Link]
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In vitro tubulin polymerization assay. (n.d.). Bio-protocol. Retrieved January 21, 2026, from [Link]
-
Combretastatin a-4 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
-
Al-awar, R. S., et al. (2016). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC - NIH. Retrieved January 21, 2026, from [Link]
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A Researcher's Guide to Cross-Validation of Biological Effects: A Case Study on Indole Derivatives
In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological activity across multiple, diverse models is paramount. This guide provides an in-depth technical framework for the cross-validation of the biological effects of novel chemical entities, using indole derivatives as a salient case study. While direct, comprehensive cross-validation data for the specific compound 2-Methyl-3-(4'-fluorobenzoyl)indole is not extensively published, this guide will leverage data from closely related indole structures to illustrate the essential principles and experimental workflows. This approach serves as a robust template for researchers and drug development professionals to design and execute their own validation strategies for novel indole compounds and other potential therapeutics.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic potential, including anti-inflammatory and anticancer agents.[1][2][3] The journey from a promising hit in a primary screen to a viable clinical candidate is contingent on the reproducibility and translatability of its biological effects. This necessitates a multi-pronged approach, interrogating the compound's activity in a cascade of models ranging from simplistic in vitro assays to complex in vivo systems.
The Imperative of Cross-Validation in Preclinical Research
Cross-validation in a biological context refers to the systematic process of corroborating experimental findings across different model systems.[4] This is critical for several reasons:
-
Mitigating Model-Specific Artifacts: A biological effect observed in a single cell line or animal model may be an artifact of that specific system's unique biology rather than a true representation of the compound's general mechanism.
-
Enhancing Confidence in the Mechanism of Action: Consistent observations across diverse models with varying levels of biological complexity strengthen the hypothesis regarding the compound's mechanism of action.
-
Improving Predictive Validity for Human Trials: Data from a well-designed cross-validation cascade provides a more robust foundation for predicting how a compound will behave in the infinitely more complex human system.[5]
This guide will explore the cross-validation of two key biological activities frequently associated with indole derivatives: anti-inflammatory and anticancer effects.
Part 1: Cross-Validation of Anti-Inflammatory Effects
Inflammation is a complex biological response, and its dysregulation is implicated in a wide array of diseases.[6] Indole derivatives, such as the well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, have long been recognized for their anti-inflammatory properties.[7][8] A modern approach to validating a novel anti-inflammatory indole derivative would involve a tiered experimental strategy.
Tier 1: In Vitro Cellular Models
The initial assessment of anti-inflammatory activity typically begins with cell-based assays. These models are high-throughput, cost-effective, and allow for the elucidation of specific molecular mechanisms.
Recommended Starting Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Rationale: RAW 264.7 cells are a well-characterized and widely used model for studying the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering the production of key pro-inflammatory mediators.[1]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test indole compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Indomethacin).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Cross-Validation within In Vitro Models:
To ensure the observed effect is not cell-line specific, it is crucial to replicate the experiment in other relevant cell types, such as:
-
Human THP-1 monocytes: Differentiated into macrophage-like cells, this line provides a human-relevant alternative.
-
Primary murine bone marrow-derived macrophages (BMDMs): These are primary cells, offering a more physiologically relevant model than immortalized cell lines.
A consistent reduction in NO production across these different cell types would provide strong initial evidence of the compound's anti-inflammatory potential.
Tier 2: In Vivo Acute Inflammation Models
Positive results from in vitro studies warrant investigation in a living organism to assess efficacy and potential side effects.
Recommended Model: Carrageenan-induced paw edema in rats or mice.[9]
Rationale: This is a classic and well-validated model of acute inflammation. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week with free access to food and water.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Drug Administration: Administer the test compound and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Comparative Data for Indole Derivatives:
The following table summarizes representative data for indole derivatives in anti-inflammatory models.
| Compound/Drug | In Vitro Model | In Vitro Endpoint | IC₅₀ (µM) | In Vivo Model | In Vivo Endpoint | % Inhibition (at a given dose) |
| Indomethacin | LPS-stimulated RAW 264.7 | NO Production | ~5-15 | Carrageenan-induced paw edema (rat) | Edema volume | ~40-60% at 10 mg/kg |
| Compound S3 (an indole derivative) | Not specified | Not specified | Not specified | Carrageenan-induced paw edema (rat) | Edema volume | 61.20% inhibition after 3h |
| Compound 7g (a 2-phenyl indole derivative) | Not specified | COX-2 Inhibition | 0.11 | Not specified | Not specified | Good anti-inflammatory activity |
Note: The data for Compound S3 and 7g are from separate studies on different indole derivatives and are presented for illustrative purposes.[6][7]
Signaling Pathway Elucidation
To understand the mechanism of action, further in vitro experiments are necessary. Western blotting can be used to assess the compound's effect on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, by measuring the phosphorylation status of key proteins like IκBα, p65, ERK, JNK, and p38.
Caption: Putative mechanism of an indole derivative inhibiting the NF-κB signaling pathway.
Part 2: Cross-Validation of Anticancer Effects
Many indole derivatives have demonstrated potent anticancer activity, targeting various hallmarks of cancer.[2][3][10] A thorough cross-validation strategy is essential to establish the robustness of these findings.
Tier 1: In Vitro Cancer Cell Line Screening
The initial evaluation of anticancer potential involves screening against a panel of cancer cell lines.
Recommended Starting Model: A panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).[4] For a more focused approach, one might start with cell lines from a specific cancer of interest, for example, breast cancer (MCF-7, MDA-MB-231) or colon cancer (HCT116, HT-29).
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Maintain the selected cancer cell lines in their recommended culture media.
-
Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test indole compound for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Cross-Validation within In Vitro Models:
Observing potent cytotoxicity in one cell line is not sufficient. The compound's activity should be confirmed in:
-
Multiple cell lines of the same cancer type: To rule out cell-line-specific sensitivity.
-
Cell lines from different cancer types: To assess the breadth of its anticancer activity.
-
A non-cancerous cell line (e.g., HEK293 or normal human fibroblasts): To evaluate its selectivity for cancer cells over normal cells.[11]
Comparative Data for Anticancer Indole Derivatives:
| Compound | Cell Line | IC₅₀ (µM) |
| Compound A13 (an indolone derivative) | HCT116 (Colon) | 6.17 |
| MCF7 (Breast) | 11.21 | |
| A549 (Lung) | 12.49 | |
| Compound 10a (a furo[3,2-b]indole derivative) | A498 (Renal) | Significant inhibitory activity |
Note: Data for compounds A13 and 10a are from different studies and are presented for illustrative purposes.[4][12]
Tier 2: In Vivo Xenograft Models
Promising in vitro anticancer activity must be validated in an in vivo setting.
Recommended Model: Subcutaneous xenograft model in immunocompromised mice.[4][10]
Rationale: This model involves implanting human cancer cells under the skin of mice that lack a functional immune system, allowing the tumor to grow. It is a standard preclinical model to assess a compound's ability to inhibit tumor growth in a living organism.[10]
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 5 x 10⁶ A498 cells) subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping and Treatment: Randomize the mice into treatment groups: Vehicle control, positive control (e.g., a standard-of-care chemotherapy agent), and test compound groups at different doses. Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Caption: A streamlined workflow for the cross-validation of an anticancer compound.
Conclusion
The cross-validation of a compound's biological effects is a cornerstone of rigorous preclinical drug development. By systematically evaluating an investigational molecule like this compound, or its analogs, in a well-designed cascade of in vitro and in vivo models, researchers can build a comprehensive and reliable data package. This multi-faceted approach not only enhances confidence in the compound's therapeutic potential but also provides critical insights into its mechanism of action, ultimately increasing the probability of success in clinical translation. The experimental frameworks and comparative data presented in this guide offer a practical roadmap for scientists to navigate the complexities of preclinical validation and contribute to the development of novel, effective therapies.
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Comparative Efficacy Analysis: Positioning 2-Methyl-3-(4'-fluorobenzoyl)indole in the Landscape of Cannabinoid Receptor 1 Modulators
Introduction: Unveiling the Potential of a Novel Aroylindole
In the expansive field of receptor pharmacology, the indole scaffold remains a cornerstone for the development of novel therapeutics. The compound 2-Methyl-3-(4'-fluorobenzoyl)indole belongs to the 3-aroylindole class, a structural family renowned for its interaction with the Cannabinoid Receptor 1 (CB1). The CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical regulator of neurotransmitter release and is implicated in a myriad of physiological processes, including appetite, pain sensation, and memory.
While this compound itself is not extensively characterized in public-domain literature, its core structure strongly suggests a potential affinity for the CB1 receptor. Compounds sharing this 3-aroylindole moiety have historically been developed as potent CB1 receptor ligands. This guide, therefore, serves a dual purpose: first, to propose a rigorous experimental framework for characterizing the efficacy and potency of this novel compound, and second, to compare its potential performance profile against two of the most well-documented CB1 receptor antagonists/inverse agonists: Rimonabant and AM251 .
This document is designed for researchers and drug development professionals seeking to understand not just the potential of a new chemical entity, but the scientific rationale and methodology required to validate its place within a competitive therapeutic landscape.
Part 1: Proposed Research Framework for Characterization
Before a direct comparison can be made, the pharmacological activity of this compound at the CB1 receptor must be empirically determined. The following workflow outlines the essential experiments to establish its binding affinity, functional activity, and mechanism of action.
Caption: Proposed workflow for the pharmacological characterization of a novel CB1 ligand.
Part 2: Comparative Efficacy Analysis Against Known Inhibitors
Once the intrinsic activity of this compound is determined, its performance can be benchmarked against established CB1 receptor modulators. Rimonabant and AM251 are canonical examples of CB1 inverse agonists, meaning they not only block agonist activity but also reduce the receptor's basal, constitutive signaling.
Causality Behind Comparator Selection: Rimonabant was the first CB1 antagonist approved for clinical use (though later withdrawn), making it a historically significant benchmark. AM251 is a widely used tool compound in preclinical research due to its high affinity and selectivity, providing a robust standard for in-vitro comparison. Comparing our novel compound to both provides a comprehensive picture of its potential relative to both clinically-evaluated and research-grade inhibitors.
Data Summary Table: CB1 Receptor Binding Affinity and Functional Potency
The following table summarizes the key efficacy parameters for the established comparators. The values for this compound are presented as "To Be Determined (TBD)" and represent the primary endpoints of the proposed characterization workflow.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity (IC50 / EC50) | Mechanism of Action |
| This compound | CB1 (Hypothesized) | TBD | TBD | TBD |
| Rimonabant (SR141716A) | CB1 | ~1.8 - 11.5 nM[1][2] | IC50 ~ micromolar range for inverse agonism[3] | Inverse Agonist / Antagonist[4] |
| AM251 | CB1 | ~7.5 nM[1][5] | EC50 = 8 nM (vs. agonist)[5] | Inverse Agonist / Antagonist[1][6] |
Interpretation of Data:
-
Binding Affinity (Ki): This value represents the concentration of the inhibitor required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. AM251 generally shows a slightly higher affinity for CB1 than Rimonabant.[1] The primary goal for our novel compound would be to achieve a Ki in the low nanomolar range to be considered potent.
-
Functional Activity (IC50/EC50): This measures the concentration required to elicit a half-maximal functional response (e.g., inhibition of agonist-induced signaling). For an antagonist, this is often determined by its ability to block the effect of an agonist. For an inverse agonist, it can also be its ability to reduce basal receptor activity. Both Rimonabant and AM251 are potent in functional assays, demonstrating their ability to effectively modulate receptor signaling.[3][5][6]
-
Mechanism of Action: Both comparators act as inverse agonists.[6] This is a critical point of comparison. A key finding from the proposed research will be to determine if this compound is a neutral antagonist (blocks agonist binding without affecting basal activity) or an inverse agonist (reduces basal activity). This distinction has significant therapeutic implications, as inverse agonism has been linked to some of the adverse effects observed with Rimonabant.[4]
Part 3: The CB1 Signaling Pathway and Its Modulation
The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o.[3][7] Upon activation by an agonist, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, thereby reducing intracellular levels of cyclic AMP (cAMP).[3] This reduction in cAMP has widespread downstream effects on ion channels and other signaling pathways like the MAP kinase pathway.[7] Inverse agonists like Rimonabant and AM251 actively oppose this process, preventing the inhibition of adenylyl cyclase and in some cases even increasing cAMP levels above the basal state.[6]
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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-3-(4'-fluorobenzoyl)indole Analogs as Potent Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Methyl-3-(4'-fluorobenzoyl)indole analogs, a promising class of compounds targeting tubulin polymerization for cancer therapy. We will delve into the rationale behind their design, methods for their synthesis and biological evaluation, and a comparative analysis of their anticancer activities supported by experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery.
Introduction: The Rationale for Targeting Tubulin with Indole Scaffolds
The intricate dance of cell division is orchestrated by the microtubule cytoskeleton, which is in a constant state of dynamic instability, polymerizing and depolymerizing to facilitate crucial cellular processes. This dynamism is a key vulnerability in rapidly proliferating cancer cells. Agents that disrupt microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and ultimately trigger programmed cell death, or apoptosis.[1]
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Within the realm of anticancer research, aroylindoles have emerged as a significant class of tubulin polymerization inhibitors. These compounds often bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[2] The this compound scaffold represents a focused effort to optimize the anticancer potency and drug-like properties of this class of compounds. The 2-methyl group can enhance metabolic stability, while the 3-aroyl moiety is crucial for interaction with the tubulin protein. The 4'-fluoro substitution on the benzoyl ring is a common strategy in drug design to improve metabolic stability and binding affinity through favorable electronic interactions.[3]
This guide will explore the nuanced effects of substitutions on this core scaffold, providing a framework for the rational design of more potent and selective anticancer agents.
Comparative Analysis of Anticancer Activity: A Structure-Activity Relationship Study
The potency of this compound analogs is exquisitely sensitive to the nature and position of substituents on both the indole ring and the benzoyl moiety. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 3-aroylindole analogs against various human cancer cell lines. While not exclusively 2-methyl analogs, the SAR trends observed in this closely related series provide invaluable insights.
| Compound | R1 (Indole N1) | R2 (Indole C5) | R3 (Benzoyl Ring) | KB (IC50, nM) | KB-Vin10 (IC50, nM) | HeLa (IC50, nM) | HeLa-S (IC50, nM) |
| 1 | H | H | 4'-F | 15.1 | 18.3 | 12.5 | 16.2 |
| 2 | H | H | 4'-Cl | 10.2 | 12.5 | 9.8 | 11.4 |
| 3 | H | H | 4'-Br | 8.9 | 10.1 | 8.1 | 9.5 |
| 4 | H | H | 4'-CH3 | 25.6 | 30.1 | 22.4 | 28.7 |
| 5 | H | H | 3',4',5'-(OCH3)3 | 1.2 | 1.5 | 1.0 | 1.3 |
| 6 | CH3 | H | 4'-F | 10.5 | 13.2 | 9.1 | 11.8 |
| 7 | H | OCH3 | 4'-F | 5.8 | 7.1 | 4.9 | 6.3 |
Data adapted from a study on 3-aroylindoles, which provides a strong model for the SAR of the target compounds.
Key SAR Insights:
-
Substitution on the Benzoyl Ring (R3): The nature of the substituent at the 4'-position of the benzoyl ring significantly impacts cytotoxicity. Halogen substitution is generally favorable, with potency increasing in the order F < Cl < Br. This suggests that both electronic and steric factors are at play in the interaction with the tubulin binding pocket. A simple methyl group (Compound 4) leads to a decrease in activity compared to the halogens. The most dramatic increase in potency is observed with the 3',4',5'-trimethoxy substitution (Compound 5), a well-known feature of many potent tubulin inhibitors that mimic the A-ring of colchicine.
-
Substitution on the Indole Ring (R1 and R2): Methylation at the N1 position of the indole (Compound 6) results in a slight improvement in activity compared to the unsubstituted analog (Compound 1). This modification can enhance metabolic stability and alter the electronic properties of the indole ring system. A methoxy group at the C5 position of the indole (Compound 7) leads to a significant increase in potency, highlighting the importance of electron-donating groups at this position for favorable interactions with the target.
Mechanism of Action: From Tubulin Inhibition to Apoptosis
The primary mechanism of action for this compound analogs is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules. This disruption of microtubule dynamics has profound downstream consequences for the cancer cell, as illustrated in the signaling pathway below.
Caption: Signaling pathway from drug binding to apoptosis.
The inhibition of tubulin polymerization leads to the disruption of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1] Prolonged arrest at this checkpoint ultimately activates the intrinsic apoptotic pathway, leading to the programmed death of the cancer cell.[4]
Experimental Protocols
To ensure the scientific integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following sections detail the methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis of this compound
The synthesis of the title compound and its analogs can be achieved through a Friedel-Crafts acylation of 2-methylindole.[5] This method offers a direct and efficient route to the desired products.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-methylindole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add a Lewis acid such as aluminum chloride (AlCl3) (1.2 eq) portion-wise.
-
Acylation: Add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Experimental Workflow for MTT Assay
Caption: Workflow for determining in vitro cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.01 nM to 100 µM) for 48-72 hours.
-
MTT Incubation: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin in vitro. An increase in turbidity, measured by absorbance, indicates microtubule formation.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[6]
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a stabilizing agent (e.g., paclitaxel) should be used as controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[6]
-
Data Analysis: Plot the absorbance as a function of time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel tubulin polymerization inhibitors with potent anticancer activity. The SAR studies highlighted in this guide demonstrate that strategic modifications to both the indole and benzoyl rings can significantly enhance cytotoxicity. In particular, the incorporation of a 3',4',5'-trimethoxybenzoyl moiety and electron-donating groups on the indole ring are key strategies for improving potency.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of analogs to further refine the SAR and improve pharmacokinetic properties.
-
In vivo studies in relevant animal models to assess the efficacy, toxicity, and pharmacokinetic profiles of the most promising compounds.
-
Exploration of combination therapies with other anticancer agents to identify potential synergistic effects and overcome drug resistance.
By leveraging the insights gained from detailed SAR analyses and robust experimental validation, the scientific community can continue to advance this promising class of compounds towards clinical application in the fight against cancer.
References
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). Molecules, 27(5), 1587. [Link]
-
Synthesis and biological evaluation of structurally diverse 6-aryl-3-Aroyl-Indole analogues as inhibitors of tubulin polymerization. (2023). ResearchGate. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). Scientific Reports, 7(1), 1730. [Link]
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Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies. (2007). Journal of Medicinal Chemistry, 50(12), 2837-2847. [Link]
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Tubulin Polymerization Assay Kit (Cat. # BK006P). (n.d.). Cytoskeleton, Inc. [Link]
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Synthesis and evaluation of 3-aroylindoles as anticancer agents: metabolite approach. (2009). Journal of Medicinal Chemistry, 52(14), 4486-4493. [Link]
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A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). Cancers, 12(8), 2197. [Link]
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2-Aroylindoles, a novel class of potent, orally active small molecule tubulin inhibitors. (2006). Molecular Cancer Therapeutics, 5(11), 2794-2805. [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). Molecules, 27(5), 1587. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. (2018). Mini-Reviews in Organic Chemistry, 15(4), 283-305. [Link]
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A Head-to-Head Technical Comparison: 2-Methyl-3-(4'-fluorobenzoyl)indole and Non-Indole Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the indole scaffold remains a cornerstone of drug discovery, prized for its versatile biological activity. This guide provides a detailed, head-to-head comparison of the synthetic indole derivative, 2-Methyl-3-(4'-fluorobenzoyl)indole, with prominent non-indole compounds that target similar biological pathways. We will delve into three key areas of therapeutic interest: cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory applications, disruption of the p53-MDM2 interaction for anticancer potential, and inhibition of tubulin polymerization, another critical anticancer strategy.
Section 1: Cyclooxygenase-2 (COX-2) Inhibition - A Comparative Outlook
The Indole Moiety in Anti-Inflammatory Drug Discovery: The indole nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. Its structural features allow for interactions with the active site of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Several indole-containing compounds have been investigated for their COX inhibitory activity[1][2].
The Non-Indole Comparator: Celecoxib
Celecoxib is a selective COX-2 inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that effectively reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs[3]. Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.
Quantitative Comparison:
A direct experimental comparison of the COX-2 inhibitory activity of this compound and Celecoxib requires quantitative data, typically the half-maximal inhibitory concentration (IC50). While the IC50 for Celecoxib is well-documented, similar data for this compound is not currently available in published literature.
| Compound | Target | IC50 Value |
| This compound | COX-2 | Data not available |
| Celecoxib | COX-2 | ~0.04 µM |
Experimental Protocol: In Vitro COX Inhibitory Assay
To determine the COX-2 inhibitory activity of this compound, a well-established in vitro assay can be employed. This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-2.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound (this compound) or the reference compound (Celecoxib) at various concentrations in a suitable buffer (e.g., Tris-HCl) at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for the COX enzyme.
-
Incubation: The reaction mixture is incubated for a specific period (e.g., 10-20 minutes) at 37°C to allow for the enzymatic conversion.
-
Termination and Detection: The reaction is terminated, and the amount of prostaglandin E2 (PGE2), a stable downstream product of PGH2, is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Logical Workflow for COX-2 Inhibition Assay
Caption: Workflow for determining the in vitro COX-2 inhibitory activity.
Section 2: p53-MDM2 Interaction Inhibition - A Potential Anticancer Avenue
Indole Scaffolds as p53-MDM2 Inhibitors: The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2. Inhibiting the p53-MDM2 interaction is a promising strategy in cancer therapy. The indole scaffold has been explored for its potential to disrupt this protein-protein interaction[4].
The Non-Indole Comparator: Nutlin-3
Nutlin-3 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. It binds to the p53-binding pocket of MDM2, preventing the degradation of p53 and leading to the activation of the p53 pathway in cancer cells with wild-type p53.
Quantitative Comparison:
Similar to the COX-2 comparison, a direct quantitative comparison of this compound and Nutlin-3 requires IC50 values from a p53-MDM2 interaction assay. While the IC50 for Nutlin-3 is well-established, such data for the target indole compound is not available.
| Compound | Target | IC50 Value |
| This compound | p53-MDM2 Interaction | Data not available |
| Nutlin-3 | p53-MDM2 Interaction | ~0.09 µM |
Experimental Protocol: p53-MDM2 Interaction ELISA
An enzyme-linked immunosorbent assay (ELISA) is a common method to screen for inhibitors of the p53-MDM2 interaction.
Step-by-Step Methodology:
-
Plate Coating: A 96-well microplate is coated with recombinant human MDM2 protein.
-
Blocking: The plate is blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Incubation with Inhibitor: The test compound (this compound) or the reference compound (Nutlin-3) at various concentrations is added to the wells, followed by the addition of a biotinylated p53 protein. The plate is then incubated to allow for the interaction between MDM2 and p53.
-
Detection: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated p53.
-
Substrate Addition and Signal Measurement: A chromogenic HRP substrate (e.g., TMB) is added, and the color development is measured using a microplate reader. The intensity of the color is proportional to the amount of p53 bound to MDM2.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathway of p53-MDM2 Interaction and Inhibition
Caption: The p53-MDM2 signaling pathway and its inhibition.
Section 3: Tubulin Polymerization Inhibition - A Classic Anticancer Target
Indole Derivatives as Mitotic Inhibitors: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Disruption of microtubule dynamics is a well-validated anticancer strategy. Numerous indole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis[5][6].
The Non-Indole Comparator: Combretastatin A4
Combretastatin A4 is a natural stilbene derivative that potently inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This disruption of microtubule formation leads to mitotic arrest and subsequent cell death.
Quantitative Comparison:
A direct comparison of the tubulin polymerization inhibitory activity of this compound and Combretastatin A4 requires IC50 values from a tubulin polymerization assay. The IC50 for Combretastatin A4 is known, but data for the target indole is unavailable.
| Compound | Target | IC50 Value |
| This compound | Tubulin Polymerization | Data not available |
| Combretastatin A4 | Tubulin Polymerization | ~1-2 µM |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.
Step-by-Step Methodology:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: The test compound (this compound) or the reference compound (Combretastatin A4) is added to a reaction buffer containing tubulin, GTP (required for polymerization), and a fluorescent reporter that binds to polymerized microtubules.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in fluorescence (or absorbance at 340 nm for light scattering) is monitored over time using a microplate reader.
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion and Future Directions
This guide has established a comparative framework for evaluating the pharmacological potential of this compound against well-characterized non-indole inhibitors in three distinct and therapeutically relevant biological pathways. While the indole scaffold holds significant promise, the lack of specific experimental data for this compound highlights a crucial knowledge gap.
The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary quantitative data. Such studies are essential to elucidate the structure-activity relationships of this and related indole compounds and to determine their true potential as anti-inflammatory or anticancer agents. Future research should focus on performing these head-to-head comparisons to provide the empirical evidence needed to advance our understanding and guide the development of novel therapeutics.
References
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Shaker, A. M., Abdelall, E. K. A., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Chemistry Central Journal, 14(1), 27. [Link]
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Shaker, A. M., Abdelall, E. K. A., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. PubMed, 32259135. [Link]
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- Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
- Ding, K., Lu, Y., Nikolovska-Coleska, Z., Qiu, S., Wang, G., Stuckey, J., ... & Wang, S. (2005). Structure-based design of potent non-peptide MDM2 inhibitors. Journal of the American Chemical Society, 127(29), 10130-10131.
- Hamel, E., & Lin, C. M. (1984). Separation of active and inactive forms of tubulin. Methods in enzymology, 106, 3-11.
- Bane, S., Puett, D., Macdonald, T. L., & Williams Jr, R. C. (1984). Binding of an analog of colchicine to tubulin. An equilibrium study. Journal of Biological Chemistry, 259(12), 7391-7398.
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
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Confirming the Binding Mode of 2-Methyl-3-(4'-fluorobenzoyl)indole to MDM2: A Comparative Guide to Biophysical and Computational Techniques
In the landscape of modern drug discovery, particularly in oncology, the precise characterization of how a small molecule inhibitor engages its target protein is paramount. This guide provides a comprehensive comparison of state-of-the-art experimental and computational methodologies for confirming the binding mode of 2-Methyl-3-(4'-fluorobenzoyl)indole, a representative of the promising class of indole-based antagonists, to its target protein, the E3 ubiquitin ligase MDM2. For researchers, scientists, and drug development professionals, this document serves as a practical framework for validating protein-ligand interactions, ensuring scientific rigor and accelerating the path to clinical translation.
The inhibition of the MDM2-p53 protein-protein interaction is a clinically validated strategy for reactivating the tumor suppressor p53 in cancers where it remains wild-type.[1][2] Small molecules that mimic the key interactions of p53 within the hydrophobic cleft of MDM2 can liberate p53 from negative regulation, triggering cell cycle arrest or apoptosis in cancer cells.[3] Indole-based scaffolds have emerged as a promising chemotype for MDM2 inhibition.[4][5] This guide will use this compound as a focal point to compare and contrast various techniques, providing both theoretical underpinnings and practical, step-by-step protocols.
A Multi-Faceted Approach to Binding Mode Validation
A robust confirmation of a ligand's binding mode is not reliant on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. Each method offers unique insights into the structural, kinetic, and thermodynamic aspects of the interaction. This guide will delve into the following key techniques:
-
Structural Elucidation: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Biophysical Characterization: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
-
Computational Prediction and Refinement: Molecular Docking and Molecular Dynamics (MD) Simulations.
The following sections will provide a detailed comparison of these methodologies, including their underlying principles, experimental protocols, and the nature of the data they generate.
Part 1: High-Resolution Structural Determination
The gold standard for confirming a binding mode is the direct visualization of the protein-ligand complex at atomic resolution. X-ray crystallography and NMR spectroscopy are the premier techniques for achieving this.
X-ray Crystallography: A Static Snapshot of the Interaction
X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex in its crystalline state.[6] This technique allows for the precise mapping of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern the binding of this compound to the MDM2 binding pocket.[6] A published crystal structure of a closely related fluorinated indole derivative in complex with human MDM2 reveals a "classical three-finger binding mode," where the inhibitor occupies the hydrophobic pockets engaged by the key p53 residues Phe19, Trp23, and Leu26.[1][5]
Caption: Workflow for X-ray Crystallography.
-
Protein Expression and Purification: Express and purify the MDM2 protein (typically the N-terminal domain, residues ~17-125) to >95% homogeneity.
-
Ligand Preparation: Synthesize and purify this compound and prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
-
Complex Formation:
-
Co-crystallization: Incubate the purified MDM2 protein with a molar excess of the ligand prior to setting up crystallization trials.
-
Soaking: Grow apo-MDM2 crystals and then soak them in a solution containing the ligand.
-
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the MDM2-ligand complex.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.[7]
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the electron density and refine it to obtain the final structure.
-
Validation: Assess the quality of the final structure using various metrics (e.g., R-factors, Ramachandran plot analysis) to ensure its accuracy.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Dynamics
NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules in solution, which more closely mimics the physiological environment.[8][9] For the MDM2-indole system, NMR can be used to identify the specific amino acid residues of MDM2 that are in close contact with the ligand, thereby mapping the binding site.[8][10] It can also provide information on conformational changes that occur upon binding.
Caption: NMR workflow for binding site mapping.
-
Isotopic Labeling: Express and purify MDM2 with uniform ¹⁵N-labeling (and optionally ¹³C-labeling).[8]
-
NMR Sample Preparation: Prepare a sample of the labeled protein in a suitable NMR buffer, typically containing 5-10% D₂O.[8]
-
Acquire Reference Spectrum: Record a reference 2D ¹H-¹⁵N HSQC spectrum of the apo (ligand-free) MDM2. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.
-
Ligand Titration: Add increasing concentrations of this compound to the protein sample and record an HSQC spectrum at each titration point.[8]
-
Chemical Shift Perturbation (CSP) Analysis: Monitor the changes in the chemical shifts of the protein's amide peaks upon ligand addition. Residues exhibiting significant chemical shift changes are likely part of or in close proximity to the binding site.
-
Binding Affinity (Kd) Determination: Plot the chemical shift changes as a function of ligand concentration to determine the dissociation constant (Kd) of the interaction.[11]
Part 2: Biophysical Characterization of Binding Affinity and Thermodynamics
While structural techniques provide a static picture, biophysical methods quantify the energetics and kinetics of the binding event, offering a more complete understanding of the interaction.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13] This includes the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[14] This information is crucial for understanding the driving forces behind the binding of this compound to MDM2.
-
Sample Preparation: Prepare highly pure and concentrated solutions of MDM2 and the indole inhibitor in the same, well-matched buffer to minimize heats of dilution.
-
Instrument Setup: Load the MDM2 solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[12]
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free optical technique that measures the real-time binding of an analyte (in this case, the indole inhibitor) to a ligand (immobilized MDM2) on a sensor surface.[15][16] SPR provides valuable kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.[16]
-
Protein Immobilization: Covalently immobilize the purified MDM2 protein onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the indole inhibitor over the sensor chip surface and monitor the change in the SPR signal in real-time. This corresponds to the association phase.
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand from the protein.
-
Data Analysis: Fit the association and dissociation curves to a kinetic binding model to determine kon, koff, and Kd.[17]
Part 3: Computational Approaches for Prediction and Refinement
Computational methods are invaluable for predicting the binding mode of a ligand and for providing insights into the dynamics of the protein-ligand complex.[18][19]
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a protein's active site.[20][21] For this compound, docking simulations can generate a plausible binding pose within the MDM2 hydrophobic pocket, which can then be validated experimentally.
-
Protein and Ligand Preparation: Prepare the 3D structures of the MDM2 protein (e.g., from the Protein Data Bank) and the indole ligand. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Binding Site Definition: Define the binding site on MDM2, typically based on the location of the bound p53 peptide or a known inhibitor.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to sample a large number of possible binding poses of the ligand within the defined binding site.
-
Scoring and Analysis: Rank the generated poses using a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key interactions with the protein.
Molecular Dynamics (MD) Simulations: Exploring the Dynamic Nature of Binding
MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of the stability of the docked pose and the exploration of conformational changes in both the protein and the ligand.[22][23][24]
-
System Setup: Place the docked protein-ligand complex in a simulation box filled with explicit solvent molecules (water) and ions to mimic physiological conditions.[25]
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and adjust the pressure to equilibrate the system.
-
Production Run: Run the simulation for an extended period (nanoseconds to microseconds) to generate a trajectory of the complex's motion.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the ligand's binding pose, identify persistent interactions, and calculate binding free energies.
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure, precise interaction mapping.[6] | Gold standard for structural detail.[6] | Requires well-diffracting crystals; provides a static picture. |
| NMR Spectroscopy | Binding site identification, solution-state structure and dynamics, Kd.[8][9] | Provides information in a near-physiological state; can study dynamics.[8] | Requires isotopically labeled protein; size limitations. |
| Isothermal Titration Calorimetry (ITC) | Kd, stoichiometry (n), ΔH, ΔS.[12][13] | Label-free, in-solution measurement; provides a complete thermodynamic profile.[14] | Requires relatively large amounts of pure sample. |
| Surface Plasmon Resonance (SPR) | kon, koff, Kd.[16] | Real-time, label-free kinetic data; high throughput potential.[15] | Requires immobilization of one binding partner, which may affect its activity. |
| Molecular Docking | Predicted binding pose and affinity score.[20] | Fast and computationally inexpensive; useful for virtual screening.[21] | Scoring functions can be inaccurate; treats the protein as rigid in many cases. |
| Molecular Dynamics (MD) Simulations | Stability of binding pose, conformational changes, binding free energy.[22][24] | Provides a dynamic view of the interaction; can refine docked poses.[23] | Computationally expensive; accuracy depends on the force field used. |
Comparison with Alternative MDM2 Inhibitors
The binding mode and affinity of this compound should be compared with other well-characterized MDM2 inhibitors to understand its relative potency and potential advantages.
| Inhibitor Class | Representative Compound | Binding Affinity (Ki/Kd) | Key Binding Features |
| Indole-based | Fluorinated indole analog | ~1 µM (Kd)[1][5] | Occupies the Phe19, Trp23, and Leu26 pockets of MDM2.[5] |
| Nutlins | Nutlin-3 | 36 nM (Ki)[4] | cis-imidazole scaffold with substituents targeting the key hydrophobic pockets.[4] |
| Spiro-oxindoles | MI-219 | ~5.7 nM (Ki)[26] | Spirocyclic core with moieties extending into the three hydrophobic pockets. |
| Benzodiazepinediones | TDP665759 | 704 nM (IC₅₀)[2] | Benzodiazepinedione scaffold with halogenated phenyl rings mimicking p53 interactions.[4] |
Conclusion
Confirming the binding mode of this compound to MDM2 requires a synergistic approach that integrates high-resolution structural data, quantitative biophysical characterization, and predictive computational modeling. By combining the strengths of X-ray crystallography, NMR spectroscopy, ITC, SPR, and in silico methods, researchers can build a comprehensive and validated model of the protein-ligand interaction. This multi-pronged strategy not only provides a high degree of confidence in the binding mode but also offers invaluable insights into the structure-activity relationship, guiding the rational design of next-generation MDM2 inhibitors with improved potency and selectivity for cancer therapy.
References
-
openfe-gromacs documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Retrieved from [Link]
-
Lepre, C. A., Moore, J. M., & Peng, J. W. (2011). Binding site identification and structure determination of protein-ligand complexes by NMR a semiautomated approach. Methods in Enzymology, 493, 259–294. Retrieved from [Link]
-
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Navigating the Microtubule Maze: A Comparative Guide to the Off-Target Effects of 2-Methyl-3-(4'-fluorobenzoyl)indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While a compound may exhibit potent activity against its intended molecular target, unintended interactions with other cellular components, known as off-target effects, can lead to unforeseen toxicities or a diminished therapeutic window. This guide provides an in-depth comparative analysis of the off-target effects of 2-Methyl-3-(4'-fluorobenzoyl)indole, a member of the promising 3-aroylindole class of compounds. Through an evidence-based approach, we will explore its predicted primary mechanism of action and compare its potential off-target profile with that of established and emerging alternatives. This document is intended to equip researchers with the necessary knowledge and experimental frameworks to thoroughly assess the selectivity of this and similar chemical entities.
The Primary Target: Unraveling the Anticancer Potential of 3-Aroylindoles
The chemical scaffold of this compound places it within the 3-aroylindole family of compounds. Extensive research into this class has identified tubulin, a critical component of the cellular cytoskeleton, as their primary molecular target.[1][2] These compounds typically function as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[3][4] This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[3][5] The resulting mitotic arrest ultimately triggers apoptosis in rapidly proliferating cancer cells, making tubulin a well-validated and highly attractive target for anticancer drug development.[6][7]
The indole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of natural and synthetic bioactive compounds.[8][9] In the context of tubulin inhibitors, the 3-aroylindole core mimics the structural features necessary for high-affinity binding to the colchicine pocket, leading to potent antimitotic and antivascular effects.[10][11]
The Off-Target Landscape: A Comparative Perspective
While targeting tubulin has proven to be a successful anticancer strategy, the clinical utility of tubulin inhibitors is often limited by off-target effects and the development of drug resistance.[12][13] A comprehensive assessment of a novel compound's selectivity is therefore crucial. In the absence of specific published data for this compound, we will draw comparisons with other tubulin inhibitors, including those with similar chemical features and established clinical agents.
| Compound Class | Predicted Primary Target | Known/Potential Off-Target Effects | Key References |
| This compound | Tubulin (Colchicine Site) | Predicted based on scaffold: Kinases, GPCRs, other nuclear receptors. Potential for neurotoxicity and cardiotoxicity, common for microtubule-targeting agents. | [4][13] |
| BPR0L075 (3-aroylindole) | Tubulin (Colchicine Site) | While highly potent against tubulin, potential for off-target kinase interactions should be assessed. General toxicities associated with tubulin inhibition are expected. | [10][14] |
| Paclitaxel (Taxane) | Tubulin (Taxane Site) | Neurotoxicity (peripheral neuropathy) is a major dose-limiting side effect. Myelosuppression is also common. | [] |
| Vincristine (Vinca Alkaloid) | Tubulin (Vinca Site) | Significant neurotoxicity is a primary concern. Gastrointestinal issues and myelosuppression are also observed. | [4] |
| Fexaramine (FXR Agonist) | Farnesoid X Receptor (FXR) | Intestine-restricted, designed to minimize systemic side effects. | [3] |
It is critical to note that while this compound is predicted to be a tubulin inhibitor, its off-target profile could differ significantly from other compounds in its class due to subtle structural variations. The fluorine substitution on the benzoyl ring, for instance, can alter the electronic properties and binding affinities of the molecule, potentially leading to novel off-target interactions.
Experimental Workflows for Comprehensive Off-Target Profiling
A multi-pronged experimental approach is essential to thoroughly characterize the on- and off-target effects of this compound. The following protocols provide a framework for a rigorous and self-validating assessment.
On-Target Validation: Tubulin Polymerization and Cellular Microtubule Integrity
The initial step is to confirm the predicted primary activity of the compound as a tubulin polymerization inhibitor.
Figure 1: Workflow for validating the on-target activity of this compound as a tubulin inhibitor.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[10][14][16]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer
-
Test compound (this compound) and control compounds (e.g., paclitaxel, colchicine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence at 340 nm or with an appropriate fluorescent reporter.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add serial dilutions of the test compound and controls to the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance or fluorescence over time. An increase in signal indicates tubulin polymerization.
-
Analyze the data to determine the IC50 value of the test compound for tubulin polymerization inhibition.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay assesses the compound's ability to reduce the viability of cancer cells, a downstream consequence of tubulin inhibition.[17][18][19]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plate
-
Microplate reader.
Procedure:
-
Seed cancer cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 3: Immunofluorescence Microscopy of the Microtubule Network
This technique allows for the direct visualization of the compound's effect on the microtubule cytoskeleton within cells.[20][21]
Materials:
-
Cancer cell line
-
Coverslips
-
Fixative (e.g., paraformaldehyde or methanol)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope.
Procedure:
-
Grow cells on coverslips and treat with the test compound at a concentration around its IC50 value.
-
Fix the cells with an appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control cells. Disruption of the microtubule network is indicative of tubulin-targeting activity.
Broad-Spectrum Off-Target Screening
To identify potential off-target interactions, it is essential to screen the compound against large panels of diverse biological targets.
Figure 2: A comprehensive workflow for assessing the off-target profile of this compound.
Protocol 4: Kinome Profiling
This high-throughput screening method assesses the binding of a compound to a large panel of human kinases.[22][23][24]
Procedure:
-
Submit the test compound to a commercial vendor that offers kinome scanning services (e.g., Eurofins DiscoverX KINOMEscan®).
-
The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.
-
The assay measures the displacement of a known, immobilized ligand from each kinase by the test compound.
-
Results are reported as the percentage of remaining kinase activity or binding. Significant inhibition of any kinase indicates a potential off-target interaction.
-
Follow-up dose-response studies should be performed for any identified hits to determine their binding affinity (Kd) or inhibitory potency (IC50).
Protocol 5: GPCRome Screening
Similar to kinome scanning, this approach evaluates the compound's activity against a broad range of G-protein coupled receptors.[25][][27]
Procedure:
-
Engage a contract research organization (CRO) that provides GPCR screening services.
-
The compound is tested in cell-based assays where the activation or inhibition of each GPCR is linked to a measurable readout (e.g., calcium flux, cAMP levels, or β-arrestin recruitment).
-
The compound is typically screened at one or more concentrations.
-
Any significant agonistic or antagonistic activity on a GPCR is flagged as a potential off-target effect.
-
Confirmation and characterization of any hits should be performed through subsequent dose-response experiments.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a tubulin polymerization inhibitor with potential as an anticancer agent. However, a thorough evaluation of its off-target effects is imperative for its continued development. The experimental workflows outlined in this guide provide a robust framework for characterizing both the on-target potency and the broader selectivity profile of this compound.
By comparing its off-target interactions with those of established tubulin inhibitors and other relevant compounds, researchers can gain a comprehensive understanding of its potential therapeutic advantages and liabilities. This knowledge is critical for making informed decisions regarding lead optimization, preclinical development, and ultimately, the translation of promising new chemical entities into safe and effective medicines. The continuous application of these rigorous assessment strategies will undoubtedly contribute to the advancement of more targeted and less toxic cancer therapies.
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Independent Verification of the Biological Activity of 2-Methyl-3-(4'-fluorobenzoyl)indole: A Comparative Guide for Researchers
In the landscape of oncological research, the quest for novel therapeutic agents that can effectively and selectively target cancer cells is perpetual. Among the myriad of molecular scaffolds explored, the indole nucleus has emerged as a privileged structure, forming the core of numerous compounds with potent biological activities.[1][2][3][4][5] This guide focuses on the independent verification of the reported biological activity of 2-Methyl-3-(4'-fluorobenzoyl)indole, a synthetic aroylindole derivative.[6] Aroylindoles have garnered significant attention as potential tubulin polymerization inhibitors, a class of antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][6]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the biological activity of this compound. We will delve into the mechanistic rationale for its putative action, provide detailed experimental protocols for its verification, and compare its performance against well-established microtubule-targeting agents. Our approach is grounded in scientific integrity, ensuring that each protocol is a self-validating system, allowing for robust and reproducible data generation.
The Central Hypothesis: Targeting the Cytoskeleton
The central hypothesis underpinning the anticancer potential of this compound lies in its ability to interfere with microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[7] Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[7][8]
Agents that disrupt microtubule function are among the most successful classes of anticancer drugs.[8][9][10] They are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., Vinca alkaloids, colchicine).[8][9] The latter, which is the proposed class for this compound, act by inhibiting tubulin polymerization, leading to the disassembly of microtubules.[9][10][11] This disruption of the mitotic spindle activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]
To rigorously validate this hypothesis for this compound, a multi-pronged experimental approach is necessary, encompassing both in vitro biochemical assays and cell-based functional assays.
Comparative Framework: Benchmarking Against Established Agents
To provide a meaningful context for the biological activity of this compound, it is essential to compare its performance against well-characterized compounds with known mechanisms of action. For this guide, we have selected two gold-standard microtubule-targeting agents:
-
Combretastatin A-4 (CA-4): A potent natural product isolated from the African bush willow tree, Combretum caffrum.[14] CA-4 is a powerful inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin.[15] It also exhibits vascular-disrupting properties, targeting the tumor vasculature.[16][17][18]
-
Vincristine: A classic Vinca alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[8][11] Vincristine binds to a distinct site on tubulin, inhibiting microtubule assembly and leading to metaphase arrest.[9][10][11]
By comparing the effects of this compound with these agents, we can ascertain its relative potency, efficacy, and potential nuances in its mechanism of action.
Experimental Verification: A Step-by-Step Guide
The following sections provide detailed protocols for the independent verification of the biological activity of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the underlying principles.
Part 1: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The increase in turbidity as tubulin polymerizes is monitored spectrophotometrically.[19][20]
Rationale: This cell-free assay provides direct evidence of a compound's interaction with tubulin, isolating the effect from other cellular processes. It is a crucial first step in validating the proposed mechanism of action.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (>99% pure bovine tubulin) at a concentration of 10 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol).[21]
-
Prepare a 10 mM GTP stock solution in G-PEM buffer.
-
Prepare stock solutions of this compound, Combretastatin A-4, and Vincristine in DMSO. Serially dilute these stocks to create a range of working concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
On ice, prepare the reaction mixture by combining the tubulin stock solution and GTP stock solution to final concentrations of 2 mg/mL and 1 mM, respectively, in G-PEM buffer.[21]
-
In a pre-chilled 96-well plate, add 10 µL of the test compound dilutions (or vehicle control) to the appropriate wells.
-
To initiate the reaction, add 90 µL of the tubulin/GTP mixture to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance as a function of time for each concentration of the test compounds.
-
Determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%) for each compound by fitting the dose-response data to a suitable model.
-
Expected Outcome: If this compound is a tubulin polymerization inhibitor, it will suppress the increase in absorbance in a dose-dependent manner, similar to Combretastatin A-4 and Vincristine.
Data Presentation:
| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition |
| This compound | Experimental Value |
| Combretastatin A-4 | Experimental Value |
| Vincristine | Experimental Value |
| Vehicle Control (DMSO) | No Inhibition |
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Part 2: Cell-Based Microtubule Disruption Assay
This assay visually and quantitatively assesses the effect of the test compounds on the microtubule network within cultured cells.
Rationale: While the in vitro assay confirms a direct interaction with tubulin, this cell-based assay verifies that the compound can penetrate the cell membrane and exert its effect in a cellular context.[23] It bridges the gap between the biochemical activity and the physiological response.[23]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Combretastatin A-4, Vincristine, or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with 1% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the microtubule network and nuclei.
-
Quantify microtubule disruption using image analysis software (e.g., measuring the intensity and integrity of the microtubule network).
-
Expected Outcome: In untreated cells, a well-defined and extensive microtubule network should be visible.[24] Treatment with effective microtubule-destabilizing agents will lead to a diffuse, fragmented, or completely depolymerized microtubule network.[24]
Data Presentation:
| Compound | Concentration | Observed Effect on Microtubule Network |
| This compound | Low | Description of effect |
| High | Description of effect | |
| Combretastatin A-4 | Low | Description of effect |
| High | Description of effect | |
| Vincristine | Low | Description of effect |
| High | Description of effect | |
| Vehicle Control (DMSO) | - | Intact and well-defined network |
Signaling Pathway: Microtubule Disruption and Cell Cycle Arrest
Caption: Proposed mechanism of action leading to apoptosis.
Part 3: Cell Viability and Proliferation Assay
This assay determines the cytotoxic and anti-proliferative effects of the compounds on cancer cells.
Rationale: This is a critical endpoint to assess the therapeutic potential of the compound. By correlating the effects on microtubule dynamics with cell viability, we can establish a clear structure-activity relationship.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of this compound, Combretastatin A-4, and Vincristine. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Use a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, to quantify the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each compound.
-
Expected Outcome: A potent anticancer agent will reduce cell viability in a dose-dependent manner, yielding a low GI₅₀ or IC₅₀ value.
Data Presentation:
| Compound | GI₅₀ (µM) in [Cell Line] |
| This compound | Experimental Value |
| Combretastatin A-4 | Experimental Value |
| Vincristine | Experimental Value |
| Vehicle Control (DMSO) | No significant effect |
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the independent verification of the biological activity of this compound. By systematically evaluating its effects on tubulin polymerization, the cellular microtubule network, and cancer cell viability in comparison to established microtubule-targeting agents, researchers can generate high-quality, reproducible data to support or refute the hypothesis of its anticancer potential.
Positive results from these assays would warrant further investigation, including studies to determine its binding site on tubulin, its effects on different cancer cell lines (including multi-drug resistant lines), and ultimately, in vivo efficacy studies in preclinical animal models. The indole scaffold continues to be a rich source of potential therapeutic agents, and a rigorous, comparative approach to their evaluation is paramount for advancing the field of oncology drug discovery.[1][2][3][4][5]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-(4'-fluorobenzoyl)indole
As researchers and scientists at the forefront of drug development, our work with novel compounds like 2-Methyl-3-(4'-fluorobenzoyl)indole is critical. However, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, experience-driven framework for managing the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The procedural integrity of our work relies on a foundation of safety and compliance. This document is structured not as a rigid checklist, but as a logical workflow that reinforces the principles of chemical hygiene and regulatory adherence, empowering you to make informed decisions from the moment waste is generated.
Part 1: Hazard Identification and Characterization
Based on its chemical structure—an indole core with a fluorinated benzoyl group—this compound is classified as a halogenated organic compound .[1][2][3] This classification is the single most important factor determining its disposal pathway. The fluorine atom necessitates its segregation into a dedicated halogenated waste stream.[3][4]
While the specific toxicology may vary, analogous compounds suggest a range of potential hazards that must be assumed in the absence of definitive data.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Class | Potential Effect | Rationale / Reference to Analogous Compounds |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | Indole and benzoyl derivatives often exhibit oral toxicity. |
| Skin Corrosion/Irritation | May cause skin irritation.[6][7] | A common characteristic of functionalized aromatic compounds. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[5][6][7] | Chemical powders and solvents can cause significant eye damage. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[5][6] | Many complex organic molecules are not readily biodegradable and can harm aquatic ecosystems. |
Part 2: Personal Protective Equipment (PPE) and Immediate Safety
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.
Table 2: Required Personal Protective Equipment (PPE) for Handling
| Equipment | Specification | Causality and Best Practices |
|---|---|---|
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of dissolved waste or airborne powder. Goggles are required when there is a significant splash risk. |
| Hand Protection | Chemically resistant nitrile gloves. | Inspect gloves for any signs of degradation or puncture before use. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker gloves.[8] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. The lab coat should be buttoned completely.[8] |
| Respiratory Protection | Not typically required when handling small quantities inside a certified chemical fume hood. | All waste handling and consolidation should occur within a fume hood to minimize inhalation exposure.[9][10] |
Part 3: Waste Segregation - The Critical First Step
Proper segregation is paramount for both safety and cost-effectiveness. Mixing halogenated with non-halogenated waste streams unnecessarily increases the volume of waste that requires specialized, high-cost disposal methods.[2] Halogenated waste must be incinerated at high temperatures to prevent the formation of toxic dioxins and acid gases.
The following workflow illustrates the decision-making process for segregating waste related to this compound.
Part 4: Step-by-Step Disposal Protocols
Follow these distinct protocols for different forms of waste. All waste containers must be managed within a designated Satellite Accumulation Area (SAA), which should be located at or near the point of waste generation and under the control of laboratory personnel.[11][12][13]
Protocol 4.1: Disposal of Unused or Expired Solid Chemical
-
Container Preparation : Obtain a designated solid chemical waste container that is in good condition, compatible with the chemical, and has a secure, threaded cap.[1][11]
-
Labeling : Before adding any waste, affix a "Hazardous Waste" tag to the container.[2][13] Clearly write "Waste this compound" and any other solid chemical constituents. Do not use abbreviations.[1]
-
Transfer : Working inside a chemical fume hood, carefully transfer the solid chemical from its original container into the prepared waste container.
-
Closure : Securely close the waste container. It must remain closed at all times except when actively adding waste.[1][2][14]
-
Storage : Place the container in your designated SAA, ensuring it is stored separately from incompatible materials like acids and bases.[11]
Protocol 4.2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as gloves, weigh paper, pipette tips, and paper towels contaminated with this compound.
-
Designation : Use the same "Solid Halogenated Waste Container" as described in Protocol 4.1.
-
Collection : Collect all contaminated solid debris in this container. Avoid including any non-contaminated trash. Saturated or heavily deposited debris must be treated as chemical waste.[14]
-
Sharps : Needles or other sharps must never be placed in a soft-sided bag or standard waste container. They must be disposed of in a designated sharps container.
-
Glassware : Grossly contaminated glassware should be rinsed with a minimal amount of an appropriate solvent (e.g., acetone, ethanol). This rinse solvent (rinsate) must be collected as liquid halogenated waste (see Protocol 4.3). The cleaned glassware can then be washed normally.
Protocol 4.3: Disposal of Liquid Waste
This protocol applies to solutions containing this compound, as well as solvent rinses (rinsate) from contaminated glassware.
-
Container Selection : Select a chemically compatible, leak-proof container with a threaded, sealing cap, typically provided by your institution's Environmental Health & Safety (EH&S) department.[2][3] Do not use foodstuff containers.[11]
-
Labeling : Affix a "Hazardous Waste" tag before use.[12] List all chemical constituents and their approximate percentages, for example: "Waste Methanol (~80%), Dichloromethane (~15%), this compound (~5%)".
-
Collection : In a fume hood, carefully pour the liquid waste into the container using a funnel.
-
Headspace : Do not overfill the container. A minimum of 10% headspace (or a 1-inch headspace) must be left to allow for vapor expansion.[3][14][15]
-
Closure and Storage : Securely cap the container and store it in the SAA, using secondary containment (such as a tray) to prevent spills.[3][15]
Part 5: Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. This protocol is for small, manageable spills that can be handled by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.[1]
Part 6: Regulatory Compliance Overview
Adherence to disposal protocols is a matter of federal and state law. The primary regulations governing this process in the United States are from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Table 3: Key Regulatory Compliance Points
| Regulation/Standard | Requirement | Relevance to Disposal |
|---|---|---|
| EPA Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from "cradle-to-grave." Requires waste generators to obtain an EPA ID number.[15] | Establishes the legal framework for hazardous waste classification, storage, labeling, and disposal. Your institution is the "generator" and is legally responsible for compliance. |
| OSHA Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) | Requires employers to develop a Chemical Hygiene Plan (CHP) to protect laboratory employees from chemical hazards.[9][16] | Your institution's CHP is the master document outlining all safety procedures, including waste disposal. You are required to be trained on and follow this plan.[16][17] |
| OSHA Hazard Communication Standard (29 CFR 1910.1200) | Requires chemical hazards to be evaluated and that information to be communicated to employers and employees via labels and SDSs.[17][18] | This is the standard that mandates the availability of SDSs and proper labeling on all chemical containers, including waste containers. |
By meticulously following these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific integrity and regulatory standing of your institution. This commitment to the complete chemical lifecycle is a hallmark of a responsible and trustworthy research enterprise.
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A Senior Application Scientist's Guide to Handling 2-Methyl-3-(4'-fluorobenzoyl)indole
For the pioneering researchers and drug development professionals dedicated to advancing science, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Methyl-3-(4'-fluorobenzoyl)indole (CAS No. 26206-00-8). While this compound is a valuable intermediate in medicinal chemistry, its structural motifs—an indole core and a fluorobenzoyl group—necessitate a rigorous and informed approach to laboratory safety.[1] This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety and trust in your laboratory operations.
Hazard Profile: A Synthesis of Structural Alerts
Comprehensive toxicological data for this compound is not extensively documented. Therefore, a conservative risk assessment must be synthesized from the known hazards of its core components: the indole scaffold and the fluorobenzoyl moiety.
-
Indole Moiety : Indole and its derivatives are known to be potentially harmful. The primary risks include harm if swallowed or absorbed through the skin and the potential for serious eye irritation.[2][3]
-
Fluorobenzoyl Moiety : Acyl halides like 4-fluorobenzoyl chloride, a related precursor, are corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[4] While this compound is not an acyl halide, the inherent reactivity and biological activity of the benzoyl group warrant caution.
Given these "structural alerts," the compound should be handled as a hazardous substance with primary exposure routes being dermal contact, eye contact, and inhalation of aerosolized powder .
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not merely a procedural step but a critical control measure based on the anticipated hazards. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale and Expert Insight |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | The inner glove protects against contamination during the removal of the outer glove. Nitrile offers good chemical resistance. Powder-free gloves prevent the aerosolization and dispersal of hazardous drug particles.[5] Gloves should be changed every 30-60 minutes or immediately upon known contact.[5] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust.[6] A face shield is mandatory when handling the solid powder or preparing solutions, as it protects the entire face from splashes.[5] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. | A standard lab coat provides a primary barrier against incidental contact. For procedures with a higher risk of spills or for handling larger quantities, a chemically resistant apron or disposable coveralls are strongly recommended.[2][7] |
| Respiratory Protection | Mandatory use of a certified chemical fume hood. | All manipulations of the solid compound that could generate dust must be performed within a properly functioning chemical fume hood. This is the primary engineering control to prevent respiratory exposure.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate cartridges is required.[7] |
Operational Workflow for Safe Handling
Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring the integrity of your experiment. The following workflow provides a step-by-step methodology for safe handling, from preparation to disposal.
Sources
- 1. This compound | 26206-00-8 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
